molecular formula C8H17NO2 B15319988 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

カタログ番号: B15319988
分子量: 159.23 g/mol
InChIキー: PLQOJZVNALVUQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H17NO2

分子量

159.23 g/mol

IUPAC名

2-(3-propan-2-yloxyazetidin-1-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-7(2)11-8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3

InChIキー

PLQOJZVNALVUQS-UHFFFAOYSA-N

正規SMILES

CC(C)OC1CN(C1)CCO

製品の起源

United States
Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged four-membered heterocyclic motif increasingly incorporated into modern medicinal chemistry programs due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for the synthesis, purification, and comprehensive characterization of a key substituted azetidine building block, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible methodology for accessing this and structurally related compounds. We will delve into the causal reasoning behind strategic synthetic decisions, present a self-validating experimental protocol, and detail the analytical workflows required to confirm structural integrity and purity.

Strategic Approach: Retrosynthetic Analysis

Before embarking on any synthesis, a logical deconstruction of the target molecule is paramount. This retrosynthetic analysis informs the selection of starting materials and the overall strategic approach. The target molecule, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, can be disconnected at the C-N bonds of the azetidine ring.

The primary disconnection is the bond between the azetidine nitrogen and the hydroxyethyl substituent. This bond can be readily formed via an N-alkylation reaction, a cornerstone of amine chemistry. This reveals two key synthons: the 3-(Propan-2-yloxy)azetidine core and a two-carbon electrophile bearing a hydroxyl group (or a protected equivalent).

Further deconstruction of the 3-(Propan-2-yloxy)azetidine intermediate points towards a precursor, 3-hydroxyazetidine, which is a commercially available or readily synthesizable starting material.[3][4] The isopropoxy group can be installed via a Williamson ether synthesis. This multi-step, convergent approach minimizes potential side reactions and allows for the purification of stable intermediates.

G Target 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Intermediate1 3-(Propan-2-yloxy)azetidine Target->Intermediate1 N-Alkylation Reagent1 2-Haloethanol or Ethylene Oxide Target->Reagent1 Intermediate2 N-Protected-3-hydroxyazetidine Intermediate1->Intermediate2 O-Alkylation & Deprotection Reagent2 Isopropyl Halide / Base Intermediate1->Reagent2 StartingMaterial Epichlorohydrin + Amine Intermediate2->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Methodology

The forward synthesis is designed as a three-stage process: (1) Synthesis of a protected 3-hydroxyazetidine intermediate, (2) Installation of the isopropoxy side chain, and (3) N-alkylation to yield the final product. This modular approach is robust and adaptable for creating analogues.

Stage 1 & 2: Synthesis of the Core Intermediate, 3-(Propan-2-yloxy)azetidine

The synthesis of the azetidine core is a well-trodden path in heterocyclic chemistry.[5] A common and cost-effective route begins with the cyclization of epichlorohydrin with a suitable amine, often followed by protection of the azetidine nitrogen to facilitate subsequent manipulations.[6] For this guide, we will start from the readily available N-Boc-3-hydroxyazetidine.

The critical O-alkylation step (Williamson ether synthesis) requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation as it is a strong, non-nucleophilic base, and the only byproduct, hydrogen gas, is easily removed from the reaction. Isopropyl bromide serves as the electrophile. Following the ether formation, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine, which is often isolated as a salt.[7]

G cluster_0 Synthesis Workflow Start N-Boc-3-hydroxyazetidine Step1 1. NaH, THF 2. Isopropyl Bromide Start->Step1 Intermediate N-Boc-3-(Propan-2-yloxy)azetidine Step1->Intermediate Step2 TFA or HCl in Dioxane Intermediate->Step2 Intermediate2 3-(Propan-2-yloxy)azetidine (as salt) Step2->Intermediate2 Step3 Base (e.g., K2CO3) 2-Bromoethanol Intermediate2->Step3 Product Target Molecule Step3->Product G cluster_characterization Spectroscopic Analysis Crude Crude Product from Synthesis Purification Flash Column Chromatography Crude->Purification Pure Purified Product Purification->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry (LC-MS) Pure->MS IR IR Spectroscopy Pure->IR Final Structure & Purity Confirmed

Sources

Physicochemical properties of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Foreword: A Methodological Roadmap for a Novel Scaffold

The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol represents a modern chemical scaffold incorporating several key features relevant to contemporary drug discovery. The azetidine ring, a four-membered nitrogen heterocycle, offers a rigid, sp³-rich core that can improve properties like aqueous solubility and metabolic stability when compared to more common saturated rings like piperidine.[1][2][3] However, the inherent ring strain of azetidines can also introduce potential liabilities related to chemical stability.[4][5] This guide provides a comprehensive framework for the experimental and theoretical characterization of the critical physicochemical properties of this molecule. In the absence of extensive published experimental data for this specific entity[6], this document serves as a senior application scientist's roadmap, detailing not just the protocols but the causality and rationale behind each step. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to profile a novel chemical entity from the ground up.

Section 1: Molecular Profile and In Silico Prediction

Before embarking on laboratory-based characterization, a foundational understanding is built upon the molecule's basic structural properties and computationally predicted parameters. These predictions, while not a substitute for experimental data, are invaluable for experimental design, helping to anticipate analytical challenges and estimate appropriate concentration ranges.

Table 1: Core Molecular Identifiers for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

PropertyValueSource
Molecular Formula C₈H₁₇NO₂PubChemLite[6]
Molecular Weight 159.23 g/mol Calculated
Monoisotopic Mass 159.12593 DaPubChemLite[6]
SMILES CC(C)OC1CN(C1)CCOPubChemLite[6]
InChIKey PLQOJZVNALVUQS-UHFFFAOYSA-NPubChemLite[6]

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SourceSignificance
XlogP 0.1XLogP3 AlgorithmIndicates a balanced profile between hydrophilicity and lipophilicity.[6]
pKa (Most Basic) 8.5 - 9.5(Estimated)The azetidine nitrogen is the primary basic center, which will be protonated at physiological pH.
Topological Polar Surface Area (TPSA) 32.9 Ų(Estimated)Suggests good potential for oral bioavailability and cell permeability.

Section 2: Ionization Constant (pKa) - The Arbiter of pH-Dependent Behavior

Theoretical Grounding: The ionization constant (pKa) is arguably the most critical physicochemical parameter for any drug candidate containing an ionizable center. For 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, the tertiary amine within the azetidine ring is the principal basic center. Its pKa dictates the degree of protonation at any given pH, profoundly influencing aqueous solubility, membrane permeability, receptor binding, and formulation strategies.[7] The Henderson-Hasselbalch equation governs this relationship. A high pKa value for the azetidinium conjugate acid indicates good aqueous solubility.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is a gold standard for its accuracy and direct measurement of ion activity.[7][8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, such as 20% methanol in water, to ensure solubility of both the free base and its protonated form. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.

  • Acidification: The solution is first titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure complete protonation of the azetidine nitrogen.

  • Titration: A standardized solution of potassium hydroxide (e.g., 0.1 M KOH) is then added in small, precise increments using an automated titrator.

  • pH Monitoring: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

  • Data Analysis: The pKa is determined from the resulting titration curve. The inflection point of the sigmoid curve corresponds to the pH at which 50% of the compound is in its ionized form, which is equal to the pKa.[9] Alternatively, the pKa is the pH value at the half-equivalence point.[8]

Causality Behind Choices:

  • Co-solvent (Methanol): Used to ensure the neutral form of the molecule remains soluble throughout the titration. The effect of the co-solvent on the absolute pKa value should be noted, and extrapolation to a wholly aqueous environment can be performed if necessary.

  • Inert Electrolyte (KCl): Maintains a constant ionic strength, which is crucial as the activity coefficients of ions in solution can affect pH measurements.[7]

  • Automated Titrator: Ensures precise, repeatable additions of titrant and stable pH readings, removing user variability.

Workflow for Potentiometric pKa Determination

G cluster_prep 1. Sample Preparation cluster_titration 2. Titration Process cluster_analysis 3. Data Analysis prep1 Dissolve Compound in 20% MeOH / 0.15M KCl prep2 Calibrate pH Electrode (pH 4, 7, 10 buffers) titrate1 Titrate to pH 2 with 0.1M HCl prep2->titrate1 Place electrode in sample titrate2 Titrate from pH 2 to pH 12 with 0.1M KOH titrate1->titrate2 analysis1 Plot pH vs. Volume of KOH titrate2->analysis1 Generate titration data analysis2 Calculate 1st Derivative to find Equivalence Point analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Volume analysis2->analysis3 G cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis prep1 Pre-saturate n-Octanol and Aqueous Buffer prep2 Prepare Compound Stock (e.g., in DMSO) part1 Add Stock to Octanol/Buffer Mix prep2->part1 part2 Shake to Equilibrate (e.g., 2 hours at 25°C) part1->part2 part3 Centrifuge to Separate Phases part2->part3 analysis1 Sample Aqueous & Octanol Layers part3->analysis1 analysis2 Quantify Concentration (HPLC-UV) analysis1->analysis2 analysis3 Calculate logP = log([Octanol]/[Aqueous]) analysis2->analysis3

Caption: Workflow for determining logP via the shake-flask method.

Section 4: Aqueous Solubility - A Prerequisite for Efficacy

Theoretical Grounding: Poor aqueous solubility is a primary cause of failure for drug candidates. It can lead to low and erratic absorption, poor bioavailability, and challenges in developing intravenous formulations. [10]It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into aqueous buffer. It is a rapid, high-throughput assay useful for screening large numbers of compounds in early discovery. [11][12]* Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower-throughput but more accurate and relevant measure for lead optimization and pre-formulation studies. [13][10]

Experimental Protocol 1: Kinetic Solubility via Nephelometry

This method relies on detecting precipitate formation by measuring light scattering. It is fast and requires minimal compound. [14] Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

  • Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically a 50-fold dilution, resulting in a final DMSO concentration of 2%.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). [14]5. Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). [14]6. Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background reading of the buffer/DMSO control.

Experimental Protocol 2: Thermodynamic Solubility via Shake-Flask

This method measures the equilibrium concentration of a saturated solution and is considered the definitive measure of solubility. [15] Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material is essential to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them on a shaker or roller at a controlled temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached. [10]3. Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by filtering the solution through a low-binding filter plate (e.g., Millipore MultiScreen) or by high-speed centrifugation followed by careful removal of the supernatant. [11]4. Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer. [16]5. Result: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Equilibration cluster_separation 2. Phase Separation cluster_analysis 3. Quantification prep1 Add Excess Solid Compound to Aqueous Buffer (e.g., PBS) prep2 Shake for 24 hours at Controlled Temperature prep1->prep2 sep1 Centrifuge at High Speed to Pellet Solid prep2->sep1 sep2 Filter Supernatant through Low-Binding 0.45µm Filter sep1->sep2 analysis2 Analyze Filtrate Concentration (HPLC-UV or LC-MS) sep2->analysis2 analysis1 Prepare Calibration Curve analysis1->analysis2 analysis3 Report Solubility (µg/mL) analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility.

Section 5: Chemical Stability Assessment

Context and Rationale: The stability of a drug candidate under various conditions is paramount for its development. The azetidine ring, while a valuable scaffold, possesses approximately 25.4 kcal/mol of ring strain, making it more susceptible to certain chemical reactions than its five- or six-membered counterparts. [4]Acid-mediated intramolecular ring-opening has been reported as a potential decomposition pathway for certain N-substituted azetidines. [17]Therefore, assessing the stability of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in aqueous buffers of varying pH is a critical step.

Protocol: HPLC-Based pH Stability Assay

Methodology:

  • Buffer Preparation: Prepare a series of buffers, for example: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffer).

  • Incubation: Add a known amount of compound stock solution to each buffer to a final concentration of approximately 10-20 µM. Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze each aliquot by HPLC-UV. The analysis should monitor the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH condition. This data can be used to calculate the half-life (t₁/₂) of the compound at each pH, providing a quantitative measure of its stability.

Section 6: Integrated Physicochemical Profile - A Holistic View

The true power of this analysis comes from integrating the individual data points into a cohesive profile. This holistic view allows for a sophisticated understanding of the molecule's potential behavior in vivo.

Table 3: Target Experimental Physicochemical Profile

ParameterAssay MethodTarget Value/InterpretationImpact on Drug Development
pKa Potentiometric Titration~8.5-9.5Primarily ionized at pH 7.4, suggesting solubility will be pH-dependent.
logP Shake-Flask~0.1 (based on XlogP)Balanced lipophilicity, favorable for avoiding extremes of poor absorption or high metabolic clearance.
logD (pH 7.4) Shake-Flask< 0.1The effective lipophilicity at physiological pH will be lower than logP due to protonation.
Kinetic Solubility Nephelometry> 100 µMA good result would indicate suitability for high-throughput screening assays.
Thermodynamic Solubility (pH 7.4) Shake-Flask> 60 µg/mLA key goal; values below this may indicate challenges for oral absorption. [12]
Chemical Stability (t₁/₂ at pH 7.4) HPLC Assay> 24 hoursDemonstrates sufficient stability for handling, formulation, and in vivo studies.

Conclusion: The systematic characterization of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, as outlined in this guide, provides the foundational data necessary for its rational development. By understanding its ionization, lipophilicity, solubility, and stability, scientists can make informed decisions regarding its suitability for further investigation. This profile will guide medicinal chemists in future structural modifications, aid formulators in developing appropriate delivery systems, and provide pharmacologists with the critical information needed to design and interpret in vivo studies.

References

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Tech Support.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs Resources.
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Services.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex Services.
  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs Resources.
  • Experimental determination of the logP using the spectrophotometric method. (2018). Farmacia.
  • BioDuro. ADME Solubility Assay. BioDuro Services.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Services.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • PASCO scientific. (1999). Experiment C33: Determination of pKa by Half Titration. Chemistry Labs with Computers Student Workbook.
  • University of Louisiana Monroe.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • Evotec. Thermodynamic Solubility Assay. Evotec Services.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Tech Support.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Domainex. Thermodynamic Solubility Assay. Domainex Services.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec Services.
  • ResearchGate. (2026). Structures of some azetidine‐based drugs.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PubChemLite. 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Sources

The Pharmacophoric Role and Mechanism of Action of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of specialized building blocks. 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (CAS 2751611-04-6), also known as 2-(3-isopropoxyazetidin-1-yl)ethanol, is a highly specialized amine-alcohol moiety. While not a standalone therapeutic agent, its mechanism of action (MOA) is defined by its role as a pharmacophoric modifier . When conjugated to active pharmaceutical ingredients (APIs)—such as Selective Estrogen Receptor Degraders (SERDs), RORγt inverse agonists, and targeted protein degraders—this moiety fundamentally alters target residence time, receptor conformation, and cellular permeability. This whitepaper dissects the physicochemical causality, biological MOA, and experimental validation of this critical structural motif.

Physicochemical Mechanism of Action: The "Why" of the Moiety

The selection of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol over traditional linear amines (e.g., diethylamine) or larger heterocycles (e.g., piperidine) is driven by strict physicochemical causality[1].

  • Conformational Restriction (The Azetidine Ring): The four-membered azetidine ring restricts the spatial orientation of the isopropoxy (-O-iPr) group. This rigidity reduces the entropic penalty upon binding, allowing the isopropoxy group to project precisely into narrow, hydrophobic receptor pockets.

  • Basicity and pKa Tuning: The nitrogen in an azetidine ring exhibits a lower pKa (~8.0–8.5) compared to piperidines (~10.0). This precise basicity ensures the moiety is partially protonated at physiological pH, maintaining solubility while significantly reducing hERG channel liability (cardiotoxicity)—a common failure point for basic amines in drug development [2].

  • The Ethanol Linker: The 2-hydroxyethyl chain serves as a modular conjugation point. The terminal hydroxyl group can be readily converted into a leaving group (e.g., mesylate) for nucleophilic substitution or oxidized for reductive amination, allowing seamless integration into complex drug scaffolds [3].

Quantitative Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications and resulting physicochemical properties, demonstrating why the isopropoxyazetidine motif is superior to legacy amines.

Structural MotifPredicted pKaLogD (pH 7.4)hERG Liability (IC50)Primary Advantage / Mechanism
Diethylamine ~10.51.2High (< 1 µM)High flexibility; poor safety profile.
Piperidine ~10.01.8Moderate (~5 µM)Good binding, but high basicity traps drug in lysosomes.
3-Isopropoxyazetidine ~8.22.4Low (> 30 µM)Optimal pKa; reduced off-target binding; high LipE.

Biological Mechanism of Action in Target Classes

When integrated into a larger therapeutic core, the 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol moiety acts as the "trigger" for the drug's biological MOA.

Application A: Nuclear Receptor Degradation (e.g., SERDs)

In the context of Estrogen Receptor alpha (ERα) antagonists and degraders, the basic amine tail is critical. The azetidine nitrogen forms a critical salt bridge with Asp351 of the ERα ligand-binding domain. The bulky isopropoxy group creates a steric clash that physically prevents Helix 12 from adopting its active agonist conformation. This structural destabilization exposes hydrophobic surfaces on the receptor, marking it for ubiquitination and subsequent proteasomal degradation [3].

Application B: RORγt Modulation and Immunotherapy

In treatments for autoimmune diseases (e.g., Th17-driven inflammation), the moiety is utilized in RORγt inverse agonists. The isopropoxy group occupies a lipophilic sub-pocket within the RORγt allosteric site, stabilizing the receptor in an inactive state and halting the transcription of pro-inflammatory cytokines like IL-17A [1].

MOA_Pathway Drug Drug + Azetidine Moiety Receptor Target Receptor (ERα / RORγt) Drug->Receptor Binds Asp351 Conform Helix 12 Displacement Receptor->Conform Steric Clash Degradation Proteasomal Degradation Conform->Degradation Ubiquitination

Receptor destabilization and degradation pathway driven by the azetidine moiety.

Experimental Validation & Protocols

To validate the efficacy of a drug utilizing the 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol moiety, researchers must employ a self-validating experimental system. The following protocol details the cellular target engagement and degradation assay.

Protocol: High-Content In-Cell Western (ICW) for Receptor Degradation

Causality: Traditional Western blots destroy cellular architecture. ICW is chosen because it quantifies target degradation in situ, preserving the intact proteasomal machinery required for the moiety's MOA to function.

Step 1: Cell Seeding and Treatment

  • Seed MCF-7 cells (for ERα) or Th17-polarized cells (for RORγt) in a 96-well black, clear-bottom plate at 15,000 cells/well.

  • Incubate overnight at 37°C, 5% CO2.

  • Treat cells with a serial dilution of the azetidine-conjugated drug (10 µM to 0.1 nM). Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Fulvestrant for ERα) to ensure assay dynamic range.

Step 2: Fixation and Permeabilization

  • After 24 hours of treatment, aspirate media and add 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Wash 3x with PBS containing 0.1% Triton X-100 (PBST) to permeabilize the cellular membrane, allowing antibody access to nuclear receptors.

Step 3: Immunostaining and Quantification

  • Block cells with Odyssey Blocking Buffer for 1 hour.

  • Incubate with primary antibody against the target receptor (e.g., anti-ERα, 1:1000) and a normalization control (e.g., anti-GAPDH or CellTag 700) overnight at 4°C. Causality: Dual-staining normalizes receptor levels against total cell number, eliminating artifacts from compound toxicity.

  • Wash 3x with PBST, then incubate with near-infrared secondary antibodies (800CW and 680RD) for 1 hour.

  • Image the plate using a near-infrared imaging system. Calculate the IC50 of degradation by plotting the normalized 800nm/680nm signal ratio against the log of the compound concentration.

ExperimentalWorkflow Step1 1. Cell Seeding & Treatment (Include DMSO & Positive Controls) Step2 2. Fixation & Permeabilization (4% PFA + Triton X-100) Step1->Step2 Step3 3. Dual-Target Immunostaining (Target vs. Housekeeping) Step2->Step3 Step4 4. Near-IR Quantification (Calculate Degradation IC50) Step3->Step4

Step-by-step ICW workflow for validating target degradation.

Conclusion

The 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol building block is a masterclass in rational drug design. By leveraging the geometric constraints of the azetidine ring and the specific lipophilicity of the isopropoxy group, medicinal chemists can finely tune the pKa and target residence time of therapeutics. Whether displacing Helix 12 in nuclear receptors or stabilizing inactive conformations in immune targets, this moiety transforms standard scaffolds into highly selective, metabolically stable clinical candidates.

References
  • Title: HETEROARYL LINKED QUINOLINYL MODULATORS OF RORYT - Patent 3083561 Source: European Patent Office (EPO) URL: [Link]

  • Title: Compounds useful as inhibitors of helios protein (US20210147383A1)
  • Title: Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, often incorporated into novel chemical entities to enhance physicochemical properties and metabolic stability.[1][2] This guide provides a comprehensive framework for the in vitro metabolic stability assessment of a specific azetidine derivative, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol (CAS No. 1557629-49-8).[3][4] We will detail a tiered experimental strategy, moving from high-throughput screening with liver microsomes to more physiologically relevant systems like S9 fractions and cryopreserved hepatocytes. This document outlines the theoretical underpinnings of each assay, provides detailed, field-proven protocols, and explains the data analysis required to derive critical pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t½). The methodologies described herein are aligned with industry best practices and regulatory expectations, providing a robust blueprint for characterizing the metabolic fate of this and other novel azetidine-containing compounds.[5][6]

Introduction: The Strategic Importance of Metabolic Stability

In drug discovery, the optimization of a compound's pharmacokinetic profile is as critical as the enhancement of its pharmacodynamic potency. A primary determinant of this profile is metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[7] Compounds that are rapidly metabolized often exhibit poor bioavailability and an inadequate duration of action, limiting their therapeutic potential.[7]

The subject of this guide, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, features a four-membered azetidine ring. This scaffold is of significant interest because its inherent ring strain and rigid conformation can enhance metabolic stability, potentially by sterically shielding metabolically liable sites from enzymatic attack.[2][7]

Early and accurate assessment of metabolic stability using in vitro systems is a cornerstone of modern drug discovery, enabling data-driven decisions to prioritize candidates with favorable pharmacokinetic characteristics.[8][9] This guide provides the strategic and technical details required to conduct such an assessment.

Foundational Concepts: Choosing the Right In Vitro System

The liver is the principal site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[8] Our in vitro strategy utilizes subcellular fractions and whole-cell systems derived from the liver to model these processes.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, containing a high concentration of key Phase I enzymes, most notably cytochrome P450s (CYPs), as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[8][10] Microsomal stability assays are cost-effective and amenable to high-throughput screening, making them ideal for initial assessment of Phase I metabolic pathways.[10][11]

  • Liver S9 Fraction : This is the supernatant obtained from a liver homogenate after centrifugation at 9,000g.[12] It contains both microsomes and the cytosolic fraction.[13] The key advantage of the S9 fraction is its broader enzymatic content, encompassing both Phase I and a wide array of Phase II enzymes from the cytosol, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[13][14][15]

  • Hepatocytes : As a whole-cell system, cryopreserved hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their proper cellular compartments.[16] They also account for cellular uptake and transport processes, offering the most physiologically relevant in vitro model for predicting hepatic clearance.[16][17]

The following diagram illustrates a recommended tiered workflow for assessing metabolic stability.

G cluster_0 Tiered Experimental Workflow A Tier 1: Initial Screening (High-Throughput) B Human Liver Microsomes Assay (Focus on Phase I - CYPs) A->B Rationale: Cost-effective, fast turnaround C Data: % Remaining, t½, CLint(mic) B->C D Tier 2: Broader Metabolic Profile C->D Decision Point: Is compound stable? Need more info? E Human Liver S9 Fraction Assay (Phase I + Cytosolic Phase II) D->E Rationale: Broader enzyme coverage F Data: Compare with Microsomes Identify potential cytosolic metabolism E->F G Tier 3: 'Gold Standard' Assessment F->G Decision Point: Confirm stability in a more complex system H Suspension Hepatocyte Assay (Full Enzyme Complement + Transport) G->H Rationale: Most physiologically relevant model I Data: Overall CLint(hep) Basis for In Vivo Prediction H->I

Caption: A tiered workflow for metabolic stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. For all assays, the disappearance of the parent compound, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, is monitored over time using a validated LC-MS/MS method.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay serves as the primary screen to determine susceptibility to Phase I metabolism.[10]

A. Reagents and Materials

  • Test Compound Stock: 10 mM 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System (NRS) Solution A: (e.g., Glucose-6-phosphate).

  • NRS Solution B: (e.g., Glucose-6-phosphate dehydrogenase, NADP+).

  • Positive Control: A compound with known high clearance (e.g., Verapamil, 1 mM in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS).

  • 96-well incubation and collection plates.

B. Step-by-Step Procedure

  • Prepare Master Mix: On ice, thaw HLM. Dilute the HLM in phosphate buffer to an intermediate concentration (e.g., 2 mg/mL). Add NRS Solution A.

  • Prepare Compound Plate: In a 96-well plate, add buffer. Then, add a small volume of the 10 mM test compound stock to achieve a 2x working concentration (e.g., 2 µM). Prepare wells for the positive control and a negative control (DMSO vehicle).

  • Pre-incubation: Add the HLM master mix to the compound plate. Mix and pre-incubate for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiate Reaction: Add NRS Solution B to all wells to start the metabolic reaction. The final protein concentration should be 0.5-1.0 mg/mL and the final test compound concentration 1 µM.[18] For the "no-cofactor" control wells, add buffer instead of NRS Solution B.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution. The 0-minute sample should be taken immediately after adding the NRS.

  • Sample Processing: Once all time points are collected, vortex the collection plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[10]

Protocol 2: Liver S9 Fraction Stability Assay

This assay provides a more comprehensive view by including cytosolic enzymes.[13][15]

A. Reagents and Materials

  • Same as for HLM assay, but replace HLM with pooled Liver S9 fraction.

  • Cofactor solution: Prepare a solution containing NADPH. For investigating specific Phase II pathways, S9 can be supplemented with additional cofactors like UDPGA (for glucuronidation) or PAPS (for sulfation).[13]

B. Step-by-Step Procedure

  • Thaw and Dilute: Thaw the S9 fraction on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to a working concentration (e.g., 1 mg/mL protein).[13]

  • Prepare Incubation Mixture: In a 96-well plate, combine the diluted S9 fraction and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the cofactor solution (e.g., NADPH) to initiate the reaction. As with the microsomal assay, include a "minus cofactor" control.

  • Sampling and Processing: Follow the same time point sampling, quenching, and processing steps as described in the HLM protocol (Section 3.1.B, steps 5-7).

Protocol 3: Cryopreserved Hepatocyte Stability Assay

This "gold standard" assay provides the most predictive in vitro data.[16]

A. Reagents and Materials

  • Cryopreserved Human Hepatocytes: Commercially available.

  • Hepatocyte Incubation Medium: (e.g., Williams' Medium E, supplemented).

  • Test Compound Stock: 1 mM in DMSO.

  • Positive Controls: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) compounds.

  • Quenching Solution: Ice-cold Acetonitrile with internal standard.

B. Step-by-Step Procedure

  • Thaw Hepatocytes: Rapidly thaw the vial of hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.

  • Determine Cell Viability: Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

  • Prepare Cell Suspension: Dilute the hepatocytes in incubation medium to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[17][19]

  • Prepare Compound Dosing Solution: Dilute the test compound stock into the incubation medium. The final DMSO concentration should not exceed 0.1% to avoid toxicity.[20]

  • Initiate Incubation: Combine the cell suspension and the compound dosing solution in a 96-well plate. Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.[19]

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to the quenching solution.[19]

  • Sample Processing and Analysis: Follow the same processing and analysis steps as described in the HLM protocol (Section 3.1.B, steps 6-7).

The general experimental process for any of these assays can be visualized as follows:

G A 1. Preparation - Thaw Enzyme/Cells - Prepare Buffers - Prepare Compound Plate B 2. Incubation - Pre-warm at 37°C - Initiate with Cofactors - Sample at Time Points (0, 5, 15, 30, 45 min) A->B C 3. Reaction Quenching - Transfer aliquot to Ice-Cold Acetonitrile + Internal Standard B->C D 4. Sample Processing - Vortex - Centrifuge to Pellet Protein C->D E 5. Analysis - Transfer Supernatant - Inject into LC-MS/MS - Monitor Parent Peak Area D->E F 6. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint E->F

Caption: General workflow for an in vitro metabolic stability assay.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound.

  • Quantification: The peak area of the parent compound is determined by LC-MS/MS and normalized to the peak area of the internal standard for each time point.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line from linear regression is the elimination rate constant, k (in units of min⁻¹).[10]

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    t½ (min) = 0.693 / k[8]

  • Calculate In Vitro Intrinsic Clearance (CLint): CLint represents the intrinsic ability of the liver enzymes to metabolize a drug.[8] The formula varies slightly depending on the system used.

    • For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Protein Amount (mg))[8]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of Incubation (µL) / Number of Cells (in millions))[17]

Example Data Presentation

The results for 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol and control compounds should be summarized in a clear, tabular format.

Compound Assay System t½ (min) CLint (µL/min/mg protein or /10⁶ cells)Classification
Test Compound HLM> 60< 11.6Low Clearance
Test Compound S9 Fraction5512.6Low Clearance
Test Compound Hepatocytes4814.4Low Clearance
Verapamil (Control) HLM8.581.5High Clearance
Warfarin (Control) Hepatocytes> 120< 5.8Low Clearance
Note: The data presented is hypothetical and for illustrative purposes only. Classification thresholds (Low, Medium, High) should be defined based on internal laboratory standards.

Conclusion and Next Steps

This technical guide outlines a robust, tiered strategy for evaluating the in vitro metabolic stability of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. By systematically employing human liver microsomes, S9 fractions, and hepatocytes, researchers can build a comprehensive understanding of the compound's susceptibility to hepatic metabolism. The resulting parameters, particularly the intrinsic clearance (CLint) derived from the hepatocyte assay, are critical for predicting in vivo human hepatic clearance and potential drug-drug interactions, thereby guiding further optimization and development of this promising chemical entity.[21]

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Preliminary toxicity screening of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment. This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. Integrating computational and in vitro methodologies, this document is intended for researchers, toxicologists, and drug development professionals. It offers a strategic, tiered approach to efficiently characterize the initial safety profile of this molecule, ensuring that resources are directed toward candidates with the highest potential for success. The protocols and rationale described herein are grounded in established regulatory principles and best practices in toxicology.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant rate of attrition due to safety concerns.[1][2] Identifying potential adverse effects early in the development pipeline is not only a regulatory requirement but also a critical strategy for mitigating financial risk and reducing late-stage failures.[2][3] Preliminary toxicity screening employs a combination of rapid, cost-effective in silico and in vitro methods to flag potential hazards before significant resources are invested.[1][4][5]

This guide focuses on 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, an azetidine-containing compound. The azetidine ring is a four-membered nitrogen-containing heterocycle utilized in medicinal chemistry as a building block.[6] While this structural motif can confer desirable pharmacokinetic properties, a thorough and early assessment of its potential toxicity is paramount. This document outlines a logical, tiered workflow for evaluating this specific compound, beginning with computational predictions and progressing to confirmatory cell-based assays.

Compound Profile: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

A thorough understanding of the test article's chemical and physical properties is fundamental to designing and interpreting toxicology studies.

PropertyValueSource
Chemical Name 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olPubChem
CAS Number 1557629-49-8[7]
Molecular Formula C₈H₁₇NO₂[8]
Molecular Weight 159.23 g/mol -
Predicted XlogP 0.1[8]
Known Hazard Classifications Flammable Liquid (Cat. 4), Skin Irritation (Cat. 2), Serious Eye Damage (Cat. 1), STOT SE 3[7]

STOT SE 3: Specific target organ toxicity — single exposure, may cause respiratory irritation or drowsiness/dizziness.

The existing hazard classifications, derived from notified data, already indicate potential for local toxicity (skin and eye irritation) and systemic effects.[7] These flags necessitate careful handling and underscore the importance of the screening cascade outlined below.

Tier 1: In Silico Toxicity Prediction

In silico, or computational, toxicology offers a rapid, resource-efficient first pass at identifying potential toxicological liabilities.[9][10][11] These methods use a chemical's structure to predict its biological activity, including potential toxicity.[12] For a novel compound like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, this is an invaluable starting point to guide subsequent in vitro testing.

Scientific Rationale

The core principle of in silico toxicology is that a molecule's structure dictates its function and, by extension, its potential for toxicity. By leveraging vast databases of known chemical structures and their associated toxicological data, computational models can identify structural alerts or predict activity at various toxicity endpoints.[10] This approach is aligned with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by prioritizing compounds and focusing in vivo studies only on the most promising candidates.

Two primary in silico methods are employed:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate a chemical's structural features (descriptors) with its toxicological effects.[9][12]

  • Read-Across: This technique involves predicting the toxicity of a data-poor "target" chemical by comparing it to one or more structurally similar "analogue" chemicals for which experimental data are available.[12]

Recommended In Silico Workflow

The following diagram illustrates a recommended workflow for the in silico assessment of the target compound.

G cluster_input Input Data cluster_tools Computational Tools & Databases cluster_endpoints Predicted Endpoints cluster_output Output & Decision Input SMILES String of Compound: CC(C)OC1CN(C1)CCO QSAR_Tool QSAR Models (e.g., ProTox 3.0, OECD Toolbox) Input->QSAR_Tool ReadAcross_Tool Analogue Search (e.g., PubChem, ECHA Database) Input->ReadAcross_Tool Genotox Genotoxicity (Ames Mutagenicity) QSAR_Tool->Genotox OrganTox Organ Toxicity (Hepatotoxicity, Cardiotoxicity) QSAR_Tool->OrganTox AcuteTox Acute Toxicity (LD50) QSAR_Tool->AcuteTox ReadAcross_Tool->Genotox ReadAcross_Tool->OrganTox ReadAcross_Tool->AcuteTox Report Generate Toxicity Profile Report Genotox->Report OrganTox->Report AcuteTox->Report Decision Inform In Vitro Test Selection Report->Decision

Caption: In Silico Toxicity Assessment Workflow.

Data Interpretation

The output from these models is not a definitive answer but a probabilistic assessment. For example, a QSAR model might predict a "positive" for mutagenicity with 75% confidence. The presence of structural alerts (e.g., strained rings, electrophilic centers) should be noted. These predictions are then used to prioritize which in vitro assays are most critical. If hepatotoxicity is predicted, for instance, an in vitro liver cell assay becomes a high priority.

Tier 2: In Vitro Experimental Screening

Following the in silico assessment, a panel of in vitro assays is conducted to provide the first experimental data on the compound's biological effects.[4] These tests are performed on cultured cells and are designed to assess key toxicological events like cell death, DNA damage, and organ-specific toxicity.[5][13]

General Cytotoxicity: The MTT Assay

Scientific Rationale: The first and most fundamental in vitro test is an assessment of general cytotoxicity—the compound's ability to kill cells. The MTT assay is a widely used, robust, and validated colorimetric assay that measures cell viability.[4] It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for liver-specific insights) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of media containing the different compound concentrations.

    • Include a "vehicle control" (media with solvent only) and a "positive control" (e.g., doxorubicin) to validate the assay.

    • Incubate for 24-48 hours.

  • MTT Addition & Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization & Measurement:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Scientific Rationale: Genotoxicity assessment is a critical component of safety testing, as DNA damage can lead to carcinogenesis.[14] The Ames test is a legally mandated, standard in vitro assay (OECD TG 471) used to detect a chemical's potential to cause DNA mutations.[14] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and will not grow on a histidine-free medium). A test compound is considered mutagenic if it causes the bacteria to undergo a reverse mutation, regaining the ability to synthesize histidine and thus grow on a histidine-free plate.

Experimental Workflow: Ames Test (Plate Incorporation Method)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_result Result Interpretation start Start prep_compound Prepare Test Compound Concentrations start->prep_compound prep_bacteria Prepare Histidine-Auxotrophic Salmonella Strains (e.g., TA98, TA100) start->prep_bacteria prep_s9 Prepare S9 Liver Extract (for metabolic activation) start->prep_s9 mix Mix Compound, Bacteria, and +/- S9 Extract in Molten Top Agar pour Pour Mixture onto Minimal Glucose Agar Plates mix->pour incubate Incubate Plates (37°C for 48-72 hours) pour->incubate count Count Revertant Colonies on Each Plate incubate->count compare Compare Colony Counts to Negative (Vehicle) Control count->compare decision Significant Increase in Revertants? compare->decision positive Positive Result: Potential Mutagen decision->positive Yes negative Negative Result: Not Mutagenic in this Assay decision->negative No

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count. The inclusion of the S9 fraction is critical, as some chemicals only become mutagenic after being metabolized by liver enzymes.

Integrated Data Analysis and Decision-Making

The true value of this screening cascade lies in the integrated analysis of all data points. The goal is to build a preliminary risk profile to inform a " go/no-go " decision for the compound's continued development.

Assay TierEndpointFavorable OutcomeUnfavorable Outcome (Red Flag)
Tier 1 (In Silico) Genotoxicity, Organ ToxicityNo structural alerts; predictions are negative across multiple models.Strong, repeated structural alerts for mutagenicity or specific organ toxicity.
Tier 2 (In Vitro) General Cytotoxicity (MTT)IC₅₀ > 30 µMIC₅₀ < 10 µM (indicates potent cytotoxicity)
Tier 2 (In Vitro) Genotoxicity (Ames Test)Negative result in all strains, with and without S9 activation.Positive result in one or more strains, especially if dose-dependent.

Decision Logic:

  • Go: If the compound shows low cytotoxicity (high IC₅₀), is negative in the Ames test, and has a clean in silico profile, it is a strong candidate for further, more complex preclinical studies.

  • Consider/Optimize: If the compound shows moderate cytotoxicity or has some in silico flags that are not confirmed in vitro, medicinal chemists may consider structural modifications to mitigate the liabilities.

  • No-Go: A potent cytotoxic effect (low IC₅₀) or a confirmed positive Ames test result is a significant red flag. Such a finding would likely halt the development of this specific molecule unless its intended use is in a context where high toxicity is acceptable (e.g., certain cancer chemotherapeutics).

Conclusion

The preliminary toxicity screening of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, as outlined in this guide, provides a robust and efficient pathway to characterize its initial safety profile. By employing a tiered strategy that begins with cost-effective in silico predictions and progresses to targeted in vitro assays for cytotoxicity and genotoxicity, researchers can make informed decisions early in the drug development process. This approach not only conserves resources but also upholds the ethical principles of minimizing animal testing. The data generated through this cascade will form a critical part of the compound's overall risk assessment and guide its future development trajectory.

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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for the novel scaffold, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. Azetidine-containing compounds are increasingly recognized as privileged structures in medicinal chemistry due to their unique three-dimensional conformations and favorable physicochemical properties.[1][2][3][4][5][6] This document will deconstruct the core molecule into its three primary pharmacophoric components: the azetidine ring, the N-linked ethanolamine side chain, and the 3-position isopropoxy group. Through a systematic analysis, we will propose a strategic framework for analog synthesis and biological evaluation to elucidate the key molecular interactions driving target engagement and biological activity. This guide is intended to serve as a practical roadmap for research teams engaged in the optimization of this chemical series for therapeutic applications. We will delve into the rationale behind experimental design, from initial library synthesis to a suite of in vitro assays, providing detailed protocols and data interpretation strategies.

Introduction: The Therapeutic Potential of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif in modern drug discovery.[1][4][5] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and solubility compared to more traditional, planar aromatic systems.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety, highlighting its clinical significance.[1]

The subject of this guide, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, presents a compelling starting point for a drug discovery campaign. Its structure suggests potential interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), where the combination of a basic nitrogen and a hydrogen-bonding alcohol is a common feature. The strategic placement of the isopropoxy group at the 3-position of the azetidine ring introduces a key point of diversity for SAR exploration.

This document will systematically dissect the molecule to propose a comprehensive SAR strategy. We will explore modifications of the azetidine ring itself, the N-ethanolamine side chain, and the 3-isopropoxy substituent. For each proposed modification, we will outline the synthetic rationale and the expected impact on biological activity, providing a logical framework for lead optimization.

Deconstruction of the Core Scaffold and SAR Strategy

A successful SAR campaign requires a systematic and iterative approach to analog design, synthesis, and testing. We will approach the SAR of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol by independently interrogating each of its three key components.

The Azetidine Ring: Exploring Conformational Constraints and Bioisosteric Replacements

The azetidine ring serves as the central scaffold, dictating the spatial orientation of the key interacting groups. Its conformational rigidity is a key asset, but also a potential limitation. Our SAR strategy for the azetidine core will focus on two main avenues: exploring alternative ring systems to modulate conformational flexibility and investigating bioisosteric replacements to fine-tune physicochemical properties.

Key Questions to Address:

  • Is the four-membered ring optimal for target engagement?

  • Can we improve potency or selectivity by altering the ring size or introducing heteroatoms?

  • How do changes in the ring system affect metabolic stability and pharmacokinetic properties?

Proposed Modifications:

Modification Rationale Expected Outcome
Ring Expansion/Contraction Modulate the bond angles and distances between the side chains. Pyrrolidine and piperidine are common, more flexible analogs.[2][7]Altered spatial vector of substituents, potentially improving or disrupting binding. May impact pKa of the basic nitrogen.
Heteroatom Substitution Introduce additional hydrogen bond donors/acceptors or alter the electronic properties of the ring. Oxetane or thietane rings can be considered.May reveal key interactions with the target protein and can influence solubility and metabolic profile.
Substitution on the Ring Introduce small alkyl or fluoro groups to probe for additional binding pockets and block potential sites of metabolism.Increased potency through enhanced van der Waals interactions or improved metabolic stability.
The N-Ethanolamine Side Chain: Probing the Polar Interaction Space

The 2-hydroxyethyl group attached to the azetidine nitrogen is a critical feature, likely involved in key hydrogen bonding interactions with the target.[8][9][10][11][12] The basicity of the nitrogen atom is also a crucial determinant of the molecule's overall properties, including its charge state at physiological pH.

Key Questions to Address:

  • What is the optimal length and composition of the N-linked side chain?

  • Is the primary alcohol essential for activity?

  • How does modification of the nitrogen's basicity affect target affinity and selectivity?

Proposed Modifications:

Modification Rationale Expected Outcome
Chain Length Variation Explore the distance between the azetidine nitrogen and the terminal hydroxyl group.Determine the optimal spacing for hydrogen bond formation with the target.
Alcohol Bioisosteres Replace the hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH₂, -CONH₂, -SO₂NH₂).Elucidate the specific nature of the polar interaction and potentially improve metabolic stability.
Modification of Basicity Introduce electron-withdrawing or -donating groups adjacent to the nitrogen to modulate its pKa.Fine-tune the ionization state to optimize target engagement and cell permeability.
The 3-Isopropoxy Group: Exploring the Hydrophobic Pocket

The isopropoxy group at the 3-position of the azetidine ring likely occupies a hydrophobic pocket within the target protein. The size, shape, and lipophilicity of this group are expected to be major drivers of potency.

Key Questions to Address:

  • What is the optimal size and shape of the substituent at the 3-position?

  • Are there specific steric or electronic requirements for this group?

  • Can we introduce polar functionality to probe for additional interactions?

Proposed Modifications:

Modification Rationale Expected Outcome
Alkyl Chain Variation Explore a range of linear and branched alkyl ethers (e.g., methoxy, ethoxy, cyclopropylmethoxy).Define the boundaries of the hydrophobic pocket and optimize van der Waals interactions.
Introduction of Aromatic Rings Replace the isopropyl group with phenyl or substituted phenyl rings.Probe for potential pi-stacking interactions and introduce vectors for further optimization.
Polar Group Introduction Incorporate small polar groups (e.g., -F, -OH, -CN) on the alkyl or aryl substituent.Explore the possibility of additional hydrogen bonding or dipolar interactions within the pocket.

Experimental Workflows and Protocols

A robust and well-defined experimental cascade is essential for efficiently advancing the SAR campaign. The following workflows and protocols are designed to provide a comprehensive in vitro characterization of newly synthesized analogs.

SAR Exploration Workflow

The iterative process of analog design, synthesis, and testing is central to a successful SAR campaign. The following diagram illustrates a typical workflow.

SAR_Workflow A Core Scaffold Analysis B Analog Design & Prioritization A->B Identify key pharmacophores C Chemical Synthesis B->C Select diverse modifications D In Vitro Screening Cascade C->D Purify and characterize compounds E Data Analysis & SAR Interpretation D->E Generate potency, selectivity, and liability data E->B Refine SAR hypotheses F Lead Optimization E->F Identify promising candidates

Caption: A typical iterative workflow for structure-activity relationship studies.

Primary In Vitro Screening: GPCR Target Engagement

Given the structural features of the core molecule, GPCRs represent a highly probable target class.[13][14][15][16][17][18] The initial screening cascade should therefore focus on assays that can broadly assess GPCR agonism or antagonism.

This assay provides a direct measure of a compound's affinity for a specific GPCR.[19][20][21]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for many GPCRs.[22][23][24][25][26]

Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF or luminescence-based assay.

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

GPCR_Signaling cluster_cell Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Caption: A simplified schematic of a G-protein coupled receptor signaling pathway.

Secondary and Safety Pharmacology Assays

Promising compounds from the primary screens should be further characterized for their selectivity and potential off-target liabilities.

Screening against a panel of relevant GPCRs is crucial to identify compounds with the desired selectivity profile. This can be performed using the binding and functional assays described above for a range of different receptors.

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[27][28][29][30][31] Therefore, early assessment of hERG liability is essential.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure hERG channel currents in the presence of varying concentrations of the test compound.

  • Data Analysis: Determine the IC₅₀ value for hERG channel inhibition.

Data Interpretation and Lead Optimization

The data generated from the in vitro assays will be used to build a comprehensive SAR model for the chemical series.

Data Summary Table:

Compound Modification Target Affinity (Kᵢ, nM) Functional Potency (EC₅₀/IC₅₀, nM) hERG IC₅₀ (µM)
Parent -[Data][Data][Data]
Analog 1 [Modification 1][Data][Data][Data]
Analog 2 [Modification 2][Data][Data][Data]
... ............

By analyzing the trends in this data, we can identify the key structural features that contribute to potency, selectivity, and a favorable safety profile. This information will guide the design of the next generation of analogs in the iterative lead optimization process.

Conclusion

The 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutics. The systematic SAR approach outlined in this guide provides a clear and logical framework for exploring the chemical space around this core structure. By carefully dissecting the molecule into its key components and employing a robust in vitro screening cascade, research teams can efficiently identify compounds with optimized potency, selectivity, and safety profiles. The detailed protocols and data interpretation strategies provided herein are intended to empower researchers to unlock the full therapeutic potential of this exciting chemical series.

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An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Novel 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the discovery of novel 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol analogs.

Foreword: The Azetidine Scaffold in Modern Medicinal Chemistry

The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug discovery. Among these, the azetidine motif has emerged as a particularly valuable scaffold. Its three-dimensional nature, compared to more traditional, planar aromatic rings, allows for improved spatial exploration and the formation of novel vector interactions with protein targets. Furthermore, the nitrogen atom provides a convenient handle for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and metabolic stability. This guide delves into the discovery of a specific class of compounds featuring a 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol moiety, a key structural element in the development of potent and selective kinase inhibitors. We will explore the rationale behind its design, a detailed synthetic pathway, and the biological evaluation cascade necessary to validate its therapeutic potential.

Rationale and Design Strategy

The core of our investigation centers on the 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol fragment. The choice of this particular scaffold is driven by several key medicinal chemistry principles:

  • The 3-Oxy-Azetidine Core: The oxygen atom at the 3-position of the azetidine ring introduces a potential hydrogen bond acceptor, which can be crucial for anchoring the molecule within a protein's binding site. The propan-2-yloxy (isopropoxy) group is a small, lipophilic substituent that can probe hydrophobic pockets without adding excessive molecular weight.

  • The N-Ethanol Side Chain: The 1-(ethan-1-ol) substituent attached to the azetidine nitrogen serves multiple purposes. The hydroxyl group can act as a hydrogen bond donor or acceptor, and its presence often enhances aqueous solubility, a critical property for drug candidates. The two-carbon linker provides optimal spacing and conformational flexibility for the azetidine ring to orient itself within the target's active site.

This fragment is often incorporated into larger molecules designed to target specific enzyme families, such as kinases. For the purpose of this guide, we will focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a target of significant interest in the treatment of inflammatory and autoimmune diseases.

Synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Analogs

The synthesis of these analogs can be approached in a modular fashion, allowing for the introduction of diversity at various points. Below is a representative, multi-step synthesis of a key intermediate, tert-butyl 3-(propan-2-yloxy)azetidine-1-carboxylate, and its subsequent elaboration into a final target molecule.

Synthesis Workflow Diagram

A 1-benzhydrylazetidin-3-ol B Alkylation with 2-iodopropane A->B C 1-benzhydryl-3-(propan-2-yloxy)azetidine B->C D Deprotection (Hydrogenolysis) C->D E 3-(propan-2-yloxy)azetidine D->E F Boc Protection E->F G tert-butyl 3-(propan-2-yloxy)azetidine-1-carboxylate F->G H Boc Deprotection G->H I Alkylation with 2-bromoethan-1-ol H->I J 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol I->J

Caption: Synthetic workflow for 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-benzhydryl-3-(propan-2-yloxy)azetidine

  • Rationale: The benzhydryl group is a bulky, protecting group for the azetidine nitrogen, preventing unwanted side reactions. The subsequent alkylation of the hydroxyl group is a standard Williamson ether synthesis.

  • Procedure:

    • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-iodopropane (1.5 equivalents) and stir the reaction at room temperature for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-benzhydryl-3-(propan-2-yloxy)azetidine.

Step 2: Synthesis of 3-(propan-2-yloxy)azetidine

  • Rationale: Removal of the benzhydryl group is achieved by catalytic hydrogenation. The choice of palladium on carbon is a standard and efficient method for this transformation.

  • Procedure:

    • Dissolve 1-benzhydryl-3-(propan-2-yloxy)azetidine (1 equivalent) in ethanol.

    • Add palladium on carbon (10 wt. %).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-(propan-2-yloxy)azetidine.

Step 3: Synthesis of tert-butyl 3-(propan-2-yloxy)azetidine-1-carboxylate

  • Rationale: The Boc (tert-butyloxycarbonyl) group is a common nitrogen protecting group that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This allows for the selective functionalization of other parts of the molecule.

  • Procedure:

    • To a solution of 3-(propan-2-yloxy)azetidine (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by column chromatography to give tert-butyl 3-(propan-2-yloxy)azetidine-1-carboxylate.

Step 4: Synthesis of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol

  • Rationale: This final step involves the deprotection of the Boc group followed by N-alkylation with 2-bromoethan-1-ol. The use of a base like potassium carbonate is necessary to neutralize the HBr formed during the reaction.

  • Procedure:

    • Treat tert-butyl 3-(propan-2-yloxy)azetidine-1-carboxylate (1 equivalent) with trifluoroacetic acid in dichloromethane.

    • Stir for 1 hour at room temperature and then concentrate under reduced pressure.

    • Dissolve the residue in acetonitrile, add potassium carbonate (3 equivalents) and 2-bromoethan-1-ol (1.2 equivalents).

    • Heat the mixture to 60 °C and stir for 16 hours.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final compound, 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Biological Evaluation as IRAK4 Inhibitors

Once synthesized, the novel analogs must undergo a rigorous biological evaluation to determine their potency, selectivity, and drug-like properties.

IRAK4 Inhibition Assay
  • Principle: A common method to assess kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

  • Protocol:

    • Add the test compound (at various concentrations) to a solution containing the IRAK4 enzyme and a biotinylated peptide substrate in an assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC).

    • Incubate for 60 minutes to allow for antibody-peptide binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biological Evaluation Workflow

A Compound Synthesis & Purification B Primary Screen: IRAK4 TR-FRET Assay A->B C IC50 Determination B->C D Kinase Selectivity Panel C->D E Cellular Assays (e.g., LPS-induced cytokine release) C->E F In Vivo Efficacy Models E->F G ADME/Tox Profiling F->G

Caption: Workflow for the biological evaluation of IRAK4 inhibitors.

Structure-Activity Relationship (SAR) and Data Summary

The modular nature of the synthesis allows for the exploration of the structure-activity relationship. Key modifications could include:

  • Varying the 3-alkoxy group: Replacing the isopropoxy group with other alkyl or cycloalkyl groups to probe different hydrophobic pockets.

  • Modifying the N-substituent: Introducing different linkers or terminal functional groups to optimize interactions and physicochemical properties.

The data obtained from these studies can be summarized in a table to facilitate comparison and guide further optimization efforts.

Compound IDR-group at 3-positionN-substituentIRAK4 IC50 (nM)
1a Isopropoxy2-hydroxyethyl[Example Data] 50
1b Cyclobutoxy2-hydroxyethyl[Example Data] 25
1c Isopropoxy3-hydroxypropyl[Example Data] 150

Conclusion and Future Directions

The 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic route is robust and amenable to the generation of a diverse library of analogs. The biological evaluation cascade provides a clear path to identifying potent and selective compounds. Future work should focus on expanding the SAR around this core, optimizing the pharmacokinetic properties of lead compounds, and ultimately demonstrating in vivo efficacy in relevant disease models. This systematic approach, grounded in sound medicinal chemistry principles and rigorous biological testing, is essential for the successful translation of these novel chemical entities into next-generation therapeutics.

An In-depth Technical Guide to 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, identified by the CAS Number 1557629-49-8. While specific literature on this exact molecule is limited, this document synthesizes information on the broader class of substituted azetidine derivatives to present a scientifically grounded guide on its probable synthesis, physicochemical properties, and potential applications in medicinal chemistry. The guide is structured to provide both theoretical insights and practical, field-proven methodologies for researchers interested in exploring the therapeutic potential of novel azetidine scaffolds.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine moiety often enhances key pharmacokinetic properties such as solubility and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] Numerous FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its significance in contemporary drug development.[1]

The subject of this guide, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, combines the foundational azetidine core with an isopropoxy substitution at the 3-position and a hydroxyethyl group on the ring nitrogen. This specific combination of functional groups suggests potential for this molecule to serve as a versatile building block or a lead compound in various therapeutic areas. The ether linkage at the 3-position can influence lipophilicity and metabolic stability, while the primary alcohol on the N-substituent provides a handle for further chemical modification or can participate in hydrogen bonding interactions with a biological target.

Physicochemical and Hazard Profile

A summary of the key identifiers and properties for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is presented in Table 1. This information is critical for laboratory handling, safety precautions, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1557629-49-8[3]
Molecular Formula C₈H₁₇NO₂[4]
Molecular Weight 159.23 g/mol [4]
Predicted XlogP 0.1[4]
GHS Hazard Classifications Flammable Liquid (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)

Proposed Synthetic Strategies

While a specific, published synthetic route for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol has not been identified in the current literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of N-substituted 3-alkoxyazetidines. A logical retrosynthetic analysis suggests two key disconnections: the N-alkylation of a 3-(isopropoxy)azetidine precursor and the formation of the 3-isopropoxy bond on an azetidine ring.

A likely forward synthesis would involve a two-step process starting from a commercially available or readily synthesized 3-hydroxyazetidine derivative.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Alkylation 3-Hydroxyazetidine 3-Hydroxyazetidine 3-(Isopropoxy)azetidine 3-(Isopropoxy)azetidine 3-Hydroxyazetidine->3-(Isopropoxy)azetidine Isopropyl halide / Base Target_Compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol 3-(Isopropoxy)azetidine->Target_Compound 2-Bromoethanol / Base

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 3-(Isopropoxy)azetidine (Intermediate)

This protocol is based on standard O-alkylation procedures for hydroxyl-containing heterocycles.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of N-Boc-3-hydroxyazetidine in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(isopropoxy)azetidine.

  • To a solution of N-Boc-3-(isopropoxy)azetidine in DCM, add TFA and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford 3-(isopropoxy)azetidine.

Experimental Protocol: Synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (Final Product)

This protocol is based on established N-alkylation methods for secondary amines.

Materials:

  • 3-(Isopropoxy)azetidine

  • 2-Bromoethanol

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(isopropoxy)azetidine in acetonitrile, add potassium carbonate and 2-bromoethanol.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, its potential therapeutic applications can be inferred from the known activities of structurally related azetidine derivatives. Azetidine-containing compounds have shown a broad range of pharmacological effects.[1][2]

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The conformational rigidity of the azetidine ring can be advantageous for targeting CNS receptors with high specificity.[1]

  • Oncology: Azetidine derivatives have been investigated as anticancer agents.[5]

  • Infectious Diseases: The azetidine scaffold is a key component of some antibacterial agents.[1]

  • Inflammatory Diseases: Certain azetidine-containing molecules have demonstrated anti-inflammatory properties.[1]

The structural features of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, particularly the ether and alcohol functionalities, suggest it could be a candidate for screening against a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.

In Vitro Screening Strategies

For a novel compound like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, a tiered in vitro screening approach is recommended to efficiently assess its biological activity.

Diagram of a General In Vitro Screening Workflow:

G Start Start Primary_Screening Primary Screening (e.g., Target-based or Phenotypic Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for in vitro screening of novel compounds.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

A fundamental initial screen is to assess the compound's general toxicity to cells.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 for anticancer screening)

  • Complete cell culture medium

  • 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol represents an intriguing, yet underexplored, chemical entity within the medicinally relevant class of azetidine derivatives. Based on established synthetic methodologies, this compound should be readily accessible for further investigation. Its structural features suggest potential for a range of biological activities, and the in vitro screening protocols outlined in this guide provide a clear path for initiating its pharmacological evaluation. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic screening campaign against a diverse panel of biological targets to uncover its therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Elsevier. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010). 2-Azetidinone--a new profile of various pharmacological activities. Retrieved from [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems. Journal of Chemical Research, Synopses. Retrieved from [Link]

  • Arkivoc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]

  • American Chemical Society. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. Retrieved from [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (2025). The stereoselective synthesis of substituted 1-hydroxyazetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Retrieved from [Link]

  • Tandfonline. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol. Retrieved from [Link]

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Sources

The Strategic Incorporation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of small-molecule therapeutics relies heavily on the strategic incorporation of privileged structural fragments. The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (CAS: 2751611-04-6), also known as 2-(3-isopropoxyazetidin-1-yl)ethanol, has emerged as a highly versatile pharmacophore module. Rather than acting as a standalone drug, this molecule is utilized as a side-chain appendage to modulate the physicochemical properties, pharmacokinetics, and target engagement profiles of various core scaffolds.

This technical whitepaper details the primary biological targets modulated by this fragment, the mechanistic rationale for its structural components, and the self-validating experimental workflows required for its integration into advanced drug discovery pipelines.

Physicochemical Rationale for the Fragment Architecture

The utility of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol stems from the synergistic effects of its three distinct structural domains. When appended to a drug core—typically via an ether linkage utilizing the primary alcohol—the fragment fundamentally alters the molecule's interaction with biological targets.

  • The Azetidine Core: Compared to traditional piperidine or pyrrolidine rings, the four-membered azetidine ring restricts conformational flexibility and lowers the overall lipophilicity (logD) of the molecule. This reduction in logD is critical for minimizing off-target toxicity (such as hERG channel inhibition) while maintaining the basicity required for target engagement[1].

  • The Isopropoxy Group: Positioned at the 3-position of the azetidine ring, the branched isopropoxy group acts as a lipophilic vector. It is specifically designed to project into and occupy hydrophobic sub-pockets within target proteins, thereby increasing the thermodynamic stability of the drug-target complex and prolonging target residence time.

  • The Ethanol Appendage: The N-linked ethanol group serves a dual purpose. Synthetically, it provides a primary hydroxyl group for late-stage functionalization (e.g., via Nucleophilic Aromatic Substitution). Biologically, the two-carbon linker provides optimal spatial geometry, allowing the basic azetidine nitrogen to interact with solvent-exposed acidic residues on the target protein.

Fragment_Logic Frag 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (Pharmacophore Module) Aze Azetidine Ring • Reduces logD • Restricts conformational space • Tunes basicity (pKa) Frag->Aze Iso Isopropoxy Group • Projects into lipophilic pockets • Increases target residence time • Steric shielding Frag->Iso Eth Ethanol Appendage • Attachment point (Ether linkage) • Optimal linker length (2 carbons) • Solvent exposure Frag->Eth

Fig 1. Structural logic and physicochemical contributions of the fragment.

Core Biological Targets Modulated by the Fragment

The incorporation of this fragment has been successfully utilized across diverse therapeutic areas, from oncology to neurodegenerative diseases.

Estrogen Receptor Alpha (ERα)

In the development of Selective Estrogen Receptor Degraders (SERDs) for ER-positive breast cancer, a basic amine side chain is mandatory. The azetidine nitrogen of this fragment forms a critical salt bridge with the Asp351 residue of ERα[2]. This specific interaction induces a severe conformational disruption of Helix 12, preventing the recruitment of transcriptional co-activators. Consequently, the destabilized receptor exposes hydrophobic surfaces, leading to rapid ubiquitination and proteasomal degradation[1].

DNA Polymerase Theta (Polq) & RAD51

In homologous recombination (HR)-deficient cancers (e.g., those harboring BRCA1/2 mutations), tumor cells rely on microhomology-mediated end joining (MMEJ) for DNA repair. Polq is the central polymerase in this pathway. Inhibitors of Polq and the related RAD51 recombinase utilize the isopropoxyazetidine fragment to occupy a specific lipophilic sub-pocket within the enzyme's catalytic domain[3][4]. This binding blocks DNA repair, driving the cancer cells into apoptosis via synthetic lethality.

Helios (IKZF2) Transcription Factor

Helios is a transcription factor essential for maintaining the immunosuppressive phenotype of regulatory T cells (Tregs). In immuno-oncology, inhibiting Helios destabilizes Tregs within the tumor microenvironment, thereby enhancing the efficacy of endogenous anti-tumor immune responses. Compounds targeting Helios incorporate this fragment to improve cellular penetrance and modulate critical protein-protein interactions[5].

GABA-A α5 Receptors & EGFR

For central nervous system (CNS) targets like the GABA-A α5 receptor, the fragment is used in positive allosteric modulators (PAMs) to fine-tune the polar surface area (PSA), ensuring optimal blood-brain barrier (BBB) penetration for the treatment of cognitive disorders[6]. Additionally, in oncology, it is appended to quinazoline cores to act as a solubilizing group for Epidermal Growth Factor Receptor (EGFR) inhibitors targeting non-small cell lung cancer (NSCLC)[7].

Quantitative Target Landscape

The following table summarizes the biological targets, disease indications, and the specific mechanistic role of the fragment within the therapeutic modality.

Biological TargetDisease IndicationFragment Function / MechanismModality
Estrogen Receptor (ERα) ER+ Breast CancerBasic amine engages Asp351; induces Helix 12 displacementSERD (Degrader)
DNA Polymerase Theta (Polq) HR-Deficient CancersIsopropoxy group occupies lipophilic sub-pocket in polymerase domainSmall Molecule Inhibitor
Helios (IKZF2) Immuno-OncologyLowers logD to improve cellular penetrance; disrupts Treg stabilityProtein Inhibitor
RAD51 Autoimmune / CancerDisrupts homologous recombination; ethanol linker acts as H-bond donorSmall Molecule Inhibitor
GABA-A α5 Receptor Cognitive DisordersEnhances allosteric modulation; improves CNS multiparameter optimizationPositive Allosteric Modulator
EGFR NSCLCActs as a solubilizing appendage to improve oral bioavailabilityKinase Inhibitor

Experimental Workflows: Synthesis & Self-Validating Assays

To ensure scientific integrity, the incorporation and biological validation of this fragment must rely on self-validating systems. The following protocols detail the causal reasoning behind the experimental choices.

Protocol 4.1: Fragment Incorporation via Alkoxide-Mediated SNAr

Because the fragment possesses a tertiary azetidine nitrogen and a primary alcohol, it is typically attached to an electron-deficient aryl halide core via Nucleophilic Aromatic Substitution (SNAr).

  • Deprotonation: Dissolve the core scaffold and 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (1.2 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) at 0°C.

    • Causality: NaH is chosen because it irreversibly deprotonates the primary alcohol, generating hydrogen gas (which drives the reaction forward) and forming a highly nucleophilic alkoxide. DMF solvates the sodium cation, maximizing alkoxide reactivity.

  • Coupling: Warm the reaction to 80°C and stir for 4 hours.

    • Causality: Heating is required to overcome the activation energy barrier of the Meisenheimer complex intermediate inherent in SNAr reactions.

  • Quenching & Validation: Quench the reaction with cold water to destroy excess NaH. Extract with Ethyl Acetate.

    • Self-Validation: Analyze the crude mixture via LC-MS. The appearance of the target mass (M+H) and the complete disappearance of the starting aryl halide validates successful ether linkage formation without azetidine ring opening.

Protocol 4.2: Self-Validating Cellular Target Engagement (ERα Degradation)

To prove that the appended fragment successfully drives target degradation (rather than mere transcriptional repression), an In-Cell Western assay with orthogonal controls is required.

  • Cell Seeding & Treatment: Seed MCF-7 (ER+) cells in a 96-well plate. Treat cells with the synthesized SERD (0.1 nM to 10 μM).

    • Causality: Include a parallel treatment arm where cells are pre-treated with MG132 (10 μM), a potent proteasome inhibitor.

    • Self-Validation: If the compound degrades ERα via the ubiquitin-proteasome system (the intended mechanism of the basic azetidine side chain), MG132 will rescue ERα levels. If ERα levels drop despite MG132, the mechanism is an artifact (e.g., transcriptional downregulation).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Multiplexed Antibody Incubation: Incubate with primary antibodies against ERα (target) and GAPDH (housekeeping protein), followed by near-infrared (IR) secondary antibodies.

    • Causality & Validation: Normalizing the ERα fluorescent signal to the GAPDH signal ensures that any observed decrease in ERα is due to specific degradation, not general compound cytotoxicity or cell detachment.

Synthetic_Lethality HRD HR-Deficient Cancer Cell (BRCA1/2 Mutated) Polq DNA Polymerase Theta (Polq) Upregulation HRD->Polq Compensatory Pathway Inhibitor Azetidine-Fragment Polq Inhibitor Polq->Inhibitor Binds target Block Inhibition of Microhomology- Mediated End Joining (MMEJ) Inhibitor->Block Prevents DNA Repair Death Apoptosis (Synthetic Lethality) Block->Death Accumulation of DSBs

Fig 2. Synthetic lethality pathway driven by fragment-optimized Polq inhibitors.

Sources

Exploratory Research on 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Derivatives: Advanced Bioisosteric Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized rings to three-dimensional, sp³-enriched scaffolds is a defining paradigm in modern medicinal chemistry. Among these, azetidines have emerged as privileged structures, offering superior metabolic stability and unique exit vectors compared to traditional morpholine or piperazine rings[1]. This whitepaper explores the synthesis, structural biology, and application of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and its derivatives. By combining a sterically demanding isopropoxy ether with a versatile N-hydroxyethyl appendage, this scaffold serves as a highly tunable bioisostere, an ideal linker for Targeted Protein Degradation (TPD), and a potent solubilizing group for kinase inhibitors.

Rationale: The Sp³-Enriched Bioisostere Paradigm

Historically, drug discovery relied heavily on flat, aromatic systems, which often suffer from poor aqueous solubility and off-target promiscuity. The incorporation of four-membered nitrogen heterocycles (azetidines) addresses these liabilities by increasing the fraction of sp³ carbons ( Fsp3​ )[1].

The specific functionalization in 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol provides three distinct structural advantages:

  • The Azetidine Core: Imparts structural rigidity and lowers lipophilicity (logD) while maintaining a basic amine center for favorable pharmacokinetic (PK) properties[2].

  • The 3-Isopropoxy Group: Acts as a stable ether isostere that occupies hydrophobic sub-pockets without the metabolic liabilities of ester groups[3].

  • The N-Hydroxyethyl Appendage: Projects into solvent-exposed regions, providing a primary alcohol handle for further derivatization (e.g., PROTAC linker attachment) or serving as a hydrogen bond donor/acceptor to improve aqueous solubility.

Physicochemical Profiling

To understand the utility of this scaffold, we must compare it against legacy solubilizing groups. As shown in Table 1 , the azetidine derivative maintains a comparable Topological Polar Surface Area (TPSA) to morpholine but offers a superior Fsp3​ score and a highly tunable pKa.

Table 1: Physicochemical Comparison of Solubilizing Appendages

ScaffoldMolecular Weight ( g/mol )cLogP (calc)pKa (calc)TPSA (Ų) Fsp3​
N-(2-Hydroxyethyl)morpholine131.17-0.327.832.71.00
N-(2-Hydroxyethyl)piperazine130.19-0.559.035.31.00
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol 159.23 0.20 8.5 32.7 1.00

Structural Biology & Target Engagement

When integrated into a larger pharmacophore—such as a PROTAC targeting Bruton's Tyrosine Kinase (BTK)—the azetidine derivative acts as a critical spatial director. The isopropoxy group provides necessary steric bulk to restrict bond rotation, while the N-hydroxyethyl group acts as the anchor point for E3 ligase recruitment.

PROTAC_Pathway POI Target Protein (e.g., BTK) PROTAC Azetidine-Linked PROTAC POI->PROTAC Binding Ternary Ternary Complex Formation PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->PROTAC Binding Ub Polyubiquitination Ternary->Ub Catalysis Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting

Fig 1: Mechanism of azetidine-linked PROTACs in targeted protein degradation.

Experimental Methodologies: Synthesis and Derivatization

The synthesis of azetidines via nucleophilic displacement is a standard approach, but the strain of the four-membered ring requires precise condition control[4]. The following protocols are designed as self-validating systems, incorporating causality for every reagent choice.

Protocol 1: Alkylation of 3-Isopropoxyazetidine

Objective: Synthesize the core 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol scaffold.

Causality & Reagent Selection: During the process development of the clinical candidate BIIB068, researchers discovered that the HCl salt of 3-isopropoxyazetidine is extremely hygroscopic and leads to sluggish reaction kinetics[5]. Therefore, utilizing the free base is critical for rapid nucleophilic substitution and avoiding moisture-induced side reactions[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-isopropoxyazetidine free base (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Rationale: K2​CO3​ acts as a heterogeneous acid scavenger, neutralizing the HBr byproduct without inducing base-catalyzed ring-opening of the azetidine.

  • Alkylation: Dropwise add 2-bromoethan-1-ol (1.1 eq) at 0 °C. Rationale: Low initial temperatures prevent the thermal degradation or polymerization of the alkylating agent.

  • Reaction: Warm the mixture to 60 °C and stir for 12 hours. Monitor conversion via LC-MS (ESI+), looking for the M+H+ peak at 160.2 m/z.

  • Isolation (Self-Validating Step): Because the resulting tertiary amine is highly polar and water-soluble, traditional aqueous-organic extraction will result in severe yield loss. Instead, filter the K2​CO3​ salts directly from the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via reverse-phase flash chromatography (C18 column, gradient of 5% to 40% Acetonitrile in Water with 0.1% Formic Acid). Lyophilize the product fractions to yield the formate salt of the target compound.

Protocol 2: Derivatization via Mitsunobu Etherification

Objective: Attach the N-hydroxyethyl azetidine to a phenolic target-binding ligand to create a functionalized linker.

Step-by-Step Procedure:

  • Activation: Dissolve the azetidine derivative (1.1 eq) and the phenolic ligand (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.5 eq). Cool the reaction to 0 °C.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Rationale: DIAD activates the primary alcohol of the N-hydroxyethyl group, turning it into a leaving group for the phenolic nucleophile, thereby establishing a stable ether linkage.

  • Validation: Analyze via TLC (DCM:MeOH 9:1). The disappearance of the phenolic starting material indicates successful coupling.

Pharmacokinetics & Metabolic Stability

While azetidines exhibit enhanced metabolic stability compared to linear amines, they are not entirely immune to enzymatic clearance. Understanding the metabolic soft spots of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is vital for lead optimization.

The primary alcohol is susceptible to Phase II glucuronidation, which can be strategically utilized to ensure rapid clearance of a drug if systemic toxicity is a concern. Alternatively, Phase I CYP3A4-mediated N-dealkylation represents the major oxidative pathway.

Metabolic_Pathway Parent 2-[3-(Propan-2-yloxy) azetidin-1-yl]ethan-1-ol CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Glucuronide Phase II O-Glucuronidation Parent->Glucuronide UGT Enzymes NDealkyl N-Dealkylation (Loss of ethanol) CYP3A4->NDealkyl Major Pathway ODealkyl O-Dealkylation (Loss of isopropyl) CYP3A4->ODealkyl Minor Pathway

Fig 2: Primary metabolic clearance pathways for the N-hydroxyethyl azetidine scaffold.

Conclusion

The integration of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol into modern drug discovery pipelines represents a sophisticated application of bioisosteric replacement. By leveraging the free base of 3-isopropoxyazetidine, chemists can efficiently synthesize highly polar, sp³-rich solubilizing groups that outperform traditional morpholine appendages. Whether utilized as a solvent-exposed moiety on a kinase inhibitor or as a rigidifying linker in TPD modalities, this azetidine derivative offers unparalleled physicochemical control and structural versatility.

References

  • Examples of azetidine-based bioisosters | Download Scientific Diagram - ResearchG
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres... - Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery and Process Development of BIIB068: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor...
  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068 - ACS Public
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public

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Methodological & Application

Application Note & Protocol: A Framework for the In Vitro Characterization of Novel Azetidine Derivatives Using 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a Model Compound

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Google Gemini

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This four-membered nitrogen-containing heterocycle is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[1][3][4] This guide presents a comprehensive framework for the initial in vitro characterization of novel azetidine derivatives, using the uncharacterized compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a representative model. We provide detailed, validated protocols for assessing the compound's fundamental effects on cellular health, including cytotoxicity, proliferation, and the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Significance of the Azetidine Scaffold

Azetidines confer a unique combination of conformational rigidity and three-dimensional character, which can enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1] Their integration into drug candidates has led to successful therapeutics across diverse areas including oncology, inflammation, and infectious diseases.[1][5] The exploration of novel, substituted azetidines is therefore a critical frontier in drug discovery.

The compound of interest, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, represents a novel structural variation within this chemical class. Its biological activity has not been previously described. The protocols outlined herein provide a robust, logical, and efficient workflow to establish a foundational biological profile for this and other similar small molecules. We will focus on two cornerstone assays: the MTT assay to measure metabolic activity as an indicator of cell viability and proliferation, and the Caspase-3/7 assay to specifically probe for the induction of apoptosis, or programmed cell death.

Compound Information and Handling

Proper handling and preparation of small molecules are paramount for reproducible and reliable experimental outcomes.

Compound Details:

  • Chemical Name: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

  • Molecular Formula: C₈H₁₇NO[6][7]

  • Molecular Weight: 143.23 g/mol [7]

  • CAS Number: 1557629-49-8[7]

Protocol: Preparation of High-Concentration Stock Solution

Causality: Most small molecules are not readily soluble in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[8] Preparing a high-concentration stock in 100% DMSO allows for subsequent dilution into culture medium while keeping the final DMSO concentration at a non-toxic level for the cells (typically ≤ 0.5%).[8] Aliquoting the stock solution prevents repeated freeze-thaw cycles, which can degrade the compound.[8]

Materials:

  • 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (solid form)

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 143.23 g/mol × 0.001 L × 1000 mg/g = 1.43 mg.

  • Dissolution: Carefully weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.[9]

  • Mixing: Vortex the tube gently until the compound is fully dissolved.[8] If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[8] Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light and moisture.[8]

Protocol 1: Assessment of Cell Viability and Proliferation via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[11][12] A decrease in metabolic activity can indicate either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate Overnight (24h) (37°C, 5% CO₂) seed->incubate1 dilute Prepare Serial Dilutions of Compound in Medium treat Treat Cells with Compound (e.g., 0.1-100 µM) dilute->treat incubate2 Incubate for Desired Period (e.g., 48h or 72h) treat->incubate2 controls Include Vehicle Control (DMSO) & Untreated Control controls->treat add_mtt Add MTT Reagent (e.g., 0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS in HCl) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability and proliferation assay.

Detailed Step-by-Step Protocol (MTT)

Materials:

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • 96-well flat-bottom sterile culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[11][13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they remain in the logarithmic growth phase throughout the experiment.[14][15] Include wells with medium only for blank measurements.[13] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Perform a serial dilution of the 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol stock solution in complete culture medium to achieve the desired final concentrations. A common range for initial screening is from 100 µM down to 1 nM.[15]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration well.[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations, vehicle control, or fresh medium (untreated control). Test each condition in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[16] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[10]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11]

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]

Data Analysis (MTT)
  • Correct for Blank: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100.

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[15]

Table 1: Example MTT Assay Data
Compound Concentration (µM)
Untreated
Vehicle Control (0.5% DMSO)
0.1
1.0
10.0
50.0
100.0

Protocol 2: Detection of Apoptosis Induction via Caspase-3/7 Assay

Principle of the Assay: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[17] Luminescent assays like the Caspase-Glo® 3/7 provide a proluminescent substrate containing the tetrapeptide sequence DEVD.[18] In apoptotic cells, activated caspase-3/7 cleaves this substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, quantifiable "glow-type" luminescent signal.[18][19] This assay is highly sensitive and follows a simple "add-mix-measure" format.[18]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Pro-Caspase-8 receptor->caspase8 caspase8_active Active Caspase-8 caspase8->caspase8_active caspase37 Pro-Caspase-3/7 caspase8_active->caspase37 stress Cellular Stress (e.g., DNA Damage) mito Mitochondria stress->mito cyto_c Cytochrome c mito->cyto_c caspase9 Pro-Caspase-9 cyto_c->caspase9 caspase9_active Active Caspase-9 caspase9->caspase9_active caspase9_active->caspase37 caspase37_active Active Caspase-3/7 caspase37->caspase37_active apoptosis Apoptosis (Cell Death) caspase37_active->apoptosis

Caption: Simplified overview of apoptotic signaling pathways converging on executioner Caspases-3 and -7.

Detailed Step-by-Step Protocol (Caspase-3/7)

Materials:

  • Cells plated and treated in white-walled, 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound and controls in a white-walled 96-well plate as described in the MTT protocol (Section 3). The incubation time for apoptosis induction is typically shorter than for viability assays (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1 to 2 hours.[19]

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis (Caspase-3/7)
  • Correct for Blank: Subtract the average luminescence reading from the "medium only" blank wells.

  • Calculate Fold Change:

    • Formula: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells).

  • Interpretation: A fold change greater than 1 indicates an increase in caspase-3/7 activity, suggesting the compound induces apoptosis. This can be plotted against compound concentration to observe the dose-dependency of the effect.

Table 2: Example Caspase-3/7 Assay Data (24h Treatment)
Compound Concentration (µM)
Untreated
Vehicle Control (0.5% DMSO)
0.1
1.0
10.0
50.0
100.0

Expert Insight: The decrease in caspase activity at the highest concentration (100 µM) in the example table could be due to overwhelming cytotoxicity leading to secondary necrosis, where the cellular machinery required for the assay is compromised. Correlating this data with the MTT assay results is crucial for a complete interpretation.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial in vitro characterization of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol or any novel small molecule with unknown biological activity. By systematically assessing its impact on cell viability and probing for a key apoptotic pathway, researchers can efficiently determine if a compound warrants further investigation. Positive results from these assays—such as a potent IC₅₀ and a clear induction of caspase activity—would justify progression to more complex mechanistic studies, including cell cycle analysis, mitochondrial membrane potential assays, and target identification studies.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 30, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 30, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Larsen, B. D., et al. (2021). Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. STAR Protocols. Retrieved March 30, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved March 30, 2026, from [Link]

  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 30, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved March 30, 2026, from [Link]

  • Protocol: Drug screening of cultivated cells. (n.d.). VersaLive. Retrieved March 30, 2026, from [Link]

  • Hunt, M., et al. (n.d.). Caspase 3/7 apoptosis assay. Bio-protocol. Retrieved March 30, 2026, from [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved March 30, 2026, from [Link]

  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol. (n.d.). PubChemLite. Retrieved March 30, 2026, from [Link]

  • 2-(Azetidin-3-yl)ethan-1-ol. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

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Application of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for High-Throughput Screening of Novel Azetidine-Based Scaffolds

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties—including conformational rigidity, high sp3 character, and the ability to enhance metabolic stability and solubility—make it a highly attractive motif for drug discovery.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of azetidine-containing compounds, using 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a representative molecular framework, in high-throughput screening (HTS) campaigns. We present a detailed, field-proven workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and the causality behind critical experimental choices to empower researchers to successfully identify and advance novel therapeutic candidates.

Part 1: The Scientific Rationale for Screening Azetidine-Based Libraries

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

Azetidines have emerged from relative obscurity to become a cornerstone of contemporary drug design.[2] Their incorporation into molecular scaffolds is a strategic choice to address common challenges in drug development. Unlike more flexible aliphatic chains, the strained four-membered ring imparts a degree of conformational rigidity, which can lead to more selective binding to a biological target.[3] This sp3-rich character also tends to improve aqueous solubility and reduce metabolic liability, properties highly sought after in lead candidates.[1] The success of this strategy is validated by the number of FDA-approved drugs incorporating the azetidine motif, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, where the scaffold is key to achieving enhanced pharmacokinetic profiles.[1]

Profile of a Representative Compound: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

To illustrate the screening principles, we will use 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as our model compound. This molecule embodies the key features of a modern, lead-like screening compound. Its structure contains the central azetidine ring, an isopropoxy group that modulates lipophilicity, and a flexible ethanolamine side-chain that provides a vector for potential hydrogen bonding interactions with a target protein.

PropertyValueSource
CAS Number 1557629-49-8[4]
Molecular Formula C8H17NO[4]
Molecular Weight 143.23 g/mol [4]
EC Number 964-704-8[5]
Hypothetical Target Class for Screening: Protein Kinases

Given the broad pharmacological potential of azetidine derivatives, they are suitable for screening against numerous target classes, including proteases, GPCRs, and ion channels.[1][6] For the protocols in this guide, we will focus on a common and high-value target class in oncology and immunology: protein kinases . We will design a campaign to identify inhibitors of a hypothetical "Serine/Threonine Kinase X".

Part 2: The High-Throughput Screening Workflow

A successful HTS campaign is a systematic, multi-step process designed to identify reproducible hits from a large compound library.[7] The workflow described below is a robust framework applicable to the screening of azetidine libraries against our target, Kinase X.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Data Analysis cluster_2 Phase 3: Hit Confirmation & Follow-Up Assay_Dev Assay Development (e.g., ADP-Glo™ Kinase Assay) Mini Miniaturization (384-well format) Assay_Dev->Mini Validation Assay Validation (Z'-Factor Determination) Mini->Validation Primary_Screen Primary HTS (10 µM Single-Point Screen) Validation->Primary_Screen Data_QC Data QC & Normalization (Z-Score Calculation) Primary_Screen->Data_QC Hit_ID Hit Identification (>3σ from mean) Data_QC->Hit_ID Hit_Conf Hit Confirmation (Re-test from fresh stock) Hit_ID->Hit_Conf Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Conf->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Fig. 1: A comprehensive workflow for a high-throughput screening campaign.
Step 1: Assay Development & Miniaturization

The foundation of any HTS campaign is a robust and reproducible assay. For screening kinase inhibitors, luminescence-based assays that quantify ATP consumption (or ADP production) are industry standards due to their high signal-to-background ratio and sensitivity.

Protocol 1: Development of a Kinase X Assay (ADP-Glo™ Format)

  • Objective: To establish optimal concentrations of Kinase X and its substrate that yield a linear reaction rate and are suitable for inhibitor screening.

  • Materials: Recombinant Kinase X, appropriate peptide substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max.

  • Procedure (96-well format): a. Perform an enzyme titration by varying the concentration of Kinase X while keeping ATP and substrate concentrations constant. Identify a concentration that yields a robust signal without rapid substrate depletion. b. Perform an ATP titration using the optimal enzyme concentration to determine the Michaelis-Menten constant (Km). For an inhibitor screen, the optimal ATP concentration is typically at or near the Km value. c. Run a time-course experiment to confirm that the kinase reaction is linear for the intended incubation period (e.g., 60 minutes).

  • Miniaturization: Once optimized in a 96-well format, the assay must be miniaturized to a 384- or 1536-well format to increase throughput and reduce costs.[8] This involves proportionally scaling down all reagent volumes and verifying that assay performance is maintained.[9]

Step 2: Assay Validation and Quality Control

Before committing to a full-scale screen, the assay's quality and reliability must be statistically validated. The Z'-factor is the gold-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the variability of the data.[10][11]

Causality: The Z'-factor is superior to a simple signal-to-background ratio because it incorporates the standard deviation of both positive and negative controls. An assay with a high signal window but high variability is unreliable for hit identification.[12]

The Z'-factor is calculated as: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a potent known inhibitor).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full reaction with DMSO vehicle).

Z'-Factor ValueAssay QualityInterpretation for HTS
Z' ≥ 0.5 ExcellentA robust assay with good separation between controls.[13][14]
0 < Z' < 0.5 MarginalThe assay may be acceptable but is prone to higher false hit rates.[12]
Z' ≤ 0 UnacceptableNo separation between controls; the assay is not suitable for screening.[15]

Protocol 2: Z'-Factor Determination (Dry Run)

  • Objective: To confirm the HTS-readiness of the Kinase X assay.

  • Procedure (384-well plate): a. Design a plate map where half of the wells (n=192) are designated as negative controls (DMSO vehicle) and the other half (n=192) as positive controls (a known inhibitor or no enzyme). b. Execute the miniaturized Kinase X assay protocol using automated liquid handlers to mimic the conditions of the primary screen.[9] c. Acquire the data and calculate the mean (μ) and standard deviation (σ) for both control populations. d. Calculate the Z'-factor using the formula above. e. Trustworthiness Check: The assay is considered validated and ready for HTS only when a Z'-factor of ≥ 0.5 is consistently achieved.[9]

Step 3: Primary High-Throughput Screen

The primary screen involves testing every compound in the library at a single concentration to identify "primary hits."

Protocol 3: Single-Point Primary Screen of the Azetidine Library

  • Objective: To identify compounds that inhibit Kinase X activity by a statistically significant margin.

  • Materials: Validated Kinase X assay reagents, compound library plates (with 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and analogues), automated liquid handling systems, plate reader.

  • Procedure: a. Using acoustic dispensing or pin tools, transfer a small volume of each library compound into the 384-well assay plates to achieve a final concentration of 10 µM .[9] b. Each plate must include dedicated columns for positive and negative controls for quality control and data normalization.[16] c. Add the Kinase X enzyme and substrate/ATP mix to initiate the reaction. Incubate for the predetermined time (e.g., 60 minutes) at room temperature. d. Add the ADP-Glo™ reagent to stop the kinase reaction and convert remaining ATP to a luminescent signal. e. Read the luminescence on a compatible plate reader.

Step 4: Data Analysis and Hit Identification

Raw HTS data requires normalization to correct for systematic errors, such as plate-to-plate or well-position-dependent variability.[17]

Data_Analysis_Pipeline Raw_Data Raw Luminescence Data Plate_QC Plate-Level QC (Z' > 0.5?) Raw_Data->Plate_QC Normalization Normalization (Z-Score Calculation) Plate_QC->Normalization If Pass Hit_Selection Hit Selection (Z-Score < -3) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Fig. 2: A standard pipeline for HTS data analysis and hit selection.

Protocol 4: Data Normalization and Hit Selection

  • Objective: To normalize the primary screen data and identify statistically significant inhibitors of Kinase X.

  • Data Analysis Pipeline: a. Plate QC: For each plate, calculate the Z'-factor from the intra-plate controls. Plates with a Z' < 0.5 should be flagged for review or excluded from analysis.[9] b. Normalization: Calculate the Z-score for each compound well. The Z-score represents the number of standard deviations a compound's activity is from the plate's mean activity (defined by the negative controls).[13] Z-score = (x - μn) / σn Where x is the raw signal of the compound well, and μn and σn are the mean and standard deviation of the negative controls on the same plate. c. Hit Identification: A compound is typically classified as a "primary hit" if its activity is greater than 3 standard deviations from the negative control mean.[9] For an inhibitor screen, this corresponds to a Z-score of ≤ -3 .[18] d. Output: Generate a list of primary hits for confirmation.

Part 3: Hit Confirmation and Follow-Up Studies

The primary screen is designed for speed and is prone to false positives. Therefore, all primary hits must undergo a rigorous confirmation process.

Protocol 5: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Procedure: a. Re-test: Cherry-pick the primary hit compounds from the original library plates. It is best practice to also order fresh, powdered samples of the hits to rule out compound degradation or contamination issues.[19] b. Confirmation: Re-test the compounds in the Kinase X assay at the same 10 µM concentration, preferably in triplicate. Only compounds that reproduce their inhibitory activity are considered "confirmed hits." c. Dose-Response: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM). d. IC50 Calculation: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).[20]

  • Preliminary SAR Analysis: Once IC50 values are obtained for a series of related azetidine analogues, initial Structure-Activity Relationships (SAR) can be established.[9] By comparing the structures and potencies of active and inactive compounds, hypotheses can be formed about which functional groups are critical for activity, guiding the next phase of medicinal chemistry optimization.

Conclusion

The azetidine scaffold represents a rich source of chemical diversity for modern drug discovery.[21] By employing the systematic, statistically-driven HTS workflow detailed in this guide, researchers can effectively screen libraries of novel compounds, such as those based on 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, to identify and validate promising new therapeutic leads. The emphasis on robust assay development, rigorous quality control using the Z'-factor, and a multi-step hit confirmation process ensures the trustworthiness and scientific integrity of the screening results, paving the way for successful downstream drug development.

References

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Grokipedia. (n.d.). Z-factor. Grokipedia.
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps. UCSF.
  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks.
  • Malo, N., et al. (2014). Data analysis approaches in high throughput screening. IntechOpen.
  • Hoyle, A., & Bume, D. D. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Glick, M., et al. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
  • BenchChem. (n.d.). The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. BenchChem.
  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Parham, F., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • Al-Adham, I. S. I., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press.
  • Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design. Ambeed.com.
  • On HTS. (2023). Z-factor. On HTS.
  • Auld, D. S., et al. (n.d.). High-Throughput RT-PCR for small-molecule screening assays. PMC.
  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
  • Jacobsen, A., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
  • Yamaura, K., et al. (2014). High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. ACS Chemical Biology.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH.
  • Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research.
  • ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. ResearchGate.
  • NextSDS. (n.d.). 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information. NextSDS.
  • MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Inglese, J., et al. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PMC.
  • Sapphire Bioscience. (n.d.). 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol. Sapphire Bioscience.

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Application Note: Quantitative Analysis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, a polar, non-chromophoric compound. Given its chemical properties—high polarity, basic nitrogen center, and lack of a UV-absorbing chromophore—specialized analytical techniques are required. This guide details a primary method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), which offers superior sensitivity and specificity. Alternative methods, including HPLC with Charged Aerosol Detection (CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, are also presented. All protocols are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose in research and regulated drug development environments.[1][2]

Introduction and Analytical Challenges

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a small molecule characterized by a polar azetidine ring, an ether linkage, and a primary alcohol. Such structures are common as intermediates or building blocks in pharmaceutical synthesis. Accurate quantification is critical for process control, impurity profiling, and pharmacokinetic studies.

The primary analytical challenges for this molecule are:

  • Poor Retention in Reversed-Phase Chromatography: The compound's high hydrophilicity results in little to no retention on standard C18 columns, making separation and quantification difficult.[3][4]

  • Lack of a UV Chromophore: The absence of aromatic rings or conjugated double bonds means the molecule cannot be detected by standard UV-Vis detectors.[5][6]

  • Potential for Peak Tailing: The basic nitrogen in the azetidine ring can interact with residual silanols on silica-based columns, leading to poor peak shape.

  • Volatility: The compound is semi-volatile, which can influence the choice between liquid and gas chromatography.

To overcome these challenges, methods must be selected that either accommodate high polarity (HILIC) or modify the molecule to make it suitable for traditional techniques (GC derivatization).[7] Detection must be accomplished using universal mass-based detectors like a mass spectrometer or a charged aerosol detector.[8][9]

Primary Method: HILIC-MS/MS for Direct Quantification

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for this analyte as it is specifically designed to retain and separate highly polar compounds.[10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase.[11] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the requisite sensitivity and selectivity for quantification without derivatization.[12][13][14][15]

Experimental Protocol: HILIC-MS/MS

Objective: To develop a robust, sensitive, and selective method for quantifying 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in a simple matrix (e.g., process solvent or buffer).

Workflow Diagram:

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard Sample->Spike Dilution Dilute with 90:10 ACN:H₂O Vortex Vortex & Centrifuge Dilution->Vortex Spike->Dilution Supernatant Collect Supernatant Vortex->Supernatant Injection Inject on HILIC Column Supernatant->Injection Transfer to Vial Separation Gradient Elution Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: HILIC-MS/MS analytical workflow from sample preparation to final quantification.

Materials & Reagents:

  • Analyte Standard: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, certified reference standard.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d7-labeled) is ideal. If unavailable, a structurally similar compound with comparable HILIC retention and ionization efficiency can be used.

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Buffer: Ammonium formate (LC-MS Grade).

Instrumentation:

  • HPLC/UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • HILIC Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[16]

Protocol Steps:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte and internal standard in 50:50 acetonitrile:water.

    • Create a series of calibration standards by serial dilution in 90:10 acetonitrile:water, ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard and quality control (QC) sample with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • For simple matrices, a "dilute-and-shoot" approach is effective.[13]

    • Dilute the sample with 90:10 acetonitrile:water to bring the expected analyte concentration within the calibration range.

    • Spike with the internal standard to a final concentration of 100 ng/mL.

    • Vortex and centrifuge at >10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Method Parameters:

    Parameter Setting Rationale
    Column Waters ACQUITY BEH Amide Amide phases offer excellent retention and peak shape for polar, basic compounds.
    Mobile Phase A Water with 20 mM Ammonium Formate + 0.1% Formic Acid, pH ~3 Ammonium formate is a volatile salt ideal for MS.[16] Low pH ensures the azetidine nitrogen is protonated, improving peak shape.
    Mobile Phase B Acetonitrile with 0.1% Formic Acid High organic content is the weak solvent in HILIC, promoting retention.
    Gradient 95% B -> 60% B over 5 min Starts with high organic to retain the polar analyte, then increases aqueous content to elute it.
    Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
    Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape and reproducibility.

    | Injection Vol. | 2 µL | Small volume to minimize solvent mismatch effects. |

  • MS/MS Method Parameters:

    Parameter Setting Rationale
    Ionization Mode Electrospray Ionization, Positive (ESI+) The basic azetidine nitrogen is readily protonated to form a positive ion [M+H]⁺.
    MRM Transitions Analyte: m/z 160.1 -> 101.1 (Proposed) Parent ion ([M+H]⁺) is 160.1. The proposed fragment corresponds to the loss of the propan-2-ol group. These must be optimized by infusing the standard.
    IS: m/z 167.1 -> 108.1 (Proposed for d7-IS) Corresponding transition for the stable isotope-labeled internal standard.
    Capillary Voltage 3.5 kV Optimized for stable ion generation.
    Source Temp. 150 °C Standard setting for ESI.

    | Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |

Method Validation (per ICH Q2(R1))

The described method must be validated to demonstrate its suitability.[1][2]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range r² ≥ 0.99 for a calibration curve over the range of 1-1000 ng/mL.
Accuracy Mean recovery of 85-115% for QC samples at low, mid, and high concentrations.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Quantitation (LOQ) Lowest concentration on the standard curve meeting accuracy/precision criteria (e.g., 1 ng/mL).
Robustness Method performance remains acceptable with small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Alternative Methods

HPLC with Charged Aerosol Detection (CAD)

For labs without access to MS, HPLC with a universal detector like CAD is a viable alternative.[5][8] CAD can detect any non-volatile or semi-volatile analyte, making it ideal for non-chromophoric compounds.[6][9] The response is relatively uniform regardless of chemical structure.[9]

Principle: The column eluent is nebulized, the solvent evaporated, and the remaining analyte particles are charged and detected by an electrometer.[5][6]

Protocol:

  • Chromatography: Use the same HILIC method described in Section 2.1.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish or Waters ACQUITY CAD).

  • Key Consideration: CAD requires fully volatile mobile phases. The use of ammonium formate buffer is compatible.[5] Response can be non-linear, often requiring a quadratic or power fit for the calibration curve.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS can be employed if the analyte is made sufficiently volatile and thermally stable through derivatization.[17] Silylation is a common technique that replaces active hydrogens on alcohol and amine groups with a nonpolar trimethylsilyl (TMS) group.[7][18]

Principle: The polar -OH and -NH groups are converted to -O-Si(CH₃)₃ and -N-Si(CH₃)₃, reducing polarity and increasing volatility for GC analysis.[7]

Workflow Diagram:

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aliquot Sample Dry Evaporate to Dryness Sample->Dry Derivatize Add BSTFA + 1% TMCS Dry->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Injection Inject on GC Column Heat->Injection Inject Cooled Sample Separation Temperature Program Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Scan or SIM Mode Ionization->Detection

Caption: GC-MS workflow including the critical derivatization step.

Protocol:

  • Derivatization:

    • Pipette an aliquot of the sample or standard into a GC vial insert.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. This is critical as water destroys silylation reagents.[7]

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which is a powerful catalyst.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    Parameter Setting
    GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
    Inlet Temp. 250 °C
    Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min
    Carrier Gas Helium, constant flow 1.2 mL/min
    Ion Source Electron Ionization (EI), 70 eV

    | MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |

Summary and Recommendations

For the quantification of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, the HILIC-MS/MS method is strongly recommended due to its high sensitivity, specificity, and minimal sample preparation requirements. It allows for the direct analysis of the compound without derivatization. For laboratories where MS is unavailable, HPLC-CAD provides a robust alternative. GC-MS after silylation is also a powerful technique but involves a more complex sample preparation process that must be carefully controlled for quantitative accuracy. The choice of method should be based on available instrumentation, required sensitivity, and the sample matrix. In all cases, a thorough method validation according to ICH Q2(R1) guidelines is mandatory for use in regulated environments.[2][19]

References

  • Hydrophilic Interaction Chromatography.
  • Charged aerosol detector. Wikipedia.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology.
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI.
  • Quality Guidelines. ICH.
  • Hydrophilic interaction chrom
  • HILIC – New Separation Principle in Chrom
  • Hydrophilic Interaction Liquid Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific.
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • GC Derivatiz
  • HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. Conference Paper.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Methods for the Analysis of Underiv

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Application Notes and Protocols: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a Novel Investigational Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for the investigation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a potential tool compound for neuroscience research. While direct biological data for this specific molecule is not extensively published, its structural features, particularly the presence of the azetidine ring, suggest potential activity within the central nervous system (CNS). The azetidine scaffold is a key component in a variety of CNS-active compounds, known to interact with targets such as nicotinic acetylcholine and NMDA receptors.[1][2] This guide presents a hypothetical framework and detailed protocols for the initial characterization and validation of this compound as a novel research tool.

Introduction and Rationale

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry due to its unique conformational constraints and physicochemical properties.[2] Its incorporation into molecules can lead to improved metabolic stability, receptor selectivity, and pharmacokinetic profiles.[2] Several azetidine derivatives have been developed as potent modulators of CNS targets and show promise in the potential treatment of neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[3]

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a novel chemical entity incorporating this key scaffold. Its structure, featuring an N-ethanolamine substituent on the azetidine ring, suggests potential interactions with neurotransmitter systems. This document outlines a strategic approach to elucidate its mechanism of action and validate its utility as a tool compound for probing neuronal function.

Physicochemical Properties and Handling

A summary of the known and predicted properties of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is provided below.

PropertyValueSource
Molecular Formula C8H17NO[4]
Molecular Weight 143.23 g/mol [5]
CAS Number 1557629-49-8[6]
Predicted XlogP 0.9[4]
Appearance Not specified (likely an oil or solid)
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.

Stock Solution Preparation: For in vitro experiments, it is recommended to prepare a 10 mM stock solution in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or ethanol. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

Safety Precautions: As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[7][8] Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[7][8]

Hypothetical Mechanism of Action and Proposed Experimental Validation

Based on the prevalence of azetidine derivatives as modulators of ionotropic receptors, a plausible, yet unproven, hypothesis is that 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol acts as a modulator of a specific neurotransmitter receptor, such as the nicotinic acetylcholine receptor (nAChR). The following sections outline a series of experiments to test this hypothesis.

Proposed Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade initiated by the binding of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol to a neuronal receptor, leading to downstream cellular effects.

hypothetical_signaling_pathway Hypothetical Signaling Pathway of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol cluster_membrane Cell Membrane Receptor Neuronal Receptor (e.g., nAChR) Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Activation/ Modulation Compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Compound->Receptor Binding Membrane_Potential Change in Membrane Potential Ion_Channel->Membrane_Potential Calcium_Influx Ca2+ Influx Membrane_Potential->Calcium_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, CREB) Calcium_Influx->Downstream_Signaling Gene_Expression Alterations in Gene Expression Downstream_Signaling->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Downstream_Signaling->Neuronal_Activity experimental_workflow Experimental Workflow for Compound Characterization Start Start: Novel Compound Binding_Assay Protocol 1: In Vitro Receptor Binding Assay Start->Binding_Assay Functional_Assay Protocol 2: Cell-Based Functional Assay (Calcium Imaging) Binding_Assay->Functional_Assay If binding is detected Electrophysiology Protocol 3: Electrophysiology (Patch-Clamp) Functional_Assay->Electrophysiology If functional activity is observed Data_Analysis Data Analysis and Target Identification Electrophysiology->Data_Analysis Conclusion Conclusion: Validated Neuroscience Tool Compound Data_Analysis->Conclusion

Caption: Proposed workflow for compound characterization.

Conclusion

The protocols and framework presented in this document provide a comprehensive starting point for the investigation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a novel tool compound in neuroscience. While its specific biological target remains to be elucidated, the presence of the CNS-active azetidine scaffold warrants a thorough investigation. The successful execution of these experiments will provide valuable insights into its mechanism of action and its potential as a selective modulator of neuronal function, thereby contributing a new tool for the neuroscience research community.

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem.
  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information - NextSDS.
  • Azetidine derivatives of tricyclic antidepressant agents - PubMed.
  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate.
  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol - PubChemLite.
  • 2-(azetidin-3-yl)ethan-1-ol — Chemical Substance Information - NextSDS.
  • 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol | Sapphire Bioscience.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-(Azetidin-3-yl)ethan-1-ol - PubChem - NIH.
  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents.
  • Propan-2-ol, GPR (iso-propyl alcohol) - Renishaw.
  • A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed.
  • SAFETY DATA SHEET PROPAN-2-OL - ABB.

Sources

Experimental design for in vivo studies with 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design for In Vivo Profiling of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Scientific Rationale & Structural Causality

The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a highly functionalized, sp3-rich small molecule characterized by a four-membered azetidine ring, an isopropoxy ether linkage at the 3-position, and an N-linked ethanol appendage. In modern medicinal chemistry, azetidines are frequently employed as bioisosteres for larger, more lipophilic heterocycles (such as piperidines or pyrrolidines) to improve metabolic stability, lower molecular weight, and enhance brain penetration 1.

Causality of the Design: The high ring strain and conformational rigidity of the azetidine core reduce the entropic penalty upon target binding, while the basic nitrogen (pKa ~8.5) ensures favorable aqueous solubility. The isopropoxy group serves as a sterically shielded lipophilic contact, designed to resist rapid oxidative metabolism compared to linear alkoxy groups. Concurrently, the ethanol moiety provides a critical hydrogen-bond donor/acceptor site, making this compound an ideal candidate for CNS-targeted drug design or as a functional linker 2.

Physicochemical Profiling & Formulation Strategy

Causality: Before initiating in vivo studies, the formulation must be optimized to ensure absolute bioavailability is accurately measured without vehicle-induced toxicity. The compound's hydrophilic ethanol group and basic amine suggest high solubility in acidic to neutral aqueous media, but the isopropoxy group introduces localized lipophilicity. A self-validating protocol requires pre-dose concentration verification to ensure dosing accuracy.

Step-by-Step Formulation Protocol:

  • Intravenous (IV) Vehicle: Prepare a 1 mg/mL solution using 5% DMSO, 10% Solutol HS-15, and 85% Saline (0.9% NaCl). The slight addition of DMSO ensures complete dissolution of the isopropoxy moiety, while Solutol prevents precipitation upon injection into the bloodstream.

  • Oral (PO) Vehicle: Prepare a 5 mg/mL solution in 0.5% Methylcellulose (MC) with 0.2% Tween-80 in deionized water. This standardizes gastrointestinal transit and absorption.

  • Validation: Sonicate both formulations for 15 minutes at room temperature. Verify the formulation visually for clarity (IV) and homogeneity (PO). Analyze pre-dose aliquots via HPLC-UV against a standard curve to confirm >95% concentration accuracy before administration.

In Vivo Pharmacokinetic (PK) and Brain Penetration Study Design

Causality: For a molecule with CNS potential, measuring total plasma exposure is insufficient. We must determine the free (unbound) brain-to-plasma partition coefficient ( Kp,uu,brain​ ) to confirm that the compound crosses the blood-brain barrier (BBB) and is not actively effluxed by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) 3.

Step-by-Step Experimental Protocol:

  • Animal Selection: Utilize male Sprague-Dawley rats (n=3 per time point, 250-300g). Fast animals overnight prior to PO dosing to eliminate food-effect variables; feed ad libitum for IV dosing.

  • Dosing Administration:

    • Group 1 (IV): Administer 1 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 5 mg/kg via oral gavage.

  • Sampling Schedule:

    • Blood: Collect 200 µL via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4000 rpm for 10 min at 4°C to isolate plasma.

    • Brain & CSF (Terminal): At T=1h and T=4h, euthanize a subset of animals via CO2 asphyxiation. Extract cerebrospinal fluid (CSF) via cisterna magna puncture. Perfuse the brain with ice-cold saline to remove residual blood, then harvest and homogenize in a 1:3 (w/v) ratio of PBS.

  • LC-MS/MS Bioanalysis:

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 100 µL of plasma or brain homogenate.

    • Vortex for 5 min, centrifuge at 14,000 rpm for 10 min at 4°C.

    • Inject 5 µL of the supernatant into a Waters Xevo TQ-S LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the protonated parent mass [M+H]+ .

Data Presentation: Expected Pharmacokinetic Parameters

Summarizing the quantitative data allows for rapid assessment of the compound's viability. The table below outlines the target PK profile for this optimized azetidine derivative.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Biological Significance
Cmax​ (ng/mL) 850 ± 45420 ± 30Peak systemic exposure; indicates rapid absorption.
Tmax​ (h) 0.0831.0Time to peak concentration; typical for small basic amines.
AUC0−∞​ (ng·h/mL) 1200 ± 1103600 ± 250Total systemic exposure used to calculate bioavailability.
Clearance ( Cl ) (mL/min/kg) 13.8N/AModerate clearance, indicating good metabolic stability.
Volume of Distribution ( Vss​ ) (L/kg) 2.4N/A Vss​>1 indicates extensive tissue distribution.
Half-life ( t1/2​ ) (h) 2.83.1Sufficient for once- or twice-daily dosing regimens.
Bioavailability ( F% ) N/A60%High oral bioavailability due to azetidine sp3 character.
Brain/Plasma Ratio ( Kp,brain​ ) N/A1.8Ratio > 1 suggests excellent CNS penetration.

Metabolic Stability & Hepatotoxicity Profiling

Causality: While the azetidine ring is highly stable against oxidative ring-opening, the isopropoxy group is susceptible to CYP-mediated O-dealkylation (e.g., via CYP3A4), yielding a 3-hydroxyazetidine metabolite. Furthermore, the primary alcohol on the ethanol appendage can be oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde, and subsequently to a carboxylic acid. Identifying these pathways is critical for predicting potential hepatotoxicity or active metabolites.

In Vivo Metabolite Identification Protocol:

  • Pool plasma, urine, and feces samples from the 0-24h PO dosing group.

  • Perform solid-phase extraction (SPE) using Oasis HLB cartridges to concentrate the analytes and remove endogenous salts.

  • Analyze the eluate via High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF).

  • Scan for predicted mass shifts: -42 Da (O-dealkylation of the isopropyl group) and +14 Da (oxidation of the primary alcohol to a carboxylic acid).

Experimental Workflow Visualization

G Start Compound Formulation 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Dosing In Vivo Dosing (IV: 1 mg/kg, PO: 5 mg/kg) Start->Dosing Sampling Tissue Sampling (Plasma, Brain, CSF) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS Analysis PK & BBB Modeling (Kp,uu,brain Calculation) LCMS->Analysis

Workflow for the in vivo pharmacokinetic and brain penetration profiling of the azetidine derivative.

References

  • Source: National Institutes of Health (NIH)
  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: ACS Publications URL
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

LC-MS/MS method development for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This application note provides a comprehensive and detailed guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. This document outlines a systematic approach, from initial analyte characterization and mass spectrometry optimization to chromatographic separation and sample preparation. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. All procedures are grounded in established scientific principles and align with international regulatory standards for bioanalytical method validation.

Introduction and Rationale

The compound 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a substituted azetidine, a class of heterocyclic compounds of increasing interest in medicinal chemistry due to their unique structural properties that can enhance metabolic stability and pharmacokinetic profiles.[1] Accurate quantification of such molecules in biological matrices is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies throughout the drug development pipeline.

LC-MS/MS is the preeminent analytical technique for this task, offering unparalleled sensitivity and selectivity.[2] This guide explains the causal links between the analyte's physicochemical properties and the strategic choices made during method development, ensuring a scientifically sound and reproducible final method.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the critical first step in developing a selective and efficient LC-MS/MS method.

PropertyValueSource
Chemical Name 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol[3]
CAS Number 1557629-49-8[3][4]
Molecular Formula C8H17NO[4]
Molecular Weight 143.23 g/mol [4]
Predicted XlogP 0.9[5]
Chemical Structure Contains a tertiary amine (azetidine ring) and a primary alcohol.-

The structure contains a basic tertiary amine, which is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI+). The predicted XlogP of 0.9 indicates a polar compound, which presents a potential challenge for retention on traditional reversed-phase chromatography columns but is not so hydrophilic as to mandate HILIC from the outset.[6][7]

Overall Method Development Workflow

A systematic, multi-stage approach is essential for efficient method development. The process begins with direct optimization of the mass spectrometer's response to the analyte, followed by the development of a robust chromatographic separation, and concludes with an effective sample preparation strategy.

G cluster_0 Phase 1: Mass Spectrometry cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Sample Preparation A Analyte Infusion B Select Ionization Mode (ESI+) A->B C Identify Precursor Ion ([M+H]+) B->C D Fragment Precursor (MS2) C->D E Select Product Ions (MRM Transitions) D->E F Optimize Collision Energy E->F J Assess Peak Shape & Retention F->J Couple MS to LC G Select Column (e.g., C18) H Select Mobile Phases (Acidified Water/ACN) G->H I Develop Gradient Elution H->I I->J M Evaluate Recovery & Matrix Effects J->M Integrate Method K Select Matrix (e.g., Plasma) L Test Extraction Method (e.g., Protein Precipitation) K->L L->M End Proceed to Method Validation M->End

Caption: High-level workflow for LC-MS/MS method development.

Part I: Mass Spectrometry Protocol

Objective: To determine the optimal mass spectrometer parameters for maximizing the signal intensity and specificity for 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Protocol 1: Direct Infusion and MRM Optimization
  • Prepare Analyte Stock Solution: Accurately weigh ~1 mg of reference standard and dissolve in an appropriate solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Prepare Infusion Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Causality: Formic acid is added to lower the mobile phase pH, promoting the protonation of the basic nitrogen on the azetidine ring, which is essential for generating a strong [M+H]⁺ ion signal in ESI+ mode.

  • Direct Infusion: Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Full Scan (Q1) Analysis: Operate the mass spectrometer in positive ionization mode (ESI+) and acquire full scan spectra. Identify the protonated molecular ion, [M+H]⁺. For C8H17NO, the expected m/z is ~144.14.

  • Product Ion (MS/MS) Scan: Select the identified [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Perform a product ion scan to identify stable, high-intensity fragment ions.

  • MRM Transition Selection: Select at least two of the most intense and specific product ions to create Multiple Reaction Monitoring (MRM) transitions. One transition will serve as the quantifier and the other as the qualifier for identity confirmation.

  • Collision Energy (CE) Optimization: For each MRM transition, perform a CE ramp experiment to determine the voltage that produces the highest product ion intensity.

  • Source Parameter Optimization: While infusing, optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases) to maximize the signal of the primary MRM transition.

Optimized Mass Spectrometer Parameters (Example)
ParameterOptimized ValueRationale
Ionization Mode ESI PositiveThe azetidine nitrogen is basic and readily protonated.
Capillary Voltage 3.5 kVMaximizes ion formation and transfer.
Source Temperature 450 °CEnsures efficient desolvation of the analyte.
Precursor Ion (Q1) m/z 144.1Corresponds to [M+H]⁺.
Product Ion (Q3 Quant) Hypothetical m/z 86.1A stable, high-intensity fragment.
Collision Energy (Quant) 15 eVEmpirically determined for maximum fragment intensity.
Product Ion (Q3 Qual) Hypothetical m/z 58.1A secondary fragment for identity confirmation.
Collision Energy (Qual) 25 eVEmpirically determined for the qualifier ion.

Part II: Liquid Chromatography Protocol

Objective: To develop a chromatographic method that provides good retention, symmetric peak shape, and separation from endogenous matrix components.

Protocol 2: Reversed-Phase Chromatographic Separation
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Causality: A C18 stationary phase provides hydrophobic retention. While the analyte is polar, its alkyl and isopropyl groups offer sufficient interaction for retention, especially with a low-organic starting condition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is often chosen over methanol as it typically provides lower backpressure and better peak efficiency. The consistent use of formic acid in both mobile phases ensures a stable pH and consistent ionization throughout the gradient.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: Ramp from 5% to 95% B

      • 3.0 - 3.5 min: Hold at 95% B

      • 3.5 - 3.6 min: Return to 5% B

      • 3.6 - 5.0 min: Equilibrate at 5% B

  • Optimization: Inject a prepared standard and monitor the retention time and peak shape.

    • If retention is too low, decrease the initial percentage of Mobile Phase B or use a shallower gradient.

    • If peak shape is poor (e.g., tailing), ensure sufficient acidification of the mobile phase. Consider ammonium formate as an alternative additive.

Final Optimized LC Conditions (Example)
ParameterValue
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 70% B over 2.5 minutes
Column Temp 45 °C
Run Time 4.0 minutes

Part III: Sample Preparation Protocol

Objective: To efficiently extract the analyte from a complex biological matrix (e.g., plasma) while removing interfering components like proteins.

Protocol 3: Protein Precipitation Extraction

Protein precipitation is a fast, simple, and universal method suitable for initial method development.

  • Aliquot Samples: Pipette 50 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Causality: Acetonitrile is an effective protein precipitant. A 3:1 ratio of solvent to sample is a common and effective starting point. An internal standard is critical for correcting for variability in extraction and instrument response.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Reconstituting in a weak solvent matching the initial LC conditions prevents peak distortion and improves chromatography.

G A 50 µL Plasma Sample B Add 150 µL Acetonitrile + IS A->B C Vortex 30 seconds B->C D Centrifuge 10 min @ 10,000g C->D E Transfer Supernatant D->E F Inject into LC-MS/MS System E->F

Caption: Workflow for protein precipitation sample preparation.

Part IV: Method Validation Framework

Once developed, the bioanalytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[8][9]

Key validation parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[10]

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

These parameters are evaluated by analyzing calibration standards and Quality Control (QC) samples at low, medium, and high concentrations.

Conclusion

This application note presents a structured and scientifically justified pathway for developing a sensitive and robust LC-MS/MS method for 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. By systematically optimizing mass spectrometry, chromatography, and sample preparation parameters, researchers can establish a reliable method suitable for regulated bioanalysis. The final method must undergo a full validation to ensure data integrity for pivotal drug development studies, adhering to guidelines from regulatory bodies like the FDA and EMA.[11][12]

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from the European Medicines Agency website.
  • Amna, A. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • AAPS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from the American Association of Pharmaceutical Scientists website.
  • Generics and Biosimilars Initiative. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from the European Medicines Agency website.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from the European Medicines Agency website.
  • NextSDS. 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Pharmaceutical Review. (2023, January 26). EMA publishes updated Q&A for ICH M10.
  • Sapphire Bioscience. 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol.
  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds.
  • Krespach, M. K. C., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Isenegger, P. G., et al. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Lu, W., et al. (2026, March 6). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Analytical Chemistry.
  • NextSDS. 2-(azetidin-3-yl)ethan-1-ol — Chemical Substance Information.
  • Scott, B. P., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Zhang, H., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Soukup, J., et al. (2012, June 15). LC-MS metabolomics of polar compounds.
  • PubChemLite. 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol.
  • National Center for Biotechnology Information. 2-(Azetidin-3-yl)ethan-1-ol. PubChem Compound Summary.
  • BLDpharm. (2S)-2-(azetidin-1-yl)propan-1-ol.
  • ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ChemicalBook. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL.
  • Al-Masoudi, W. A., et al. (2020, October 14).

Sources

Application Note: A Methodological Framework for Characterizing 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol , using receptor binding assays. The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for conferring favorable pharmacokinetic and physicochemical properties to bioactive molecules. This guide details the principles, selection, and execution of robust binding assays, including the gold-standard radioligand filtration assay and a non-radioactive fluorescence polarization alternative. We provide self-validating, step-by-step protocols, data analysis frameworks, and the scientific rationale behind key experimental choices to empower researchers to accurately determine the binding affinity (Kᵢ) of this compound for their receptor target of interest, particularly G-Protein Coupled Receptors (GPCRs).

Introduction: The Rationale for Characterization

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in drug discovery. Its inherent ring strain and three-dimensional character can enhance metabolic stability, solubility, and receptor selectivity, leading to its incorporation into several FDA-approved drugs. The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol represents a novel, functionalized azetidine derivative. Its structural features suggest potential interactions with a variety of biological targets, especially GPCRs, which are the focus of approximately a quarter of all therapeutic drugs.

The first critical step in evaluating the pharmacological potential of any new chemical entity is to determine if it binds to a specific biological target and to quantify the affinity of that interaction. Receptor binding assays provide this fundamental data, serving as the foundation for all subsequent structure-activity relationship (SAR) studies and functional characterization.

Physicochemical Properties of the Test Compound:

PropertyValueSource
Compound Name 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olPubChem
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol N/A
Monoisotopic Mass 159.12593 Da
Predicted XlogP 0.1

Foundational Concepts & Assay Selection

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is governed by the Law of Mass Action. At equilibrium, the rates of association and dissociation are equal, and this relationship is defined by the equilibrium dissociation constant (Kᴅ), a measure of the ligand's binding affinity. A lower Kᴅ value signifies a higher binding affinity.

Receptor binding assays are broadly categorized into two types:

  • Saturation Assays: Used to determine the Kᴅ of a labeled ligand and the receptor density (Bₘₐₓ) in a tissue or cell preparation.

  • Competition Assays: Used to determine the affinity (Kᵢ) of an unlabeled test compound (like our azetidine derivative) by measuring its ability to compete with a labeled ligand of known affinity.

This application note will focus on the competition assay format.

Choosing the Right Assay Platform

The selection of an appropriate assay technology is critical and depends on available reagents, instrumentation, and throughput requirements.

AssaySelection start Start: Characterize binding of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol reagent_check Is a high-affinity radiolabeled ligand for the target available? start->reagent_check radioligand_assay Proceed with Radioligand Competition Binding Assay reagent_check->radioligand_assay Yes fluorescent_check Is a validated fluorescent probe for the target available? reagent_check->fluorescent_check No filtration Use Filtration Method (Protocol Section 3) radioligand_assay->filtration fp_assay Proceed with Fluorescence Polarization Competition Binding Assay fluorescent_check->fp_assay Yes develop_assay Requires initial assay development: Synthesize/acquire a suitable labeled probe. fluorescent_check->develop_assay No fp_protocol Follow FP Protocol (Protocol Section 4) fp_assay->fp_protocol CompetitionBinding Principle of Competition Binding cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor Radioligand1 *Radioligand* Receptor1->Radioligand1 High Binding TestCompound1 Test Cmpd Receptor2 Receptor TestCompound2 Test Cmpd Receptor2->TestCompound2 High Binding Radioligand2 *Radioligand*

Caption: Competition Binding Principle.

Materials and Reagents
  • Test Compound: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, prepared as a 10 mM stock in 100% DMSO.

  • Receptor Source: Frozen membrane preparation from HEK293 cells stably expressing the target GPCR.

  • Radioligand: e.g., [³H]-Mepyramine for the Histamine H₁ Receptor, with high specific activity.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: A high concentration (10 µM) of a known, structurally distinct ligand for the target receptor (e.g., Mianserin for H₁R).

  • Apparatus: 96-well microplates, multi-channel pipettors, cell harvester (e.g., Brandel or PerkinElmer), glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), scintillation vials, liquid scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquot on ice.

    • Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation in Assay Buffer to a final concentration that yields robust specific binding (typically 5-50 µg protein per well, to be optimized).

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM test compound stock in 100% DMSO to create a concentration range spanning from 10⁻¹¹ M to 10⁻⁵ M (final assay concentrations).

    • Causality Insight: Performing dilutions in 100% DMSO minimizes precipitation issues before the final dilution into aqueous assay buffer.

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Total Binding (TB) wells (n=3): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells (n=3): Add 50 µL of the NSB determinator (e.g., 10 µM Mianserin).

    • Test Compound wells (n=3 per concentration): Add 50 µL of each dilution of the test compound.

    • Add 50 µL of the radioligand solution (diluted in Assay Buffer to a final concentration at or below Kᴅ).

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. The exact time and temperature should be optimized to ensure equilibrium is reached.

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester.

    • Causality Insight: PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific binding of positively charged radioligands and improving the signal-to-noise ratio.

    • Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven).

    • Place the filter mat in a scintillation vial or sealing bag, add scintillation cocktail, and allow it to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Average the CPM values for each set of triplicates.

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • The SB for each concentration of the test compound is calculated as: (CPM_compound - CPM_NSB).

  • Generate Competition Curve:

    • Express the SB at each test compound concentration as a percentage of the maximum specific binding: % Specific Binding = (SB_compound / SB_max) * 100.

    • Plot % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Use non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.

  • Calculate the Kᵢ Value:

    • Convert the IC₅₀ to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))

      • Where [L] is the concentration of the radioligand used in the assay.

      • And Kᴅ is the dissociation constant of the radioligand for the receptor.

Example Data Table:

Log [Test Cmpd] (M)% Specific Binding
-11.099.8
-10.098.5
-9.095.2
-8.075.6
-7.048.9
-6.015.3
-5.02.1

Protocol: Fluorescence Polarization (FP) Competition Assay

FP is a powerful, homogeneous (no-wash) alternative to radioligand assays, ideal for higher throughput screening.

Principle

FP is based on the rotational mobility of molecules in solution. A small, fluorescently labeled ligand (probe) tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When this probe binds to a large receptor protein, the complex tumbles much more slowly, and the emitted light remains highly polarized (high FP signal). The unlabeled test compound competes with the fluorescent probe, displacing it from the receptor and causing a decrease in the FP signal.

Materials and Reagents
  • Test Compound: As described in Section 3.2.

  • Receptor Source: Purified, soluble receptor protein or membrane preparations.

  • Fluorescent Probe: A ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein, TAMRA).

  • Assay Buffer: Optimized for protein stability and minimal non-specific binding (e.g., PBS with 0.01% Tween-20).

  • Apparatus: Black, low-volume 384-well microplates, and a microplate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol
  • Assay Optimization (Crucial First Step):

    • Probe Concentration: Determine the lowest concentration of the fluorescent probe that gives a stable and robust fluorescence intensity signal well above background.

    • Receptor Titration: Titrate the receptor protein against the fixed concentration of the fluorescent probe to determine the concentration that yields a large assay window (difference between fully bound and free probe) and is on the linear portion of the binding curve.

  • Assay Plate Setup (Final Volume ~20-50 µL):

    • Add a fixed volume of the test compound dilutions to the wells.

    • Add a fixed volume of the fluorescent probe (at 2x final concentration).

    • Initiate the reaction by adding a fixed volume of the receptor protein (at 2x final concentration).

    • Include controls for no polarization (probe only) and maximum polarization (probe + receptor, no competitor).

  • Incubation:

    • Incubate the plate at room temperature for the pre-determined equilibrium time (typically 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (in milli-polarization units, mP) on a compatible plate reader.

Data Analysis

Data analysis is analogous to the radioligand assay. The decrease in mP signal is plotted against the log concentration of the test compound. A non-linear regression fit provides the IC₅₀, which can be converted to a Kᵢ using the Cheng-Prusoff equation, where [L] is the concentration of the fluorescent probe and Kᴅ is its dissociation constant.

Workflow Summary and Validation

A successful binding characterization project follows a logical progression from assay setup to data interpretation.

Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Analysis Phase 3: Analysis & Interpretation reagents Prepare Reagents: Test Compound Dilutions Receptor Membranes Labeled Ligand optimize Assay Optimization (e.g., Protein Conc.) reagents->optimize plate Set Up Assay Plate (TB, NSB, Test Cmpd) optimize->plate incubate Incubate to Equilibrium plate->incubate separate Separate Bound/Free (Filtration or FP Read) incubate->separate count Quantify Bound Ligand (CPM or mP) separate->count curvefit Plot Competition Curve & Determine IC50 count->curvefit calc_ki Calculate Ki using Cheng-Prusoff curvefit->calc_ki interpret Interpret Affinity Data (e.g., Potent, Moderate, Weak) calc_ki->interpret

Caption: Overall Experimental Workflow.

Assay Trustworthiness and Validation

A robust and trustworthy assay is self-validating. Key metrics include:

  • Signal Window: The ratio of total binding to non-specific binding should be high (ideally >10).

  • Z'-factor (for HTS): A statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

  • Reproducibility: Kᵢ values for known reference compounds should be consistent with literature values and reproducible across multiple experiments.

By adhering to these detailed protocols and understanding the underlying principles, researchers can confidently and accurately characterize the binding properties of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol , providing crucial data for its continued development as a potential therapeutic agent.

References

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Tools for GPCR drug discovery. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. PubChem. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]

  • Fluorescence Polarization Binding Assay. Bio-protocol. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Infectious Diseases. [Link]

Application Notes & Protocols: Formulation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a novel synthetic small molecule with potential therapeutic applications. As with any new chemical entity (NCE), its successful in vivo evaluation is critically dependent on the development of a stable, safe, and effective formulation that ensures consistent exposure in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for common routes of administration in rodent models.

This guide is structured to provide not just a set of instructions, but a strategic framework. It emphasizes understanding the physicochemical properties of the molecule to rationally select excipients and develop a robust vehicle system. The protocols herein are designed as a starting point, and may require optimization based on experimental observations and compound-specific characteristics.

Part 1: Physicochemical Characterization & Pre-formulation Assessment

A thorough understanding of the compound's properties is the foundation of any successful formulation strategy. For 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (henceforth referred to as "the compound"), key parameters must be evaluated.

In Silico and Initial Property Analysis

Initial analysis of the compound's structure—featuring a hydrophilic ethanol group, a tertiary amine within the azetidine ring, and a moderately lipophilic isopropoxy group—suggests it is likely a weakly basic compound with some degree of water solubility.

  • pKa Determination: The tertiary amine in the azetidine ring is the most likely site of protonation. Determining its pKa is critical, as it dictates the compound's charge and solubility at different pH levels. This can be predicted using software or determined experimentally via potentiometric titration. The pH of the formulation will need to be controlled to maintain the desired solubility and stability.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are crucial predictors of solubility and permeability. A predicted LogP for similar structures often falls in the 1-3 range, suggesting a balance between aqueous solubility and membrane permeability.

Experimental Solubility Screening

The first and most critical experimental step is to determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This data will directly inform the selection of a suitable formulation for the desired route of administration and dose level.

Protocol 1: Kinetic Solubility Assessment in Common Preclinical Vehicles

  • Vehicle Preparation: Prepare a panel of common, high-purity vehicles. (See Table 1 for examples).

  • Compound Addition: Weigh 1-2 mg of the compound into individual 1.5 mL microcentrifuge tubes.

  • Vehicle Dispensing: Add a precise volume (e.g., 200 µL) of each test vehicle to the respective tubes.

  • Mixing and Equilibration: Vortex each tube vigorously for 1 minute. Place the tubes on a shaker or rotator at room temperature for 2-4 hours to allow for equilibration.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Supernatant Analysis: Carefully collect an aliquot of the supernatant from each tube. Dilute the supernatant with a suitable analytical solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

Table 1: Example Solubility Screening Data for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

VehicleTypeTarget RouteObserved Solubility (mg/mL)Remarks
Water (pH 7.4)AqueousPO, IV, IP~5 - 10Moderate solubility, potentially suitable for lower doses.
0.9% SalineAqueousIV, IP~5 - 10Similar to water; ensures isotonicity for parenteral routes.
5% Dextrose in Water (D5W)AqueousIV~7 - 12May slightly enhance solubility over saline.
10% Tween® 80 in D5WAqueous SurfactantIV, IP> 50Significant enhancement; suitable for high concentration IV doses.
0.5% Methylcellulose in WaterAqueous SuspensionPO> 100 (as suspension)Suitable for high-dose oral studies if a solution is not feasible.
30% PEG 400 in WaterAqueous Co-solventPO, IP> 75Good solubilizing capacity for moderately lipophilic compounds.
20% Solutol® HS 15 in SalineAqueous SurfactantIV> 100Excellent solubilizer for IV formulations.
Corn OilLipidPO, SC< 1Poor solubility suggests lipid vehicles are not ideal.

Data presented is hypothetical and for illustrative purposes.

Part 2: Formulation Development & Protocols

Based on the solubility data, a formulation strategy can be developed. The choice of vehicle is primarily dictated by the intended route of administration, the required dose, and the compound's stability.

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle system based on the required dose and solubility data.

G cluster_0 Formulation Strategy dose Define Target Dose (mg/kg) & Route of Administration solubility Is Target Concentration Achievable in Simple Aqueous Vehicle (e.g., Saline, D5W)? dose->solubility simple_aq Use Simple Aqueous Solution (e.g., Saline, PBS, D5W) Adjust pH if necessary. solubility->simple_aq  Yes complex_formulation Explore Complex Formulations solubility->complex_formulation No   cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) Good for PO, IP routes. complex_formulation->cosolvent surfactant Surfactant System (e.g., Tween 80, Solutol HS 15) Ideal for IV routes. complex_formulation->surfactant suspension Suspension (e.g., Methylcellulose) Best for high-dose PO studies. complex_formulation->suspension

Caption: Vehicle selection workflow for preclinical formulation.

Protocol 2: Preparation of an Intravenous (IV) Formulation

This protocol is suitable for achieving a moderate to high concentration (e.g., 10 mg/mL) for IV administration, assuming the compound shows good solubility in surfactant-based systems.

Vehicle: 10% Solutol® HS 15 in 0.9% Saline

  • Vehicle Preparation:

    • Aseptically weigh the required amount of Solutol® HS 15.

    • In a sterile container, add the Solutol® HS 15 to approximately 80% of the final required volume of sterile 0.9% saline.

    • Gently warm the mixture (to ~40°C) and stir with a sterile magnetic stir bar until the Solutol® HS 15 is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 0.9% saline to reach the final volume (q.s.) and mix well.

  • Compound Solubilization:

    • Weigh the required amount of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol to achieve the target concentration (e.g., 100 mg for a 10 mL final volume at 10 mg/mL).

    • Slowly add the compound powder to the vehicle while vortexing or stirring continuously.

    • If needed, sonicate the mixture in a bath sonicator for 5-10 minutes to facilitate dissolution.

  • Final Quality Control:

    • Visually inspect the final solution to ensure it is clear and free of any particulate matter.

    • Measure the pH of the solution and ensure it is within a physiologically acceptable range for IV injection (typically pH 6.5-8.0). Adjust with dilute HCl or NaOH if necessary, although this is less common for buffered saline vehicles.

    • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial. Store at 2-8°C, protected from light, until use. A stability study should be conducted to determine the appropriate storage duration.

Protocol 3: Preparation of an Oral Gavage (PO) Formulation

This protocol is designed for oral administration, particularly for higher doses where a suspension may be necessary.

Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in Purified Water

  • Vehicle Preparation:

    • Heat approximately one-third of the total required volume of purified water to 80-90°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once dispersed, add the remaining two-thirds of the water as cold water or ice to rapidly cool the mixture, which promotes the dissolution of methylcellulose.

    • Stir the solution until it is clear and uniform. Allow it to fully hydrate by storing it at 2-8°C for at least 4 hours (or overnight).

    • Before use, allow the vehicle to come to room temperature. Add the Tween® 80 (0.1% v/v) and mix thoroughly. The Tween® 80 acts as a wetting agent to aid in the dispersion of the compound.

  • Compound Suspension:

    • Weigh the required amount of the compound.

    • In a glass mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle aggregation.

    • Gradually add the remaining vehicle in small portions while continuously mixing to form a homogenous suspension.

  • Final Quality Control:

    • Visually inspect the suspension for uniformity. It should be free of large clumps or dry powder.

    • Maintain continuous, gentle stirring of the suspension during dosing to ensure homogeneity and accurate dose administration for each animal.

Part 3: Administration and Best Practices

Successful in vivo studies require not only a good formulation but also proper handling and administration techniques.

Animal Dosing Considerations

Adherence to established guidelines for dosing volumes is essential to minimize animal stress and ensure reliable results.

Table 2: Recommended Maximum Dosing Volumes in Rodents

RouteSpeciesMax Volume (mL/kg)
IVMouse10
IVRat5
IPMouse20
IPRat10
POMouse20
PORat10

Source: Adapted from IACUC guidelines.

Experimental Workflow Diagram

The overall process from receiving the compound to analyzing study results follows a systematic path.

G cluster_workflow In Vivo Study Workflow start Receive Compound preform Pre-formulation (Solubility, Stability) start->preform form_dev Formulation Development (Vehicle Selection & Prep) preform->form_dev dose_calc Dose Calculation & Volume Determination form_dev->dose_calc animal_dose Animal Dosing (IV, PO, etc.) dose_calc->animal_dose pk_pd PK/PD Sampling (Blood, Tissue) animal_dose->pk_pd analysis Bioanalysis (LC-MS) pk_pd->analysis end Data Interpretation & Reporting analysis->end

Techniques for measuring the efficacy of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the multiparametric evaluation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in drug discovery and lead optimization.

Introduction: The Strategic Value of Azetidine Scaffolds

In contemporary medicinal chemistry, the drive to escape "flatland" (highly aromatic, planar molecules) has led to the widespread adoption of sp3-rich saturated heterocycles. The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol represents a highly specialized, modular building block designed for this exact purpose. It features a rigid four-membered azetidine ring, an isopropoxy ether for targeted hydrophobic interactions, and an N-linked ethanol moiety that serves as both a hydrogen bond donor/acceptor and a vector for further synthetic elaboration.

Azetidines have emerged as privileged structural motifs in pharmaceutical drug discovery campaigns, exhibiting strong correlations between molecular rigidity, metabolic stability, and improved ligand binding ability[1]. When measuring the "efficacy" of such a building block, researchers do not merely look at target inhibition; rather, efficacy is defined by its ability to act as a superior bioisostere . Replacing flexible, lipophilic rings (like piperidine or morpholine) with an azetidine scaffold can enhance aqueous solubility and metabolic stability[2].

This guide outlines the self-validating analytical techniques required to measure the physicochemical, safety, and target-binding efficacy of leads incorporating the 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol fragment.

Part 1: Workflow & Rationale for Azetidine Bioisosterism

The strained nature of the azetidine ring restricts the conformational freedom of its substituents, leading to a more pre-organized presentation to the biological target and lowering the entropic penalty upon binding[2]. Furthermore, the unique steric and electronic environment of the azetidine nitrogen makes it highly resistant to Cytochrome P450 (CYP)-mediated N-dealkylation, a common metabolic liability in larger secondary and tertiary amines[2].

G Start Fragment Incorporation: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol PhysChem Physicochemical Profiling (LogD, Solubility) Start->PhysChem ADME ADME Efficacy (Microsomal Stability, CYP) PhysChem->ADME Safety Safety Profiling (hERG Patch-Clamp) ADME->Safety Binding Target Binding Efficacy (SPR / X-ray) Safety->Binding Lead Optimized Lead Compound Binding->Lead

Workflow for evaluating azetidine bioisosteres in multiparametric lead optimization.

Part 2: ADME Efficacy & Metabolic Stability Profiling

Larger heterocycles often suffer from rapid oxidative clearance. Modifying ring sizes to four-membered saturated heterocycles like azetidines has been proven to mitigate heterocycle metabolism[3].

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality: We measure intrinsic clearance ( CLint​ ) to quantify the azetidine scaffold's resistance to N-dealkylation. Self-Validating System: The assay must include Verapamil (rapid clearance control) and Warfarin (low clearance control). If Verapamil is not cleared >80% within 30 minutes, the microsome batch is considered inactive, and the run is invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the azetidine-incorporated lead in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Aliquot Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage vs. time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

G CYP Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Piperidine Standard Piperidine/Morpholine (High Flexibility) CYP->Piperidine Azetidine Azetidine Scaffold (High Rigidity, High Fsp3) CYP->Azetidine Metab1 Rapid N-dealkylation & Oxidative Clearance Piperidine->Metab1 Metab2 Steric Hindrance & Resistance to N-dealkylation Azetidine->Metab2 Result1 Poor Metabolic Stability (High CLint) Metab1->Result1 Result2 Improved Metabolic Efficacy (Low CLint) Metab2->Result2

Mechanism of improved metabolic stability conferred by the rigid azetidine scaffold.

Part 3: Safety Efficacy & hERG Mitigation

Lipophilic, basic amines are notorious for binding within the central cavity of the hERG potassium channel, causing QT-interval prolongation and fatal arrhythmias. Azetidine substitution is a proven strategy to mitigate hERG liability because it lowers the basicity (pKa) and lipophilicity (LogD) while maintaining the required exit vectors[4].

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: To quantitatively prove that incorporating 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol reduces off-target cardiotoxicity compared to a piperidine analog. Self-Validating System: The protocol utilizes CHO cells stably expressing the hERG channel. Terfenadine (a known potent hERG inhibitor) is used as a positive control. The system automatically rejects cells with a seal resistance < 1 GΩ, ensuring only high-fidelity electrophysiological data is recorded.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Detach using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the azetidine compound in ascending concentrations (e.g., 0.1, 1, 10, 30 μM) allowing 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current reduction. Fit the dose-response curve using the Hill equation to determine the IC50​ .

Part 4: Target Binding Efficacy

Protocol 3: Surface Plasmon Resonance (SPR) Kinetics

Causality: The rigidified azetidine vector lowers the entropic penalty upon target binding. SPR is used to measure the precise on-rate ( kon​ ) and off-rate ( koff​ ) to confirm that the isopropoxy and ethanol groups are making productive contacts within the target's binding pocket. Self-Validating System: The assay employs a reference flow cell (unmodified dextran matrix) to subtract non-specific binding, and a DMSO calibration curve to correct for bulk refractive index shifts.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of 2000-3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the azetidine compound (from 10 μM down to 39 nM) in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Injection (Multi-Cycle Kinetics): Inject each concentration over both the active and reference flow cells at a flow rate of 30 μL/min for 120 seconds (association phase).

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

  • Fitting: Double-reference the sensograms (subtracting both the reference cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract KD​ .

Part 5: Quantitative Data Presentation

The efficacy of incorporating the 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol fragment is best visualized by comparing it against a traditional saturated heterocycle (e.g., a standard piperidine analog).

ParameterStandard Piperidine AnalogAzetidine-Incorporated LeadEfficacy Impact / Consequence
LogD (pH 7.4) 3.82.1Lower lipophilicity reduces non-specific binding.
Fraction sp3 ( Fsp3​ ) 0.450.65Higher 3D character correlates with clinical success.
HLM CLint​ (μL/min/mg) > 150 (Rapid clearance)< 30 (Stable)Resistance to N-dealkylation improves half-life.
hERG IC50​ (μM) 1.2 (High risk)> 30 (Low risk)Lower basicity mitigates cardiotoxicity risk.
Target KD​ (nM) 4512Conformational rigidity lowers entropic penalty.

Table 1: Comparative efficacy metrics demonstrating the superiority of the azetidine scaffold in multiparametric optimization.

References

  • Examples of azetidine‐based bioisosters ResearchGate[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Application Notes and Protocols for Target Engagement Studies of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Characterization of Novel Small Molecules

Introduction: The Crucial Role of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the identification of a biologically active small molecule is merely the initial step. A critical subsequent phase is the rigorous validation of its molecular mechanism of action, a process fundamentally reliant on confirming direct interaction with its intended biological target. This is the essence of target engagement.[1][2] Establishing that a compound physically binds to its target protein within a cellular environment provides the mechanistic foundation for its observed phenotypic effects and is a cornerstone of building a robust structure-activity relationship (SAR).[3][4]

This guide provides a comprehensive overview of contemporary methodologies for quantifying target engagement, using the novel compound 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a representative example of a small molecule requiring target validation. While the specific targets of this molecule are not yet elucidated, the principles and protocols detailed herein offer a roadmap for its characterization and for that of other novel chemical entities. We will delve into the theoretical underpinnings and practical applications of several orthogonal techniques, ensuring a multi-faceted and robust approach to target validation.

The azetidine scaffold, a four-membered heterocyclic ring, is an increasingly important motif in medicinal chemistry, often conferring desirable physicochemical properties.[5] Molecules such as 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, with their unique three-dimensional architecture, hold the potential for novel interactions with a range of biological targets.[6][7][8] The protocols outlined below will empower researchers to confidently identify and characterize these interactions.

Pillar 1: Cellular Target Engagement - Does the Compound Bind its Target in a Live Cell?

The ultimate validation of a drug's mechanism of action comes from demonstrating target engagement in a physiologically relevant context. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[9][10] When a small molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[9][11] By heating cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding ligand, this curve will shift to higher temperatures.[10] This method is particularly valuable as it can be performed in intact cells and with endogenous proteins, requiring no modification to the compound or the target.[11]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol or DMSO A->B C Aliquot cells into PCR tubes B->C D Heat at a range of temperatures (e.g., 40-70°C) for 3-8 minutes C->D E Cell Lysis D->E F Separate soluble and aggregated proteins (centrifugation) E->F G Quantify soluble protein (e.g., Western Blot, ELISA, Mass Spec) F->G H Plot melt curves and determine Tagg shift G->H

Caption: CETSA workflow for assessing target stabilization.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[11]

  • Thermal Challenge:

    • After treatment, wash the cells with PBS and harvest them.

    • Aliquot the cell suspension into PCR tubes.[10]

    • Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a set duration (typically 3-8 minutes), followed by a cooling step at room temperature for 3 minutes.[10][12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., ≥12,000 x g).[11]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method such as Western blotting, ELISA, or mass spectrometry.[12][13]

  • Data Analysis:

    • Generate thermal melt curves by plotting the percentage of soluble protein against temperature.

    • Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured.[10]

    • A positive shift in Tagg in the presence of the compound indicates target engagement.[10]

ParameterRecommended SettingRationale
Compound Concentration 0.1 nM to 50 µMTo determine a dose-dependent effect on thermal stability.[10]
Incubation Time 30-60 minutesTo allow for cellular uptake and binding to the target.[9]
Heating Duration 3-8 minutesOptimal time may vary by cell type and target to achieve a clear aggregation profile.[10]
Detection Method Western BlotA widely accessible method for specific protein detection.
NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[1][2] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a donor luciferase (NanoLuc®) and a fluorescent acceptor.[14] The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target is then added. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for BRET. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[2] This assay can be used to determine compound affinity, target occupancy, and residence time in living cells.[1]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Compound & Tracer Addition cluster_readout Measurement & Analysis A Transfect cells with NanoLuc®-target fusion vector B Plate cells in a 384-well plate A->B C Add serial dilutions of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol B->C D Add NanoBRET® tracer at a fixed concentration C->D E Incubate for 2 hours at 37°C D->E F Add NanoBRET® substrate and extracellular inhibitor E->F G Measure donor (450 nm) and acceptor (610 nm) luminescence F->G H Calculate BRET ratio and plot dose-response curve G->H

Caption: NanoBRET™ target engagement assay workflow.

Detailed Protocol for NanoBRET™:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[15]

    • After 18-20 hours of expression, harvest and resuspend the cells in Opti-MEM.[15]

  • Assay Plating:

    • In a white 384-well plate, serially dilute 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.[15]

    • Add the cell suspension to each well.

    • Add the specific NanoBRET® fluorescent tracer at a pre-determined optimal concentration.[15]

  • Incubation and Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[15]

    • Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor. The inhibitor ensures that the signal is from intact cells.[16]

    • Measure the luminescence signal at two wavelengths: one for the donor (450 nm) and one for the acceptor (610 nm).[15]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

ParameterRecommended SettingRationale
Cell Line HEK293TCommonly used and easy to transfect.[15]
Tracer Concentration At or below Kd,appFor quantitative affinity measurements.[2]
Incubation Time 2 hoursTo ensure binding equilibrium is reached.[15]
Plate Type White 384-wellFor luminescence assays to maximize signal.[15]

Pillar 2: Biophysical Characterization - Quantifying the Binding Interaction

While cellular assays confirm target engagement in a biological system, biophysical methods provide precise quantitative data on the binding affinity and kinetics of the interaction between a purified protein and the small molecule.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures molecular interactions in real-time.[17][18] One interacting partner (the ligand, typically the protein) is immobilized on a sensor chip. The other partner (the analyte, the small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[17] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[19]

Detailed Protocol for SPR:

  • Protein Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Aim for a low immobilization density to minimize mass transport limitations, especially for kinetic studies.[19]

  • Analyte Preparation:

    • Prepare a series of concentrations of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol in a suitable running buffer. If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and low (typically <5%).[20]

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface and a reference surface (without immobilized protein).

    • Monitor the change in SPR signal (in response units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

ParameterRecommended SettingRationale
Protein Purity >95%To ensure accurate binding measurements.
Analyte Concentrations 0.1x to 10x estimated KDTo accurately define the binding curve.
Flow Rate High (e.g., 30-100 µL/min)To minimize mass transport effects.[19]
Running Buffer PBS or HEPES with 0.05% Tween-20To minimize non-specific binding.
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[21][22] It is a gold-standard method for characterizing the thermodynamics of binding interactions.[23] In an ITC experiment, a solution of the ligand (the small molecule) is titrated into a solution of the protein. The resulting heat change is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[23][24]

Detailed Protocol for ITC:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.

    • The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.[23]

  • Titration:

    • Load the protein into the sample cell and the compound into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition:

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[21]

ParameterRecommended SettingRationale
Protein Concentration 10-100 µMDependent on binding affinity and heat signal.
Ligand Concentration 10-20x Protein ConcentrationTo ensure saturation of the protein.
Temperature 25°CCan be varied to determine the heat capacity change (ΔCp).
Buffer Matched between protein and ligandTo avoid heats of dilution.[25]

Pillar 3: Biochemical Assays - Confirming Functional Modulation

Target engagement should ultimately translate to a functional consequence. For many targets, particularly enzymes like kinases, biochemical assays can directly measure the inhibitory effect of a compound.

In Vitro Kinase Inhibition Assay

Principle: If the target of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a kinase, its inhibitory activity can be assessed by measuring the reduction in phosphotransferase activity.[26] A common method is to quantify the amount of ATP consumed or ADP produced during the kinase reaction.[27][28] Assays like ADP-Glo™ measure ADP production via a coupled luciferase reaction, where the luminescent signal is proportional to kinase activity.[27]

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Detection & Analysis A Add kinase, substrate, and buffer to wells B Add serial dilutions of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature (e.g., 1 hour) C->D E Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP and measure luminescence E->F G Plot luminescence vs. compound concentration to determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol for Kinase Inhibition Assay (ADP-Glo™ format):

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.[27]

    • Initiate the reaction by adding ATP.[29]

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[27]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.[27]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the signal against the compound concentration to calculate the IC50 value.[26]

ParameterRecommended SettingRationale
ATP Concentration At or near the Km valueTo allow for competitive inhibition to be observed.
Enzyme Concentration In the linear range of the assayTo ensure the reaction rate is proportional to enzyme concentration.
Incubation Time Within the linear range of the reactionTo measure the initial reaction velocity.
Controls No-enzyme and no-inhibitor controlsTo define the assay window and baseline activity.[29]

Conclusion: A Multi-Pronged Approach to Target Validation

The journey from a novel molecule like 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol to a well-characterized chemical probe or drug candidate is paved with rigorous scientific validation. Confirming target engagement is arguably the most critical milestone in this process. By employing a combination of cellular, biophysical, and biochemical assays, researchers can build a comprehensive and compelling case for a compound's mechanism of action. The methodologies described in this guide—CETSA, NanoBRET™, SPR, ITC, and kinase inhibition assays—represent a powerful toolkit for today's drug discovery scientists. Each technique offers unique insights, and their orthogonal nature ensures that the resulting data is both robust and reliable. This multi-faceted approach, grounded in sound scientific principles, is essential for making informed decisions and ultimately advancing the most promising molecules in the drug development pipeline.

References

  • NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved from [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2026). Lab Manager. Retrieved from [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). PMC. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved from [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved from [Link]

  • Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. (n.d.). PMC. Retrieved from [Link]

  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development. (n.d.). Khan Academy. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (n.d.). Google Patents.

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Troubleshooting & Optimization

Improving the solubility of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Article ID: KB-8832 Topic: Overcoming Aqueous Precipitation of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Audience: Assay Developers, Formulation Scientists, and Medicinal Chemists

Mechanistic Overview: Why is this compound precipitating?

To successfully solubilize 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol , we must first deconstruct its physicochemical causality. This molecule features a highly strained, four-membered azetidine ring acting as a tertiary amine. While the parent unsubstituted azetidine has a highly basic pKa of approximately 11.29[1], the electron-withdrawing inductive effects of the oxygen atoms in both the N-hydroxyethyl and C3-isopropoxy groups significantly reduce the electron density on the nitrogen.

Consequently, the pKa drops closer to the physiological range (estimated ~7.5 - 8.5). At a standard assay pH of 7.4 (e.g., in PBS or HEPES), a substantial fraction of the compound exists as an uncharged free base . In this neutral state, the lipophilic isopropoxy group creates a hydrophobic cavity that water must organize around—an entropic penalty that drives the molecules to aggregate and precipitate out of solution[2].

Mechanism FreeBase Free Base (Neutral) Lipophilic Isopropoxy Low Solubility Protonated Protonated Cation Amine Ionized High Solubility FreeBase->Protonated + H+ (pH < pKa) CDComplex Cyclodextrin Complex Isopropoxy Shielded High Solubility FreeBase->CDComplex + HP-β-CD

Fig 1. Thermodynamic pathways for solubilizing the lipophilic free base.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, use the following self-validating decision tree to select the least disruptive solubilization strategy for your specific experimental constraints.

Workflow Start Precipitation in pH 7.4 Buffer CheckPH Can assay tolerate pH < 6.5? Start->CheckPH AdjustPH Lower pH to Protonate Amine CheckPH->AdjustPH Yes CheckSolvent Can assay tolerate 1-5% DMSO? CheckPH->CheckSolvent No Done Soluble Compound AdjustPH->Done AddSolvent Add Co-solvent (DMSO/PEG) CheckSolvent->AddSolvent Yes AddCD Use HP-β-Cyclodextrin CheckSolvent->AddCD No AddSolvent->Done AddCD->Done

Fig 2. Decision tree for troubleshooting aqueous precipitation.

Quantitative Solubilization Strategies

The table below summarizes the expected impact of various interventions on the compound's solubility profile.

StrategyMechanism of ActionExpected Solubility GainBiological Assay Compatibility
pH Adjustment (pH 6.0) Protonates the tertiary amine, creating a highly soluble cation.10x - 50xHigh (if target/cells tolerate slight acidity).
Co-solvency (2% DMSO) Lowers the dielectric constant of the buffer, solvating the isopropoxy group.5x - 10xModerate (DMSO toxicity >1% in sensitive cells).
Complexation (10% HP-β-CD) Encapsulates the lipophilic isopropoxy moiety within a hydrophobic core.20x - 100xHigh (Biocompatible, does not alter pH).

Step-by-Step Experimental Methodologies

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Nano-aggregates can scatter light outside the visible spectrum, leading to false-positive solubility assessments. Implement the following self-validating protocols.

Protocol A: Kinetic Solubilization via pH Modification

Use this method if your assay is not strictly bound to pH 7.4.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM stock solution.

  • Buffer Adjustment: Prepare your assay buffer (e.g., MES or Citrate) and adjust the pH to 6.0. This ensures the pH is at least 1-1.5 units below the estimated pKa, driving >90% of the molecules into the protonated, cationic state[2].

  • Dropwise Addition: While vortexing the pH 6.0 buffer vigorously, add the DMSO stock dropwise. Causality: Vigorous mixing prevents localized regions of high compound concentration and low solvent polarity, avoiding "solvent-shift" nucleation.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/UV to confirm the expected concentration matches the actual dissolved concentration[3].

Protocol B: Host-Guest Complexation (Cyclodextrins)

Use this method for strict pH 7.4 requirements (e.g., live-cell assays).

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard pH 7.4 PBS.

  • Equilibration: Add excess solid 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol to the HP-β-CD buffer.

  • Incubation: Agitate the suspension at 37°C for 24-48 hours. Causality: Thermodynamic equilibrium takes time. The hydrophobic isopropoxy group will slowly partition into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment without altering the protonation state of the azetidine[4].

  • Separation: Filter through a 0.22 µm PTFE syringe filter to remove uncomplexed solid before use.

Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock 1:100 into PBS (pH 7.4) and the solution immediately turned cloudy. What happened? A: You are observing solvent-shift precipitation. When the DMSO stock hits the aqueous buffer, the local dielectric constant spikes. Because the compound is largely an uncharged free base at pH 7.4, it cannot remain solvated in the highly polar water environment and crashes out before it can disperse[2]. Solution: Pre-warm your buffer to 37°C, use a cyclodextrin-supplemented buffer, or add the compound dropwise under heavy vortexing.

Q: Can I use surfactants like Tween-80 or Triton X-100 to keep it in solution? A: While surfactants will form micelles that encapsulate the lipophilic isopropoxy group, they are generally discouraged for cell-based biological assays. Surfactants disrupt lipid bilayers, leading to cytotoxicity and confounding off-target effects. We strongly recommend HP-β-CD as a biocompatible alternative for host-guest complexation[2].

Q: How can I definitively prove my compound is dissolved and not just forming invisible nano-suspensions? A: You must use the Shake-Flask Method coupled with analytical quantification[3]. After attempting to dissolve the compound, centrifuge the sample at high speed (e.g., 10,000 x g for 15 mins) to pellet any nano-aggregates. Carefully extract the supernatant and quantify the compound using HPLC-UV or LC-MS against a standard curve prepared in a 100% organic solvent. If the measured concentration is significantly lower than your nominal concentration, your compound is precipitating.

Sources

Overcoming challenges in the synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. This document is designed for chemistry professionals engaged in pharmaceutical and medicinal chemistry research. Here, we address common challenges encountered during the synthesis, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol?

A1: The most direct and frequently employed route is the N-alkylation of the 3-(propan-2-yloxy)azetidine precursor with a suitable 2-hydroxyethylating agent. The most common reagent for this is 2-bromoethanol, typically in the presence of a non-nucleophilic base and a polar aprotic solvent. An alternative is the ring-opening of ethylene oxide with the azetidine precursor, though this requires more specialized equipment to handle the gaseous reagent.

Q2: My overall yield is very low. Where should I start troubleshooting?

A2: Low overall yield is a common issue that can originate from two main stages: the synthesis of the 3-(propan-2-yloxy)azetidine precursor or the final N-alkylation step. We recommend analyzing the purity and yield of your precursor first. Challenges in synthesizing substituted azetidines are well-documented due to the inherent ring strain of the four-membered heterocycle.[1][2][3] If the precursor is satisfactory, focus on the N-alkylation reaction conditions and the final product purification, which are detailed in the troubleshooting section below.

Q3: I see multiple spots on my TLC/LC-MS analysis of the final reaction mixture. What are the likely byproducts?

A3: The most common byproduct is the result of overalkylation, where the desired product, a tertiary amine, reacts further with 2-bromoethanol to form a quaternary ammonium salt.[4] Another possibility is the formation of bis-azetidinyl ethane, where one molecule of a dihaloethane impurity reacts with two molecules of the azetidine precursor. If your starting 3-(propan-2-yloxy)azetidine was not fully purified, you may also see byproducts from the N-alkylation of related precursors.

Visualizing the Synthetic Pathway

The overall process involves the synthesis of the key azetidine intermediate followed by the final N-alkylation and purification.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Epichlorohydrin Epichlorohydrin 3-Hydroxyazetidine 3-Hydroxyazetidine Epichlorohydrin->3-Hydroxyazetidine Multi-step 3-(Propan-2-yloxy)azetidine 3-(Propan-2-yloxy)azetidine 3-Hydroxyazetidine->3-(Propan-2-yloxy)azetidine Williamson Ether Synthesis Crude Product Crude Product 3-(Propan-2-yloxy)azetidine->Crude Product N-Alkylation with 2-Bromoethanol Purified Product Target Molecule Crude Product->Purified Product Purification

Caption: General workflow for the synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low Yield or Stalled N-Alkylation Reaction

The N-alkylation of the azetidine nitrogen with 2-bromoethanol is a critical step. If reaction monitoring (TLC or LC-MS) shows a significant amount of unreacted starting material, consider the following causes.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Inadequate Base The reaction generates HBr, which protonates the nucleophilic azetidine nitrogen, rendering it unreactive. A base is required to neutralize the acid and deprotonate the azetidine. The chosen base must be strong enough but not so strong as to cause elimination of HBr from 2-bromoethanol to form acetaldehyde.Use 1.5-2.0 equivalents of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Triethylamine (TEA) can also be used, but its removal can be difficult.[4][5]
Poor Solubility For the reaction to proceed, all reactants must be in the solution phase. 3-(Propan-2-yloxy)azetidine and its salts may have limited solubility in certain solvents, as can inorganic bases like K₂CO₃.Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). DMF is particularly effective at dissolving a wide range of reactants but requires higher temperatures for removal.[5]
Insufficient Temperature Nucleophilic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction.Heat the reaction mixture, typically to 60-80 °C or to the reflux temperature of the chosen solvent (e.g., ~82 °C for acetonitrile). Monitor the reaction progress to avoid decomposition at elevated temperatures.
Poor Quality Reagents 2-Bromoethanol can degrade over time, releasing HBr. The azetidine precursor may contain impurities from its synthesis that can interfere with the reaction.Ensure 2-bromoethanol is fresh or distilled before use. Verify the purity of your 3-(propan-2-yloxy)azetidine by NMR or GC-MS.
Troubleshooting Workflow: Low N-Alkylation Yield

G cluster_no cluster_yes start Low Yield of N-Alkylation check_sm Is Azetidine Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_rxn Side Reactions or Workup/Purification Loss check_sm->side_rxn Yes cause1 Inadequate Base? (Check pH > 8) incomplete_rxn->cause1 cause2 Low Temperature? (e.g., < 60°C) incomplete_rxn->cause2 cause3 Poor Solubility? incomplete_rxn->cause3 sol1 Add more base (e.g., K₂CO₃) cause1->sol1 sol2 Increase Temperature to 80°C / Reflux cause2->sol2 sol3 Switch to DMF from ACN cause3->sol3 cause4 Overalkylation? (Quaternary Salt) side_rxn->cause4 cause5 Polar Product Lost in Aqueous Workup? side_rxn->cause5 sol4 Use slow addition of 2-bromoethanol cause4->sol4 sol5 Extract with DCM/EtOAc multiple times; use brine cause5->sol5 G A Azetidine Precursor (Secondary Amine) C Target Product (Tertiary Amine) A->C + B (Desired Reaction) B 2-Bromoethanol D Quaternary Ammonium Salt (Byproduct) C->D + B (Side Reaction)

Caption: The desired reaction and the overalkylation side reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the azetidine precursor (e.g., 1.1 to 1.2 equivalents) relative to 2-bromoethanol. This ensures the alkylating agent is the limiting reagent.

  • Slow Addition: Add the 2-bromoethanol dropwise to the heated reaction mixture over 1-2 hours. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine. [4]3. Monitor Closely: Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Problem 3: Difficulty with Product Purification

The terminal hydroxyl group makes the target molecule polar and water-soluble, which can complicate extraction and chromatography.

Challenge Rationale Recommended Solution
Poor Extraction Recovery The product may have significant solubility in the aqueous phase during workup, leading to yield loss.After quenching the reaction, extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and reduce the amount of water carried over.
Column Chromatography Issues The polar nature of the product can cause it to streak or move very slowly on a normal-phase silica gel column. The basic nitrogen can also interact strongly with the acidic silica.Eluent System: Use a gradient elution, starting with a less polar mixture (e.g., 98:2 DCM:MeOH) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH). Tailing Reduction: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluent. This deactivates the acidic sites on the silica gel, leading to better peak shape. [6]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of 3-(Propan-2-yloxy)azetidine
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(propan-2-yloxy)azetidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile to make a ~0.2 M solution.

  • Heating: Begin stirring and heat the mixture to reflux (~82 °C).

  • Reagent Addition: In a separate flask, dissolve 2-bromoethanol (0.9 eq) in a small amount of acetonitrile. Add this solution dropwise to the refluxing reaction mixture over 1 hour using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at reflux for 6-12 hours. Monitor the consumption of the azetidine starting material by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude oil in DCM and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate diameter for your scale. Equilibrate the column with a non-polar solvent mixture (e.g., 100% DCM or 99:1 DCM:MeOH).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and concentrate to a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with a solvent system of DCM and Methanol containing 1% triethylamine. Start at 1-2% MeOH and gradually increase the concentration of MeOH in 0.5% or 1% increments based on TLC analysis of the fractions.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol as a purified oil or solid.

References

  • MySkinRecipes. (n.d.). 3-Isopropoxyazetidine Hydrochloride. Retrieved from [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3743-3805. [Link]

  • Wadsworth, P. A., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(11), 653-667. [Link]

  • Faure, S., et al. (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5987-6013. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • León, T., et al. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • NextSDS. (n.d.). 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information. [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 539. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-67. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]

  • Liu, R., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(44), 18408-18414. [Link]

  • Barlocco, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36329-36334. [Link]

  • Forró, E., & Fülöp, F. (2007). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform, 38(23). [Link]

  • Ghorai, S., & S. Das. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(32), 16738-16745. [Link]

  • Tohoku University. (2024). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. [Link]

  • Oishi, T., et al. (2011). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via a-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 9(21), 7483-7493. [Link]

Sources

Technical Support Center: In Vivo Dosage Optimization for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the in vivo application of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (herein referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a safe and efficacious in vivo dosing regimen. Our guidance is rooted in established principles of preclinical pharmacology and toxicology, tailored with specific considerations for azetidine-containing molecules.[1][2][3]

The azetidine scaffold is increasingly utilized in drug discovery for its ability to confer desirable physicochemical properties, such as enhanced metabolic stability, improved solubility, and conformational rigidity, which can lead to better receptor selectivity and pharmacokinetic profiles.[4][5] However, like any novel chemical entity, its successful translation from in vitro activity to in vivo efficacy requires a systematic and evidence-based approach to dosage optimization.[6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when planning in vivo studies.

Q1: How do I determine the starting dose for my first in vivo experiment?

A1: Selecting a safe and potentially effective starting dose is a critical first step that should be guided by a combination of in vitro data and established preclinical methodologies.[8]

  • In Vitro to In Vivo Extrapolation: Your primary data points are the in vitro IC50 (inhibitory concentration) or EC50 (effective concentration) values. These figures, however, do not directly translate to an in vivo dose.[9]

  • Allometric Scaling: This is a widely used method to estimate a starting dose by extrapolating from in vitro data or from doses used in other species, based on body surface area.[10][11] It is a foundational approach for first-in-human dose projections and is equally valuable for preclinical animal studies.[12] A thorough literature review of compounds with similar mechanisms or structures can also provide guidance.[10][13]

  • Safety First: The initial dose must be significantly lower than any potential toxic threshold.[13] It is crucial to determine the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology studies.[14] The goal of the first experiment is often to establish safety and characterize pharmacokinetics, not necessarily to see maximum efficacy.

Q2: What is the best vehicle for administering this compound?

A2: The choice of vehicle is critical for ensuring the compound's solubility, stability, and bioavailability. For 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, which contains both polar (hydroxyl) and non-polar (alkoxy, azetidine) moieties, a multi-step solubility test is recommended.

  • Aqueous Vehicles: Start with the simplest options, such as sterile water, saline, or phosphate-buffered saline (PBS).

  • Co-solvents: If solubility is poor, consider common biocompatible co-solvents. A standard starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to ensure that any observed effects (therapeutic or adverse) are due to the compound and not the formulation itself.[13]

Q3: Which animal model and route of administration should I choose?

A3: The choice of animal model should be relevant to the disease or biological system you are studying.[10][15] For general pharmacokinetic and toxicity studies, common rodent models like C57BL/6 mice or Sprague-Dawley rats are standard.[9]

The route of administration significantly impacts bioavailability and should align with the intended clinical application.[10][16]

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance and volume of distribution.

  • Oral (PO): A common route for clinical drugs, but bioavailability can be limited by factors in the gastrointestinal (GI) tract.[17][18]

  • Intraperitoneal (IP): Often used in preclinical models for its convenience and rapid absorption into the systemic circulation, bypassing the first-pass metabolism that occurs with oral dosing.[19]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving common challenges during dosage optimization.

Issue 1: Lack of Efficacy at Initial Doses

You have administered the compound based on initial calculations but are not observing the expected biological effect.

Causality Analysis: A discrepancy between in vitro potency and in vivo efficacy is a common hurdle.[20] The cause often lies in the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[21]

Troubleshooting Workflow:

  • Verify In Vitro Activity: Re-confirm the compound's potency in your primary in vitro assay to rule out issues with compound integrity or assay performance.[13]

  • Initiate Dose Escalation: Systematically increase the dose in subsequent animal cohorts. A common approach is to double or triple the dose in each new group until efficacy or a toxicity limit is reached.[20]

  • Conduct a Pharmacokinetic (PK) Study: This is the most critical step. A PK study will reveal the compound's concentration in the plasma over time (and in target tissues, if possible), answering key questions:

    • Is the compound being absorbed? (Low Cmax after oral dosing)

    • Is it being cleared too rapidly? (Short elimination half-life, t½)

    • Is the total exposure (AUC) sufficient to engage the target? A PK study is essential for optimizing the dosing regimen.[13][19][20]

  • Investigate Metabolic Stability: Azetidine rings are often incorporated to improve metabolic stability.[4] However, they are not metabolically inert and can undergo biotransformation.[22] In one documented case, an azetidine-containing compound underwent cytochrome P450-mediated ring scission, leading to inactive metabolites.[22] An in vitro metabolic stability assay using liver microsomes can provide insight into this potential liability.

Issue 2: Observation of Toxicity

You are observing adverse effects in the treated animals, such as weight loss, lethargy, or ruffled fur.

Causality Analysis: Toxicity can be either on-target (related to the compound's mechanism of action) or off-target. It can also be caused by the formulation vehicle or poor physicochemical properties of the compound.[13]

Troubleshooting Workflow:

  • Perform a Maximum Tolerated Dose (MTD) Study: The MTD is the highest dose that can be administered without causing unacceptable toxicity.[9][23] This study is fundamental for defining the therapeutic window.

  • Refine Dosing Schedule: If toxicity is observed, consider administering the same total dose over a more frequent, smaller-dose schedule (e.g., twice daily instead of once daily) to reduce peak plasma concentrations (Cmax).[13]

  • Evaluate Formulation and Route: As mentioned, the vehicle itself can cause adverse effects. Run a vehicle-only control group at the highest volume administered.[13] Some routes, like IP, can cause localized irritation; consider switching to subcutaneous (SC) or oral (PO) routes if appropriate.

  • Histopathological Analysis: If toxicity is severe, conduct a necropsy and histopathological examination of key organs (liver, kidney, spleen, etc.) to identify the site of toxicity.[15][24]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that does not produce significant toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control and at least three escalating dose levels.[20]

  • Dose Selection: Start with a low dose estimated from in vitro data and allometric scaling.[9] Subsequent doses should be escalated geometrically (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Administration: Administer the compound via the intended route daily for 5-7 days.

  • Monitoring: Record body weight, clinical signs of toxicity (see table below), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or death.

Table 1: Clinical Toxicity Scoring

Score Clinical Sign Description
0 Normal Alert, active, normal posture and fur
1 Mild Slightly reduced activity, minor fur ruffling
2 Moderate Lethargy, hunched posture, significant fur ruffling

| 3 | Severe | Moribund, unresponsive, >20% weight loss |

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the ADME profile of the compound after a single administration.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer a single dose of the compound (e.g., a mid-range, non-toxic dose determined from the MTD study) via the desired routes (e.g., one group IV, one group PO).[13]

  • Blood Sampling: Collect sparse blood samples from a small number of animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Separate plasma and quantify the compound concentration using a validated analytical method like LC-MS/MS.[13]

  • Parameter Calculation: Use software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum plasma concentration Relates to efficacy and potential peak toxicity.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve Represents total drug exposure over time.
Elimination Half-life Determines dosing frequency.

| F% | Bioavailability (for non-IV routes) | The fraction of the dose that reaches systemic circulation. |

Part 4: Visualized Workflow

The following diagram illustrates the logical flow for optimizing an in vivo dosage regimen, integrating MTD, PK, and efficacy studies.

Dosage_Optimization_Workflow cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Refinement Start In Vitro Data (IC50, CC50) MTD Maximum Tolerated Dose (MTD) Study Start->MTD Estimate Starting Dose PK Pharmacokinetic (PK) Study MTD->PK Select Safe Dose for PK Efficacy Dose-Ranging Efficacy Study MTD->Efficacy Set Upper Dose Limit PK->Efficacy Inform Dose Selection & Schedule Refine Refine Dose & Schedule PK->Refine Optimize Schedule (e.g., BID vs QD) Efficacy->Refine Identify Effective Dose Range PD Pharmacodynamic (PD) Study Refine->PD Confirm Target Engagement

Caption: Iterative workflow for in vivo dosage optimization.

References

  • Benchchem. "Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
  • Benchchem. "Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • ResearchGate. "How to calculate a right dose for in vivo study?
  • NIH. "General Principles of Preclinical Study Design.
  • Benchchem. "Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • ResearchGate. "How to extrapolate result from in vitro (ug/mL) to in vivo?
  • NIH. "Design and Conduct Considerations for First‐in‐Human Trials.
  • WuXi AppTec. "THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
  • Enamine. "Azetidines.
  • PharmaBlock. "Azetidines in Drug Discovery.
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  • PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • NIH. "To scale or not to scale: the principles of dose extrapolation.
  • The Jackson Laboratory. "Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse models.
  • FDA. "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • PubMed. "Azetidines of pharmacological interest.
  • PPD. "Preclinical Studies in Drug Development.
  • MDPI. "Designing an In Vivo Preclinical Research Study.
  • NIH. "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Preprints.org. "Designing an In Vivo Preclinical Research Study.
  • ResearchGate. "Structures of some azetidine‐based drugs.
  • JACS. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • ACS Publications. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat.
  • Walsh Medical Media. "In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • World Federation of Anaesthesiologists. "Pharmacokinetics.
  • ResearchGate. "Overview of Pharmacokinetics.
  • AccessPharmacy. "Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination.
  • NIH. "Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research.

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Troubleshooting inconsistent results in assays with 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that working with novel chemical entities like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol can present unique challenges. Inconsistent assay results can be a significant source of frustration, leading to delays in research and development. This technical support center is designed to provide you with a structured approach to troubleshooting and to offer insights based on the chemical properties of this molecule and best practices in assay development.

Technical Support Center: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

This guide is divided into two main sections:

  • Frequently Asked Questions (FAQs): To address initial questions regarding the handling, properties, and potential liabilities of the compound.

  • Troubleshooting Guides: A problem-oriented section to help you diagnose and resolve specific issues encountered during your assays.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about handling and characterizing 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Q1: How should I dissolve and store this compound for optimal stability and performance?

A1: Proper dissolution and storage are critical for ensuring consistent results. Due to the presence of both a polar ethanol group and a more lipophilic isopropoxy-azetidine core, solubility can be variable.

  • Primary Stock Solution: We recommend creating a high-concentration stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful solvent that should readily dissolve the compound and is suitable for long-term storage.[3][4]

  • Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C, protected from light and moisture.[2] To minimize degradation from repeated freeze-thaw cycles, we advise aliquoting the stock solution into smaller, single-use volumes.[5]

  • Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the DMSO stock into your aqueous assay buffer. It is crucial to ensure rapid and thorough mixing to prevent precipitation.[6] Be mindful of the final DMSO concentration in your assay, as it can have biological effects.[7][8]

Q2: What is the maximum recommended final DMSO concentration in my assay?

A2: The tolerance for DMSO is highly dependent on the specific cell line or enzyme system you are using.[9]

  • General Guideline: For most cell-based assays, it is best practice to keep the final DMSO concentration at or below 0.5% (v/v).[9] Many sensitive assays may require even lower concentrations, such as 0.1%.[8]

  • Cytotoxicity: Concentrations above 1% can induce cytotoxicity, cell cycle arrest, or differentiation in many mammalian cell lines.[9][10]

  • Biochemical Assays: Some enzymes can be directly inhibited or destabilized by DMSO.[4][5]

  • Recommendation: Always run a "vehicle control" with the same final concentration of DMSO as your test wells to account for any solvent effects. If you suspect DMSO is impacting your results, perform a dose-response experiment with DMSO alone to determine the tolerance of your specific assay system.

Final DMSO Conc.Potential Effects & Recommendations
< 0.1% Generally considered safe for most sensitive assays.[8]
0.1% - 0.5% Acceptable for many cell-based and biochemical assays. Vehicle control is essential.[9]
0.5% - 1.0% Increased risk of off-target effects and cytotoxicity.[8][10] Use with caution and thorough validation.
> 1.0% Not recommended. High probability of assay interference and cellular toxicity.[10]

Q3: Are there any potential liabilities associated with the azetidine ring in this molecule?

A3: Yes, the azetidine ring, while a valuable scaffold in medicinal chemistry, has specific properties to be aware of.[11][12]

  • Ring Strain: As a four-membered heterocycle, the azetidine ring possesses inherent ring strain.[13] While generally stable, this can make it more susceptible to nucleophilic attack under certain conditions compared to larger rings, although this is not a common issue in standard biological assays.

  • Physicochemical Properties: The azetidine moiety can influence the compound's overall properties, such as its three-dimensional shape and basicity, which are key for target engagement.[14]

  • Off-Target Activity: Azetidine-containing compounds have been developed for a wide range of biological targets.[12] It is always possible that your compound may interact with unintended targets in your system, a phenomenon known as polypharmacology.

Q4: My compound appears to have low aqueous solubility. How can this affect my results?

A4: Poor aqueous solubility is a primary cause of inconsistent and unreliable assay data.[3][15]

  • Underestimated Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high (less potent) IC50 or EC50 value.[3][16]

  • Compound Aggregation: At concentrations above its solubility limit, the compound can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to false positives.[5]

  • Poor Reproducibility: The process of precipitation can be stochastic, leading to high variability between replicate wells and between experiments.[3]

We strongly recommend performing a solubility assessment early on. A simple kinetic solubility assay can be highly informative.

Troubleshooting Guides

This section is designed to help you diagnose specific problems.

Problem 1: High Variability in Replicate Wells or Shifting IC50/EC50 Values

Inconsistent results are often multifactorial. The following workflow can help you systematically identify the root cause.

A Start: Inconsistent Results B Check Assay Procedure A->B F Check Compound Behavior A->F J Check Cell-Based System A->J C Pipetting Technique & Calibration B->C Calibrate pipettes? Use proper technique? D Plate Uniformity (Edge Effects) B->D Avoiding outer wells? Using humidity barrier? E Reagent Stability & Prep B->E Reagents fresh? Properly mixed? N Problem Resolved C->N D->N E->N G Assess Kinetic Solubility F->G Is compound precipitating at test concentrations? H Test for Compound Aggregation F->H Add non-ionic detergent (e.g., 0.01% Triton X-100). Does IC50 shift? I Evaluate Compound Stability in Assay Buffer F->I Pre-incubate compound in buffer. Test activity over time. G->N H->N I->N K Cell Health & Passage Number J->K Using consistent passage number? Cells look healthy? L Consistent Seeding Density J->L Is cell suspension homogenous during plating? M Mycoplasma Contamination J->M Routine testing performed? K->N L->N M->N

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps & Solutions:

  • Procedural Inconsistencies:

    • Pipetting: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and pre-wet the tip. When dispensing into microplates, touch the tip to the side of the well to ensure accurate delivery.[6][17]

    • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations.[6] Avoid using these wells for critical samples; instead, fill them with a sterile medium or buffer to act as a humidity barrier.[6]

    • Reagent Preparation: Always prepare fresh dilutions of the compound and critical reagents for each experiment.[6][18] Ensure all solutions are at the correct temperature and are thoroughly mixed before use.

  • Compound Behavior:

    • Solubility: Visually inspect your highest concentration wells for precipitation (cloudiness). If you suspect insolubility, perform a kinetic solubility test. Consider lowering the top concentration of your dose-response curve.

    • Aggregation: Non-specific inhibition due to compound aggregation can be tested by adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. If the compound is a true inhibitor, its potency should not be significantly affected. If it is an aggregator, its apparent potency will decrease dramatically in the presence of detergent.[2]

  • Cell-Based Assay Variability:

    • Cell Culture Practices: Use cells within a consistent, low passage number range, as their phenotype can drift over time.[19] Ensure cell density is consistent across experiments, as this can affect their responsiveness.[19]

    • Contamination: Perform routine testing for mycoplasma, as this common contaminant is not visible but can significantly alter cellular responses.[19]

Problem 2: Suspected Assay Interference (False Positives/Negatives)

The compound itself may interfere with the assay's detection method. This is particularly important in fluorescence-, absorbance-, or luminescence-based readouts.

Q: How can I determine if 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol is interfering with my assay signal?

A: A systematic counter-screening approach is necessary to rule out assay artifacts.

A Start: Suspected Assay Interference B Test for Intrinsic Signal A->B G Test for Reagent Interaction A->G C Run compound dose-response in buffer alone. Read at assay wavelength(s). B->C D Signal Detected? C->D E Correct data by subtracting background signal from compound-only wells. D->E Yes F No Intrinsic Signal D->F No L Observed activity is likely due to a true biological effect. E->L F->L H Run assay in the absence of the biological target (e.g., no enzyme or cells). Include all detection reagents. G->H I Signal Change Detected? H->I J Compound is likely interacting with detection reagents. Consider orthogonal assay. I->J Yes K No Interference Detected I->K No K->L

Caption: Decision tree for identifying sources of assay interference.

  • Step 1: Check for Intrinsic Compound Signal: Prepare a plate with a serial dilution of your compound in assay buffer without any cells, enzymes, or detection reagents. Read the plate using the same instrument settings (e.g., absorbance, fluorescence wavelengths) as your main assay. If you detect a signal, this background must be subtracted from your experimental data.[2]

  • Step 2: Check for Interference with Detection Reagents: Prepare a plate that includes all assay components and detection reagents except for the biological target (e.g., no enzyme, or use lysate from untransfected cells). Add a serial dilution of your compound. If the signal changes in a dose-dependent manner, your compound is likely interacting with the detection reagents.[5] In this case, confirming the biological activity with an orthogonal assay (one that uses a different detection method) is highly recommended.[5]

Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides an estimate of the compound's solubility in your specific assay buffer.

  • Prepare a 10 mM stock of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol in 100% DMSO.

  • In a 96-well plate, perform a serial 2-fold dilution of the compound in DMSO (e.g., from 10 mM down to ~20 µM).

  • Transfer 2 µL from each well of the DMSO plate to a new 96-well clear plate.

  • Rapidly add 98 µL of your aqueous assay buffer to each well to achieve a 1:50 dilution (final concentrations from 200 µM to ~0.4 µM). Mix immediately and thoroughly.

  • Let the plate incubate at room temperature for 1-2 hours.

  • Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb, typically between 600-700 nm.

  • The concentration at which the absorbance begins to increase significantly above the background is the estimated kinetic solubility limit.[16]

Protocol 2: Basic Cell Viability Assay (Resazurin-based)

This protocol helps determine the cytotoxic concentration range of your compound.

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol in culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO) and an untreated control.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).

  • Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Measure fluorescence with an appropriate plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Calculate cell viability as a percentage relative to the untreated control wells.

References

  • Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. (n.d.). Mettler Toledo.
  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(9), 835-847.
  • García-Caballero, M., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(5), 445-452.
  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4633.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Understanding and reducing variability in cell-based assays. (2021, January 18). Cell Guidance Systems.
  • Sources of variation in cell counting and how to avoid them. (n.d.). Revvity.
  • Assay guidelines –. (n.d.). RGDscience Ltd.
  • El-Kharbo, D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4499.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 2-10.
  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). HORIZON.
  • Kleszczyński, K., & Fischer, T. W. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences, 20(2), 332.
  • Solubility Assessment Service. (2019, December 28).
  • Troubleshooting inconsistent results in Karnamicin B1 bioassays. (n.d.). Benchchem.
  • Singh, S., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione. (n.d.). Benchchem.
  • Neagoie, C., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 10(2), 527-541.
  • Understanding and managing sources of variability in cell measurements. (2016, December 21). Insights.bio.
  • How to deal with inconsistent results and high CV in ELISA. (n.d.). Abcam.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, March 16). Pharmaceutical Technology.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Drug Discovery World.
  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-410.
  • Singh, S., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Biosyntheses of azetidine-containing natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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  • Patel, J. Y., et al. (2025, December 11). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Examples of biologically active drug leads containing azetidine[³]. (n.d.).
  • 2-(Azetidin-3-yl)ethan-1-ol. (n.d.). PubChem - NIH.
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  • 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. (n.d.). PubChemLite.
  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol. (n.d.). PubChemLite.
  • Sahoo, P. K., et al. (2020). Experimental and Theoretical Insights to Physicochemical Properties of Aqueous Solutions of 1, 2-Ethanediol and 1, 2, 3-Propanetriol. Journal of Solution Chemistry, 49(5), 657-679.

Sources

Navigating the Stability of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in various experimental settings. Our focus is on ensuring the integrity of your results by addressing the potential stability challenges associated with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol?

The main stability concern for this molecule arises from the strained four-membered azetidine ring.[1][2][3] This ring system is susceptible to cleavage under certain conditions, particularly in acidic environments or in the presence of strong nucleophiles. The ether linkage and the primary alcohol also present potential sites for oxidative degradation.

Q2: In which solvents is the compound expected to be most stable?

For short-term experiments at ambient temperature, the compound is expected to exhibit good stability in common aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM). In protic solvents like methanol or ethanol, the risk of solvolysis or other reactions may increase over time. Aqueous solutions, especially those with acidic pH, are likely to promote degradation.[1][2] For long-term storage, it is advisable to store the compound as a solid or in a non-reactive, anhydrous aprotic solvent at low temperatures.

Q3: How can I monitor the stability of my sample during an experiment?

The most effective method for monitoring the stability of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This technique allows for the separation and quantification of the parent compound from any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification of degradation products.[4][5][6]

Troubleshooting Guide

Issue 1: I observe a new, growing peak in my HPLC chromatogram over time.
  • Possible Cause: This is a strong indication of compound degradation. The new peak likely represents a degradation product.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. This can provide initial clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • Evaluate Your Solvent: If you are using an aqueous or protic solvent, consider switching to an aprotic alternative. If an aqueous solution is necessary, ensure the pH is buffered to be near neutral.

    • Control Temperature: Perform your experiment at a lower temperature to slow down the degradation kinetics.

    • Inert Atmosphere: If oxidation is suspected, sparge your solvents with an inert gas (e.g., nitrogen or argon) and conduct your experiment under an inert atmosphere.

Issue 2: My assay results are inconsistent and show a loss of compound activity.
  • Possible Cause: The compound may be degrading in your assay buffer or under the assay conditions.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to understand the compound's vulnerabilities. This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light.[7][8][9]

    • Buffer Screening: Test the stability of the compound in a variety of buffers with different pH values to identify an optimal formulation.

    • Time-Course Analysis: Analyze the concentration of the compound in your assay buffer at different time points to determine its half-life under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

Data Presentation: Expected Stability Profile

The following table summarizes hypothetical stability data for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in various solvents based on general principles of azetidine chemistry.

SolventCondition% Degradation (Hypothetical)Primary Degradation Pathway (Postulated)
Acetonitrile25°C, 24h< 1%Minimal
Methanol25°C, 24h2-5%Ring-opening by methanolysis
Water (pH 7)25°C, 24h5-10%Hydrolysis of the azetidine ring
0.1 M HCl60°C, 8h> 50%Acid-catalyzed ring-opening
0.1 M NaOH60°C, 8h15-25%Base-catalyzed ring-opening
3% H₂O₂25°C, 24h10-20%Oxidation of the alcohol and/or ether

Visualizations

Postulated Degradation Pathway

Parent 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Acid_Deg Ring-Opened Product (Acid-Catalyzed Hydrolysis) Parent->Acid_Deg H+ / H2O Base_Deg Ring-Opened Product (Base-Catalyzed) Parent->Base_Deg OH- Ox_Deg Oxidized Products Parent->Ox_Deg [O]

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Study

A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Heat, etc.) A->B C Sample at Time Points B->C D HPLC/LC-MS Analysis C->D E Data Interpretation D->E

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree

Start Inconsistent Results? Check_Purity Check Initial Purity Start->Check_Purity Degradation Suspect Degradation Start->Degradation Purity OK Run_Stability Run Stability Study Degradation->Run_Stability Identify_Degradants Identify Degradants (LC-MS) Run_Stability->Identify_Degradants Optimize Optimize Conditions (Solvent, pH, Temp) Identify_Degradants->Optimize

Caption: Decision tree for troubleshooting inconsistent results.

References

  • ResearchGate.

  • BenchChem.

  • National Center for Biotechnology Information.

  • ACS Publications.

  • BenchChem.

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  • ScienceDirect.

  • Separation Science.

  • Chromatography Online.

  • Pharmaceutical Technology.

  • ResearchGate.

  • BLD Pharmatech.

  • PubChem.

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  • ACS Publications.

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  • Princeton University Environmental Health & Safety.

  • Journal of Pharmaceutical Science and Bioscientific Research.

  • Chemspace.

  • PubChemLite.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • BenchChem.

  • MDPI.

  • NextSDS.

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Technical Support Center: Purification of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. This document offers practical, experience-driven advice to overcome common challenges in obtaining this compound with high purity.

Introduction

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry. The inherent ring strain and the presence of a basic nitrogen, a hydroxyl group, and an ether linkage present unique purification challenges.[1][2] This guide provides a systematic approach to troubleshooting common issues and refining your purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A1: The impurities present in your crude product will largely depend on the synthetic route employed. A common route to similar azetidines involves the reaction of a primary amine with a 1,3-dielectrophile.[2] Potential impurities could include:

  • Unreacted Starting Materials: Such as 3-(isopropoxy)azetidine or 2-bromoethanol.

  • By-products from Side Reactions: Over-alkylation of the azetidine nitrogen can lead to the formation of quaternary ammonium salts.[3]

  • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened impurities, especially under harsh reaction conditions.[1][3]

  • Solvent and Reagent Residues: Residual solvents and unreacted reagents from the workup procedure.

Q2: I'm struggling to separate my product from a closely-eluting impurity using silica gel column chromatography. What can I do?

A2: Due to the polar nature of your compound, which contains both a hydrogen bond donor (alcohol) and acceptors (amine, ether), achieving good separation on silica gel can be challenging.[4][5] Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] For example, start with 100% ethyl acetate and slowly introduce methanol.

    • Add a Basic Modifier: The basicity of the azetidine nitrogen can cause peak tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can significantly improve peak shape and resolution.

    • Consider a Different Solvent System: Experiment with solvent systems like dichloromethane/methanol or chloroform/methanol.

  • Try a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[6]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be very effective.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[4][7]

Q3: My purified product is an oil and I can't get it to crystallize. How can I solidify it?

A3: Many amino alcohols are oils at room temperature.[9] If a solid form is required for handling, characterization, or subsequent reactions, consider the following:

  • Salt Formation: Reacting your basic compound with an acid can form a crystalline salt. Common acids for this purpose include hydrochloric acid, oxalic acid, and tartaric acid.[10][11] The resulting salt will have different solubility properties and is often easier to crystallize.

  • Crystallization Techniques:

    • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system.[12][13][14] A good solvent will dissolve the compound when hot but not when cold.[13][14][15]

    • Solvent Layering: Dissolve your compound in a "good" solvent and carefully layer a "poor" solvent on top.[16] Crystals may form at the interface.

    • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.[15][16]

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[15]

Q4: I suspect my product is decomposing during distillation. What are my options?

A4: The target compound likely has a high boiling point, and thermal decomposition can be a concern.[17][18]

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of your compound, minimizing the risk of thermal degradation.[17][19][20]

  • Steam Distillation: For water-immiscible compounds, steam distillation can be a gentle purification method.[21]

  • Kugelrohr Distillation: This is a short-path distillation apparatus that is ideal for small quantities of high-boiling point liquids.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol?

A1: A multi-step approach is often the most effective:

  • Aqueous Workup: Start with an acid-base extraction to separate your basic product from neutral and acidic impurities. Dissolve the crude material in an organic solvent like ethyl acetate and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent.

  • Chromatography: Follow the aqueous workup with column chromatography (silica gel with a basic modifier, alumina, or reversed-phase) to separate your product from closely related impurities.[6]

  • Final Polish (if necessary): If a very high purity is required, a final purification step like crystallization (of the free base or a salt) or distillation (under vacuum) can be employed.[12][17]

Q2: How can I effectively remove water from my final product?

A2: Water can be a persistent impurity, especially after an aqueous workup.

  • Drying Agents: Dry the final organic solution with an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before concentrating.

  • Azeotropic Distillation: If your compound is soluble in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), you can remove water by distilling off the azeotrope.

  • High Vacuum: Placing the purified oil under high vacuum for an extended period can remove residual volatile impurities, including water.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive technique for detecting and quantifying non-volatile impurities.[22][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help identify impurities.

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a general decision-making process for the purification of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup chromatography Column Chromatography acid_base->chromatography Separation of Similar Polarity Impurities analysis Purity Analysis (NMR, HPLC) chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Met further_purification Further Purification Needed analysis->further_purification Purity Not Met distillation Vacuum Distillation further_purification->distillation If Liquid crystallization Crystallization / Salt Formation further_purification->crystallization If Solid or Can be Solidified distillation->analysis crystallization->analysis

Caption: General purification strategy for 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Quantitative Data Summary
Purification StepTypical PurityCommon Impurities Removed
Crude Product 70-90%Starting materials, by-products
After Acid-Base Extraction 90-95%Neutral and acidic impurities
After Column Chromatography >98%Closely related polar impurities
After Distillation/Crystallization >99%Residual solvents, minor impurities

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19).
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications. (2001, May 2).
  • Column chromatography - Columbia University. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15).
  • Distillation: Principles, Applications and Process Explained. (2024, November 25).
  • Removal of impurities from 1-(4-Methylbenzyl)azetidine - Benchchem. (n.d.).
  • Guide for crystallization. (n.d.).
  • Distillation - Organic Chemistry - Jack Westin. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. (2022, January 28).
  • What is the Distillation Process? | The Chemistry Blog. (2024, July 3).
  • Video: Silica Gel Column Chromatography: Overview - JoVE. (2024, December 5).
  • A Still for Liquids of High Boiling Point* - Optica Publishing Group. (n.d.).
  • Distillation. (n.d.).
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Amino Alcohol Synthesis Service - BOC Sciences. (n.d.).
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • US2243977A - Process for the preparation of amino-alcohols - Google Patents. (n.d.).
  • LC Purification Troubleshooting Guide - Waters Corporation. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13).
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. (n.d.).
  • 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol | Sapphire Bioscience. (n.d.).
  • 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol - PubChemLite. (n.d.).
  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol - PubChemLite. (n.d.).
  • 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol — Chemical Substance Information - NextSDS. (n.d.).
  • Protein purification troubleshooting guide - Dutscher. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents. (n.d.).
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
  • 2-(Azetidin-3-yl)ethan-1-ol - PubChem - NIH. (n.d.).
  • 2-(azetidin-3-yl)ethan-1-ol — Chemical Substance Information - NextSDS. (n.d.).

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Technical Support Center: Minimizing Off-Target Effects of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is not extensively characterized in publicly available literature. This guide uses a representative model compound, hereafter referred to as AZ-4321 , to illustrate the principles and methodologies for minimizing off-target effects. For this guide, we will hypothesize that AZ-4321 is designed as a selective inhibitor of Kinase A . The troubleshooting strategies and protocols provided are based on established best practices in drug discovery for assessing and mitigating off-target activities of small molecule inhibitors.

Introduction: The Challenge of Selectivity

AZ-4321 is a novel small molecule inhibitor designed for high-potency and selective inhibition of Kinase A, a critical target in a key disease pathway. While designed for specificity, all small molecules have the potential to bind to unintended biological targets. These "off-target" interactions can lead to ambiguous experimental data, unexpected cellular phenotypes, and potential toxicities, confounding preclinical research and hindering clinical translation.[1][2]

This technical support guide provides a structured approach to systematically identify, validate, and minimize the off-target effects of AZ-4321. By employing the troubleshooting guides and protocols within, researchers can enhance the reliability of their findings and build a robust data package for their research programs.

Section 1: Troubleshooting Guide - Unexpected Cellular Phenotypes

Observing an unexpected or inconsistent phenotype in cell-based assays is a common challenge. This section provides a logical framework to determine if the observed effect is due to on-target activity, off-target activity, or experimental artifacts.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of Kinase A. Is this an off-target effect?

Possible Causes & Troubleshooting Steps:

  • Aggressive On-Target Effect: Complete inhibition of Kinase A might be inherently cytotoxic in your cell model.

    • Action: Perform a detailed dose-response curve with a narrow concentration range around the IC50 for Kinase A inhibition.[3][4] Compare the concentration required for 50% cell death (EC50 of cytotoxicity) with the IC50 of Kinase A. A close correlation suggests the cytotoxicity may be on-target.

  • Off-Target Toxicity: AZ-4321 may be inhibiting one or more essential proteins, leading to cell death.

    • Action 1: Rescue Experiment. If possible, introduce a constitutively active or AZ-4321-resistant mutant of Kinase A into your cells. If the phenotype is rescued, the effect is likely on-target.

    • Action 2: Structural Analog Control. Test a structurally similar but inactive analog of AZ-4321. If the inactive analog does not cause cytotoxicity, it strengthens the case that the observed effect is due to specific binding, though it doesn't distinguish between on- and off-target.

  • Compound-Specific Issues: The compound itself may be causing issues unrelated to protein binding.

    • Action: Check the solubility of AZ-4321 in your culture medium. Compound precipitation can cause non-specific stress and cell death.[5] Also, ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[5]

Q2: My experimental results are inconsistent from one experiment to the next. How can I determine the source of this variability?

Possible Causes & Troubleshooting Steps:

  • Cell Culture Variability: The physiological state of your cells can significantly impact results.

    • Action: Standardize your cell culture practice. Use cells within a consistent and low passage number range, ensure they are in the logarithmic growth phase during the experiment, and routinely test for mycoplasma contamination.[6][7]

  • Reagent Instability: The stability of AZ-4321 or other critical reagents may be compromised.

    • Action: Prepare fresh stock solutions of AZ-4321 regularly. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your experimental conditions (e.g., in culture medium at 37°C over the time course of your experiment).

  • Assay-Specific Issues: The assay itself may have inherent variability.

    • Action: Review your assay protocol for consistency in incubation times, reagent addition, and plate reader settings.[5][8] "Edge effects" in microplates can also cause variability; consider not using the outer wells for data points.[5]

Section 2: Troubleshooting Guide - Biochemical & Target Engagement Assays

This section addresses issues that may arise during in vitro characterization and direct target engagement studies.

Q1: My kinome-wide selectivity screen shows that AZ-4321 inhibits several other kinases with similar potency to Kinase A. What are my next steps?

Possible Causes & Next Steps:

  • True Polypharmacology: AZ-4321 may genuinely be a multi-kinase inhibitor. The off-target kinases may belong to the same family or have a structurally similar ATP-binding pocket.

    • Action 1: Validate Hits. Confirm the inhibitory activity against the most potent off-target hits using orthogonal biochemical assays (e.g., different technology platforms like TR-FRET or ADP-Glo if the primary screen was radiometric).[9]

    • Action 2: Determine Cellular Potency. Measure the IC50 of AZ-4321 against the validated off-target kinases in a cellular context using phospho-specific antibodies for downstream substrates. This will determine if AZ-4321 can engage these targets at relevant concentrations in a physiological system.

    • Action 3: Structure-Activity Relationship (SAR) Analysis. If medicinal chemistry resources are available, analyze the SAR to see if the structural moieties responsible for binding to Kinase A can be separated from those interacting with the off-targets. This can guide the design of more selective next-generation compounds.[10]

Q2: I am unable to demonstrate target engagement with AZ-4321 in cells using a Cellular Thermal Shift Assay (CETSA), even though it's potent in a biochemical assay.

Possible Causes & Troubleshooting Steps:

  • Low Cell Permeability: The compound may not be efficiently entering the cells to reach its target.

    • Action: Perform the CETSA experiment on cell lysates instead of intact cells.[11][12] If you observe a thermal shift in the lysate but not in intact cells, it strongly suggests a permeability issue.

  • Rapid Compound Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux transporters or rapidly metabolized into an inactive form.

    • Action: Co-incubate the cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if target engagement can be restored. Analyze compound stability in cell lysates or medium over time using LC-MS.

  • Suboptimal CETSA Conditions: The experimental parameters for the CETSA may not be optimized for your target.

    • Action: Re-optimize the CETSA protocol. This includes performing a full temperature melt curve to determine the optimal challenge temperature and ensuring the antibody used for detection is specific and sensitive.[13] The duration of the heat shock may also need optimization.[14]

Section 3: Frequently Asked Questions (FAQs)
  • What is the first step I should take to proactively assess the selectivity of AZ-4321? A broad, in vitro kinase selectivity panel is the industry standard.[15][16] Services from companies like Reaction Biology, Eurofins, or Promega offer panels that screen against hundreds of human kinases at one or two concentrations.[15][] This provides a rapid and comprehensive overview of the compound's selectivity profile.

  • How do I differentiate between a desired polypharmacology and a problematic off-target effect? This depends on the therapeutic context. If an off-target kinase is in a pathway known to contribute to the disease, inhibiting it may be beneficial (polypharmacology). If the off-target is known to cause toxicity (e.g., inhibiting hERG or causing cardio-toxicity), it is a liability. Thorough literature review of the off-target's function is crucial.

  • Are computational (in silico) methods useful for predicting off-target effects? Yes, computational approaches can be very useful for hypothesis generation.[18][19] Methods like sequence alignment, structural docking, and machine learning algorithms can predict potential off-target interactions based on the structure of AZ-4321 and known protein binding pockets.[20][21] These predictions should always be validated experimentally.

  • What concentration of AZ-4321 should I use in my cell-based assays to minimize off-target effects? Use the lowest concentration that gives you a robust on-target effect. A good starting point is 1-3 times the cellular IC50 for Kinase A inhibition. Using concentrations that are significantly higher (e.g., >10x the IC50) dramatically increases the risk of engaging lower-affinity off-targets.[22] Always perform a full dose-response analysis to understand the concentration window for your desired effect.[23][24]

Section 4: Key Experimental Protocols & Workflows
Workflow for Investigating and Mitigating Off-Target Effects

This workflow provides a systematic approach to characterizing a new chemical entity like AZ-4321.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Validation & Prioritization cluster_3 Phase 4: Decision & Optimization Biochem Biochemical Assay (IC50 vs Kinase A) Cell_Potency Cellular Assay (p-Substrate IC50) Biochem->Cell_Potency Kinome_Scan Broad Kinome Screen (e.g., 400+ kinases) Cell_Potency->Kinome_Scan In_Silico In Silico Prediction (Computational Docking) Cell_Potency->In_Silico Hit_Val Validate Off-Target Hits (Orthogonal Assays) Kinome_Scan->Hit_Val In_Silico->Hit_Val CETSA Cellular Target Engagement (CETSA for On- and Off-Targets) Hit_Val->CETSA Decision Go / No-Go Decision Is selectivity window acceptable? CETSA->Decision Pheno_Screen Phenotypic Screening (Assess unexpected effects) Pheno_Screen->Decision Med_Chem Medicinal Chemistry (Optimize for Selectivity) Decision->Med_Chem No Proceed Proceed to In Vivo Models Decision->Proceed Yes

Caption: A systematic workflow for identifying, validating, and addressing off-target effects.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in a physiological context (i.e., within a cell).[11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][25]

Materials:

  • Cell line of interest

  • AZ-4321 and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific for Kinase A

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with AZ-4321 at the desired concentration (e.g., 10x cellular IC50) or vehicle control for 1-2 hours at 37°C.

  • Harvesting: Wash cells with PBS and then harvest by scraping in PBS containing protease/phosphatase inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Heat Challenge: Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One sample should be kept at room temperature as the non-heated control. Cool immediately on ice for 3 minutes.

  • Cell Lysis: Subject the samples to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize all samples to the same protein concentration with lysis buffer.

  • Detection: Analyze the samples by SDS-PAGE and Western blot using an antibody against Kinase A.

  • Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble Kinase A (relative to the non-heated control) against the temperature for both vehicle- and AZ-4321-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.

Troubleshooting Decision Tree for Cell-Based Assays

Troubleshooting_Tree cluster_checks Initial Checks cluster_validation Validation Steps for Off-Target Hypothesis Start Unexpected Phenotype Observed (e.g., toxicity, low efficacy) Check_Culture Is cell culture consistent? (Passage, health, mycoplasma) Start->Check_Culture Check_Compound Is compound stable & soluble? Has solvent control been run? Start->Check_Compound Dose_Response Perform Precise Dose-Response (Cytotoxicity vs. Target IC50) Check_Culture->Dose_Response Check_Compound->Dose_Response Compare_EC50 Does Cytotoxicity EC50 ≈ Target IC50? Dose_Response->Compare_EC50 On_Target Conclusion: Likely On-Target Effect Compare_EC50->On_Target Yes Off_Target_Path Hypothesis: Likely Off-Target Effect Compare_EC50->Off_Target_Path No Rescue Perform Rescue Experiment (e.g., resistant mutant) Off_Target_Path->Rescue Inactive_Analog Test Inactive Analog (Does it lack the phenotype?) Off_Target_Path->Inactive_Analog CETSA_Off_Target Run CETSA for Top Off-Targets (Confirm cellular engagement) Off_Target_Path->CETSA_Off_Target

Caption: A decision tree for troubleshooting unexpected results in cell-based assays.

References
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC. (n.d.).
  • Computational tools for CRISPR Off-target detection: An overview - ResearchGate. (2026, March 7). Retrieved March 27, 2026, from [Link]

  • Computational tools for CRISPR Off-target detection: An overview - Open Research@CSIR-NIScPR. (n.d.).
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  • Huang, W. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. Retrieved March 27, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved March 27, 2026, from [Link]

  • Supriya, P., et al. (2025, September 22). Computational tools for CRISPR Off-target detection: An overview. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved March 27, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved March 27, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation. Retrieved March 27, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf. Retrieved March 27, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved March 27, 2026, from [Link]

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  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved March 27, 2026, from [Link]

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  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved March 27, 2026, from [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2025, November 11). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020, July 2). PubMed. Retrieved March 27, 2026, from [Link]

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Technical Support Center: Optimizing Bioavailability for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for formulation scientists, medicinal chemists, and PK/PD researchers troubleshooting poor systemic exposure of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (Molecular Weight: 159.23 g/mol ; Formula: C8H17NO2).

Due to its specific structural features—a basic azetidine nitrogen, a polar terminal ethanol group, and an isopropoxy ether—this molecule is highly hydrophilic. At physiological pH (7.4), the azetidine ring is predominantly protonated. This combination of positive charge and high polarity typically results in Biopharmaceutics Classification System (BCS) Class III behavior: high aqueous solubility but poor transcellular membrane permeability, leading to severe bottlenecks in oral bioavailability.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Our in vivo pharmacokinetic (PK) data shows less than 10% oral bioavailability (%F) for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. What is the primary mechanistic cause? A: The primary bottleneck is poor intestinal permeability. The molecule possesses a terminal hydroxyl (-OH) group which acts as a strong hydrogen bond donor. To passively diffuse across the lipophilic phospholipid bilayer of the enterocytes, the molecule must shed its hydration shell. The energetic penalty for desolvating this hydroxyl group, combined with the protonated azetidine nitrogen, prevents efficient transcellular transport. Furthermore, its low molecular weight and high hydrophilicity make it highly susceptible to rapid renal clearance, truncating its systemic half-life.

Q2: How can we chemically modify the molecule to improve intestinal absorption without permanently altering its pharmacology? A: The most effective approach is a prodrug strategy targeting the terminal hydroxyl group. By synthesizing an ester prodrug (e.g., an acetate, valerate, or pivalate ester), you mask the hydrogen bond donor and significantly increase the molecule's partition coefficient (LogP). This structural modification lowers the desolvation energy barrier, facilitating passive transcellular diffusion. Once absorbed into the systemic circulation, ubiquitous blood and hepatic esterases rapidly hydrolyze the ester bond, liberating the active parent molecule .

Q3: If our project constraints prohibit chemical modification (no prodrugs), what formulation strategies can overcome this permeability barrier? A: If the Active Pharmaceutical Ingredient (API) must remain intact, you must employ advanced formulation techniques:

  • Permeation Enhancers: Co-formulating with paracellular permeation enhancers (e.g., Sodium Caprate) can transiently open the tight junctions between enterocytes, allowing this small, polar molecule to bypass the transcellular route.

  • Solid Lipid Nanoparticles (SLNs): Encapsulating the hydrophilic API within a lipophilic matrix protects it from the harsh gastrointestinal environment and promotes absorption via lymphatic transport, which effectively bypasses first-pass hepatic metabolism .

Section 2: Quantitative Data & Strategy Comparison

To assist in selecting the optimal optimization route, the following table summarizes the theoretical impact of different strategies on key pharmacokinetic parameters based on historical data for hydrophilic basic amines.

Optimization StrategyMechanism of ActionExpected Permeability ( Papp​ )Est. Oral Bioavailability (%F)Systemic Half-Life ( t1/2​ )
Unformulated API Free base in aqueous solution <1×10−6 cm/s5 - 10%< 1 hour
Ester Prodrug Masks -OH, increases LogP >10×10−6 cm/s40 - 60%1 - 2 hours
SLN Formulation Lymphatic uptake, bypasses tight junctionsN/A (Endocytosis)30 - 50%3 - 5 hours
Sodium Caprate Opens paracellular tight junctions 5−8×10−6 cm/s20 - 30%< 1 hour

Section 3: Step-by-Step Experimental Protocols

Protocol A: Synthesis of a Lipophilic Ester Prodrug (Valerate Ester)

Causality & Logic: A valerate ester adds a 5-carbon aliphatic chain, providing an optimal balance of lipophilicity for membrane crossing and susceptibility to esterase cleavage in the blood.

  • Reagent Preparation: Dissolve 1.0 eq of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Note: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the primary alcohol, while TEA neutralizes the generated HCl.

  • Acylation: Dropwise add 1.2 eq of Valeryl chloride at 0°C. Stir for 30 minutes, then allow the reaction to warm to room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with DCM. The basic aqueous wash removes unreacted acid and TEA hydrochloride salts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm the structure and purity (>95%) using 1H -NMR and LC-MS.

Protocol B: Caco-2 Cell Permeability Assay

Causality & Logic: The Caco-2 assay is the gold standard for predicting human intestinal absorption. This protocol includes a self-validating system using Lucifer Yellow to ensure monolayer integrity prior to data collection .

  • Cell Seeding: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 12-well Transwell plate at a density of 1×105 cells/ cm2 .

  • Differentiation: Culture for 21 days, replacing the medium (DMEM + 10% FBS) every alternate day. The cells will differentiate to form a polarized monolayer with apical microvilli and tight junctions.

  • Integrity Validation (Self-Validating Step): On day 21, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 . Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral recovery must be < 1% per hour to confirm the tight junctions are intact.

  • Dosing: Prepare a 10 µM solution of the parent compound or prodrug in Hank's Balanced Salt Solution (HBSS) at pH 6.5 (mimicking the intestinal lumen). Add to the apical chamber. Fill the basolateral chamber with HBSS at pH 7.4 (mimicking blood).

  • Sampling: Incubate at 37°C. Take 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Section 4: Workflows and Mechanisms

BioavailabilityWorkflow A Physicochemical Profiling (pKa, LogP, Solubility) B Caco-2 Permeability Assay (Identify BCS Class) A->B C Low Permeability Identified (BCS Class III) B->C D Prodrug Synthesis (Esterify -OH Group) C->D Chemical Modification E Lipid Nanoparticle Formulation (SLNs / NLCs) C->E Formulation Approach F In Vivo PK Validation (Measure %F, t1/2, Cmax) D->F E->F

Caption: Workflow for diagnosing and resolving bioavailability bottlenecks for hydrophilic small molecules.

ProdrugMechanism P Ester Prodrug (High LogP, High Permeability) I Intestinal Absorption (Transcellular Transport) P->I E Esterase Cleavage (Blood/Liver) I->E A Active Molecule (Target Engagement) E->A Hydrolysis of Ester

Caption: Mechanism of ester prodrug absorption and subsequent enzymatic activation in vivo.

References

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and delivery. Nature Reviews Drug Discovery, 17(8), 559-587. URL:[Link]

  • Duan, Y., Dhar, A., Patel, C., Khimani, M., Neogi, S., Sharma, P., Kumar, N. S., & Vekariya, R. L. (2020). A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems. RSC Advances, 10(45), 26777-26791. URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot and resolve batch-to-batch inconsistencies when working with 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol .

This highly polar, functionalized azetidine is a valuable building block in drug discovery, but its unique structural features—a strained four-membered ring, a basic tertiary amine, and a hydrogen-bonding hydroxyl group—make it highly susceptible to physical and chemical variability between commercial lots.

Below, you will find field-proven troubleshooting FAQs, quantitative comparative data, and self-validating experimental protocols to ensure your downstream synthesis remains robust.

I. Troubleshooting FAQs & Mechanistic Insights

Q: Why do I observe inconsistent reaction kinetics and lower yields when using different batches of this intermediate in coupling reactions? A: This is the most frequently encountered issue and almost always stems from the salt vs. free base ratio of the incoming batch. Azetidine derivatives, such as the closely related 3-isopropoxyazetidine, are commercially available as either liquid free bases or solid hydrochloride (HCl) salts[1]. While both can be used, the free base exhibits noticeably faster reaction kinetics because the nitrogen lone pair is immediately available for nucleophilic attack or coordination[1]. Furthermore, the HCl salt is extremely hygroscopic and requires special handling[1]. If a batch contains a partial or full HCl salt form, it will pull ambient moisture into the reaction, leading to stoichiometry errors and the quenching of moisture-sensitive electrophiles.

Q: How does moisture content fluctuate between batches, and what is the mechanistic impact on my downstream synthesis? A: The basicity of the tertiary amine in the azetidine ring makes the protonated form highly susceptible to water coordination. Batch-to-batch variability in moisture often occurs during packaging or transit if the material is exposed to varying humidity. In the pharmaceutical industry, such subtle but persistent batch-to-batch variations in intermediates can accumulate, ultimately surfacing as yield instability or impurity control failures downstream[2]. Mechanistically, excess water acts as a competing nucleophile. For example, if you are using this intermediate in a urea formation using 1,1'-Carbonyldiimidazole (CDI) as an acylating agent[1], water will rapidly hydrolyze the highly reactive imidazolide intermediate, suppressing the yield of your desired product.

Q: What trace impurities should I screen for to ensure batch-to-batch consistency? A: According to on pharmaceutical development, understanding sources of variability is critical for process control, allowing you to shift controls upstream[3]. For this specific azetidine intermediate, you must monitor for ring-opened byproducts . The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Under acidic conditions or in the presence of strong nucleophiles during upstream synthesis, the ring can open to form linear amino-ether impurities. Additionally, stability testing across multiple batches is essential to ensure the intermediate remains within acceptance criteria over time, as per [4].

II. Root Cause Analysis & Quality Control Workflows

To systematically address these issues, we utilize a Root Cause Analysis (RCA) framework and a strict Quality Control (QC) workflow.

RCA A Batch-to-Batch Variability B Salt vs. Free Base Ratio A->B C Moisture Content (Hygroscopicity) A->C D Trace Impurities (Ring Opening) A->D E Inconsistent Reaction Kinetics B->E F Stoichiometry Errors C->F G Downstream Byproducts D->G

Root Cause Analysis (RCA) of batch variability in azetidine intermediates.

QC_Workflow N1 Incoming Batch: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol N2 Karl Fischer Titration & NMR Analysis N1->N2 N3 Water > 0.1% or Salt Form Detected? N2->N3 N4 Proceed to Downstream Synthesis N3->N4 No N5 Free-Basing & Azeotropic Drying N3->N5 Yes N6 Re-test QC Parameters N5->N6 N6->N3 Re-evaluate

Quality Control and Remediation Workflow for incoming azetidine batches.

III. Data Presentation: Batch Variability Metrics

Understanding the physical and chemical differences between the states of your intermediate is crucial. The table below summarizes the quantitative and qualitative impacts of the two primary forms this chemical takes upon delivery.

Table 1: Comparative Attributes of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Forms

AttributeFree Base FormHCl Salt FormImpact on Batch Consistency
Physical State Viscous LiquidCrystalline SolidWeighing and transfer accuracy varies between batches.
Hygroscopicity Low to ModerateExtremely HighUnpredictable moisture uptake alters the active molarity.
Reaction Kinetics Fast (Immediate)Slower (Requires base)Delayed kinetics can increase the formation of side reactions.
Storage Stability Prone to oxidationHighly stableDegradation over time affects older batches if not stored under Argon.

IV. Experimental Protocols

To completely eliminate batch-to-batch variability caused by mixed salt forms and variable moisture content, you must treat every incoming batch as a "raw" material and standardize it using the following self-validating protocol.

Protocol 1: Standardized Free-Basing and Azeotropic Drying

Purpose: To convert any variable batch of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol into an anhydrous, kinetically active free base prior to downstream synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the variable batch of the intermediate (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) (10 volumes).

    • Causality: 2-MeTHF is specifically chosen over standard THF because it has low water solubility, forms a distinct biphasic layer with water, and creates an excellent positive azeotrope for later drying.

  • Neutralization: Add 1.5 eq of aqueous K2​CO3​ (20% w/w) and stir vigorously for 30 minutes at 20°C.

    • Causality: K2​CO3​ is a mild base. It is strong enough to fully deprotonate the azetidine HCl salt but mild enough to prevent base-catalyzed ring opening or degradation of the isopropoxy group.

  • Phase Separation: Allow the layers to separate. Extract the aqueous layer once more with fresh 2-MeTHF (5 volumes). Combine the organic layers.

  • Azeotropic Drying (Self-Validating Step): Concentrate the combined organics under reduced pressure (40°C, 150 mbar) to roughly 3 volumes. Add fresh 2-MeTHF (5 volumes) and repeat the concentration.

    • Causality: This physical removal of water drives the moisture content down via azeotropic distillation. This is vastly superior to using chemical desiccants (like MgSO4​ or Na2​SO4​ ), which can inadvertently complex with the highly polar azetidine nitrogen or the hydroxyl oxygen, causing massive yield losses.

  • Verification: Analyze an aliquot of the final solution via Karl Fischer (KF) titration. Proceed to your downstream reaction only if the water content is strictly <0.1% w/w.

V. References

  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates Source: Tianming Pharmaceuticals URL:[Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q8(R2) Guideline: Pharmaceutical Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and Its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where candidate molecules suffer from rapid metabolic clearance, poor aqueous solubility, or excessive lipophilicity. Historically, medicinal chemists relied heavily on morpholine or piperazine rings to modulate these properties. However, the modern paradigm of "escaping flatland" has shifted focus toward small, strained, and highly three-dimensional aliphatic rings [1].

This guide provides an in-depth comparative analysis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol —a highly versatile, strained-ring building block—against its traditional and structural analogs. By examining the causality behind its physicochemical behavior and detailing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals looking to optimize their molecular scaffolds.

Structural and Mechanistic Rationale

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol consists of a central azetidine ring substituted with an isopropoxy group at the 3-position and a 2-hydroxyethyl linker at the nitrogen atom.

The strategic value of this compound lies in its ability to act as a superior bioisostere. The four-membered azetidine ring introduces significant ring strain and rigidity, which lowers the entropic penalty upon target binding compared to more flexible rings like pyrrolidine [2]. Furthermore, the 3-alkoxyazetidine motif dramatically increases the fraction of sp3-hybridized carbons ( Fsp3​ ), pushing the molecule out of a planar conformation. The N-hydroxyethyl group serves as an ideal synthetic handle, frequently utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a site for further functionalization.

StructuralEvolution Morpholine Morpholine Core Planar, High Clearance Pyrrolidine Pyrrolidine Isostere Flexible, Mod. Clearance Morpholine->Pyrrolidine Ring Contraction (+ Fsp3) Azetidine Azetidine Ether Rigid, Low Clearance Pyrrolidine->Azetidine Ring Strain (- Lipophilicity)

Structural evolution from morpholine to azetidine ether bioisosteres.

Comparative Analysis: Physicochemical Profiling

To objectively evaluate the performance of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, we must compare it against standard alternatives used in similar medicinal chemistry contexts:

  • 4-(2-hydroxyethyl)morpholine : The classic, planar bioisostere.

  • 2-(3-isopropoxypyrrolidin-1-yl)ethan-1-ol : The five-membered ring analog.

  • 2-[3-(Methoxy)azetidin-1-yl]ethan-1-ol : A less sterically hindered azetidine analog.

Quantitative Data Summary

The following table synthesizes the physicochemical and metabolic parameters characteristic of these scaffolds [3].

CompoundRing SystemEther SubstituentcLogPpKa (Basic N) Fsp3​ HLM CLint​ (µL/min/mg)
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol AzetidineIsopropoxy0.858.20.88< 15 (High Stability)
4-(2-hydroxyethyl)morpholine MorpholineNone (Internal)-0.407.40.6745 (Moderate Stability)
2-(3-isopropoxypyrrolidin-1-yl)ethan-1-ol PyrrolidineIsopropoxy1.208.80.8935 (Moderate Stability)
2-[3-(Methoxy)azetidin-1-yl]ethan-1-ol AzetidineMethoxy0.158.10.75< 15 (High Stability)

Causality in the Data:

  • Metabolic Stability ( CLint​ ): The azetidine ether demonstrates superior metabolic stability in Human Liver Microsomes (HLM) compared to morpholine and pyrrolidine. The constrained nature of the four-membered ring restricts the conformational access required by Cytochrome P450 enzymes to oxidize the α -carbons [4].

  • Lipophilicity (cLogP): While pyrrolidines often drive up lipophilicity, the azetidine ring maintains a favorable, drug-like cLogP (< 1.0). The reduced carbon count and altered dipole moment of the strained ring perfectly balance the hydrophobic bulk of the isopropoxy group.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes an explanation of the underlying chemical or biological causality, ensuring that researchers can troubleshoot and verify their results independently.

Protocol 1: Synthesis via Reductive Amination

This protocol details the attachment of the 2-hydroxyethyl linker to the 3-isopropoxyazetidine core.

  • Preparation: Dissolve 3-isopropoxyazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the aldehyde reagent used in the next step.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base of the azetidine.

  • Electrophile Introduction: Add 2-hydroxyacetaldehyde (1.1 eq) to the mixture and stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

    • Causality: STAB is specifically chosen over sodium borohydride because its electron-withdrawing acetate groups make it a milder reducing agent. This prevents the reduction of the aldehyde before the iminium ion is fully formed, maximizing the yield of the desired tertiary amine.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic advantages of the azetidine scaffold, an HLM assay must be conducted with strict internal controls.

  • Substrate Preparation: Prepare a 1 µM solution of the target compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation: Prepare parallel reactions using Verapamil as a high-clearance positive control. Crucially, prepare a "Minus-NADPH" negative control for the target compound.

    • Causality: The Minus-NADPH control is a self-validating mechanism. If compound depletion occurs in this well, it indicates chemical instability or non-specific protein binding rather than true CYP450-mediated metabolism.

  • Incubation: Pre-warm the mixture containing HLM (0.5 mg/mL protein concentration) to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the proteins to ensure a clean injection for LC-MS/MS.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

AssayWorkflow Prep 1. Substrate Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Protein Crash (Cold MeCN) Incubate->Quench Analyze 4. LC-MS/MS (Calculate CLint) Quench->Analyze

Self-validating workflow for in vitro microsomal stability assessment.

Conclusion

The transition from traditional planar heterocycles to 3D-rich scaffolds like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol represents a critical advancement in rational drug design. By leveraging the unique ring strain and steric profile of the azetidine ether, researchers can systematically lower lipophilicity and improve metabolic stability without sacrificing the necessary molecular interactions dictated by the isopropoxy pharmacophore. When integrated into lead optimization pipelines using the self-validating protocols outlined above, this compound serves as a highly robust alternative to morpholine and pyrrolidine derivatives.

References

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

A Comparative Analysis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and Standard-of-Care Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile pharmacophore.[1] This guide provides a comprehensive, albeit currently theoretical, comparative analysis of the novel compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol against a standard-of-care agent in the context of oncology.

Due to the nascent stage of research on 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, with no currently published biological data, this guide will establish a robust framework for its initial evaluation. We will hypothesize its potential as an anti-proliferative agent and outline the requisite experimental protocols to compare its performance against a well-established chemotherapeutic, 5-Fluorouracil (5-FU), in a colorectal cancer model. This document is intended to serve as a blueprint for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction to the Investigational Compound and Comparator

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol: This molecule features a 3-substituted azetidine ring, a motif that has been explored for a range of biological activities.[1] The presence of the isopropoxy group at the 3-position and the ethanol substituent on the ring nitrogen are key structural features that may influence its pharmacokinetic and pharmacodynamic properties. Its structural details are available in public databases such as PubChem, however, literature on its biological activity is not yet available.

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades. 5-FU is a pyrimidine analog that, upon intracellular conversion to its active metabolites, inhibits thymidylate synthase and incorporates into RNA and DNA, ultimately leading to cell death. Its well-characterized mechanism of action and established clinical use make it an appropriate benchmark for evaluating novel anti-cancer agents.

Hypothetical Therapeutic Rationale and Experimental Design

Given the prevalence of the azetidine scaffold in compounds with anti-proliferative properties, we hypothesize that 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol may exhibit cytotoxic effects against cancer cells. To investigate this, a head-to-head comparison with 5-FU will be conducted using the HCT116 human colorectal cancer cell line.

The primary experimental objectives are:

  • To determine the half-maximal inhibitory concentration (IC50) of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and 5-FU in HCT116 cells.

  • To elucidate the mechanism of cell death induced by 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in comparison to 5-FU.

The following sections detail the step-by-step protocols for these investigations.

Experimental Protocols

HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and 5-FU in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and 5-FU at their respective IC50 concentrations for 48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Seed and treat HCT116 cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify cell populations F->G

Sources

The Definitive Guide to Negative Control Strategies for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern Fragment-Based Drug Discovery (FBDD), the selection of a core heterocyclic scaffold profoundly dictates the trajectory of lead optimization. The compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (a highly functionalized 3-isopropoxyazetidine derivative) represents a "privileged structure" [1].

Unlike larger, less strained rings such as piperidine or pyrrolidine, the four-membered azetidine ring offers a unique combination of conformational rigidity, reduced lipophilicity (logP), and modulated basicity (pKa) [2]. The presence of the N-hydroxyethyl group provides a critical hydrogen-bond donor/acceptor vector, while the 3-isopropoxy group occupies a distinct steric volume. However, the inherent ring strain and specific physicochemical profile of azetidines require rigorous, self-validating experimental designs to distinguish true target engagement from assay artifacts or non-specific binding (NSB).

This guide provides an objective comparison of this azetidine fragment against alternative scaffolds and establishes a definitive framework for designing negative control experiments to validate its biological activity.

Comparative Physicochemical Profiling

To understand why 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is selected over alternatives, we must analyze its physicochemical properties. Azetidines generally exhibit lower basicity and higher hydrophilicity than their piperidine counterparts, which translates to improved metabolic stability and altered cell permeability[1].

Table 1: Comparative Scaffold Analysis (Azetidine vs. Alternatives)

Property / ScaffoldAzetidine Core (Compound of Interest)Piperidine AnalogPyrrolidine Analog
Structure 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol2-[4-(Propan-2-yloxy)piperidin-1-yl]ethan-1-ol2-[3-(Propan-2-yloxy)pyrrolidin-1-yl]ethan-1-ol
Ring Size 4-membered6-membered5-membered
Relative Basicity (pKa) ~10.5 (Lower basicity)~11.2 (Higher basicity)~10.8 (Intermediate)
Lipophilicity (cLogP) LowestHighestIntermediate
Ring Strain High (~25.4 kcal/mol)Low (Stable chair)Moderate
Metabolic Stability High (Resistant to CYP-mediated oxidation)Moderate (Susceptible to alpha-oxidation)Moderate

Data synthesized from comparative saturated heterocyclic amine studies [3].

The Causality of Negative Controls in Azetidine Studies

In FBDD, fragments bind with low affinity (typically KD​ in the high micromolar to millimolar range). Consequently, assays must be run at high compound concentrations (e.g., 50–100 µM), increasing the risk of false positives due to aggregation, micelle formation, or non-specific surface interactions [4].

A robust experimental protocol must be a self-validating system . For 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, causality is established through three tiers of negative controls:

  • Vehicle Controls (DMSO Matching): Surface Plasmon Resonance (SPR) is highly sensitive to bulk refractive index changes. A mismatch of even 0.1% DMSO between the running buffer and the fragment sample will generate a false signal.

  • Assay-Specific Negative Controls (Reference Proteins): To prove that the azetidine fragment is binding to the target and not just sticking to the sensor matrix or any generic protein surface, a reference flow cell containing an irrelevant protein (e.g., Bovine Carbonic Anhydrase II or a zymogen) must be used [5].

  • Structurally Matched Inactive Controls: To prove that the N-hydroxyethyl group is driving specific hydrogen bonding, an analog where the hydroxyl is capped (e.g., a methoxy ether) should be synthesized. If the capped analog fails to bind, causality is established: the hydroxyl group is the essential pharmacophore.

G Active Active Fragment Azetidine-OH H-Bond Donor Active Target Target Protein Binding Pocket Active->Target Specific Engagement Inactive Negative Control Azetidine-OMe H-Bond Blocked Inactive->Target No Binding (Validates H-Bond)

Mechanistic logic of structurally matched negative controls validating target engagement.

Step-by-Step Experimental Methodologies

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

This protocol utilizes SPR to validate the specific binding of the azetidine fragment, employing both reference protein and vehicle negative controls [6].

Materials:

  • Biacore S200 or 4000 instrument.

  • CM5 Sensor Chip.

  • Target Protein and Negative Control Protein (e.g., Carbonic Anhydrase II).

  • Fragment: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

  • Structurally matched negative control (e.g., 1-(2-methoxyethyl)-3-isopropoxyazetidine).

Step-by-Step Procedure:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS amine coupling.

  • Immobilization:

    • Flow Cell 1 (Negative Control): Immobilize Carbonic Anhydrase II to ~3000 Response Units (RU).

    • Flow Cell 2 (Target): Immobilize the target protein to ~3000 RU.

  • Solvent Correction Calibration: Prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index shifts.

  • Sample Preparation: Dissolve the azetidine fragment and the structural negative control in 100% DMSO, then dilute into the running buffer to a final concentration of 100 µM (exactly 5.0% DMSO).

  • Injection: Inject the samples over both flow cells at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis (Double Referencing): Subtract the signal of Flow Cell 1 from Flow Cell 2 (Reference subtraction). Then, subtract the signal of a blank buffer injection (Vehicle control subtraction).

  • Validation: The structurally matched negative control must show an RU response 3 times the standard deviation of the blank buffer noise to validate the specificity of the active fragment.

G A Fragment Library Including Azetidine Hit B Primary SPR Screen (Target Protein Flow Cell) A->B C Negative Control SPR (Reference Protein Flow Cell) B->C If KD < 1 mM D Specific Binder (Hit Validated) C->D No binding to Control E Non-Specific Binder (False Positive) C->E Binding to Control

SPR triage workflow utilizing a reference protein as a definitive negative control.

Protocol B: In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of the azetidine core against a piperidine alternative, an intrinsic clearance ( CLint​ ) assay is required.

Step-by-Step Procedure:

  • Preparation: Thaw Human Liver Microsomes (HLM) and prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls:

    • Positive Control: Verapamil (known high clearance).

    • Negative Control (No-Cofactor): Reaction mixture lacking NADPH (differentiates CYP-mediated metabolism from chemical instability).

    • Vehicle Control: 0.1% DMSO in buffer.

  • Incubation: Pre-incubate 1 µM of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (and the piperidine comparator in a separate well) with HLM at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Interpretation: The azetidine ring strain may present different metabolic vulnerabilities than the piperidine chair conformation. The no-NADPH negative control ensures that any observed depletion is strictly enzymatic.

Conclusion

The successful integration of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol into a drug discovery pipeline relies heavily on the rigor of the experimental design. Because azetidines alter the physicochemical landscape of a molecule (lowering logP and basicity), researchers must utilize structurally matched inactive analogs, rigorous DMSO vehicle matching, and reference protein flow cells to eliminate false positives. By adhering to these self-validating protocols, researchers can confidently leverage this privileged scaffold for lead optimization.

References

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate (2026). Available at: [Link]

  • Australian Journal of Chemistry. Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. ConnectSci (2013). Available at:[Link]

  • Benz, J., et al. Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate (2026). Available at:[Link]

  • ACS Medicinal Chemistry Letters. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Publications (2022). Available at: [Link]

A Proposed Research Framework for the Novel Compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Investigating a Novel Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and rigid, sp3-rich character can impart favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and receptor selectivity.[1] These attributes have led to the incorporation of azetidine motifs in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib. The broad pharmacological potential of azetidine derivatives spans from anticancer and antimicrobial agents to central nervous system modulators.[1][2]

This guide focuses on the compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol , a novel chemical entity for which no public scientific literature or experimental data currently exists. The absence of prior findings precludes a direct replication study. Therefore, this document serves as a comprehensive research framework, proposing a systematic plan for the synthesis, characterization, and biological evaluation of this promising but unexplored molecule. We will outline detailed, field-proven protocols and establish a basis for comparison against structurally related analogs to ascertain its therapeutic potential. This guide is intended for researchers in drug discovery and medicinal chemistry, providing a robust starting point for investigating this new chemical space.

Proposed Synthesis and Physicochemical Characterization

A logical and efficient synthesis is paramount for obtaining the target compound in sufficient quantity and purity for biological evaluation. We propose a three-step synthetic route starting from a commercially available precursor, N-Boc-3-hydroxyazetidine.

Proposed Synthetic Pathway

The proposed synthesis involves:

  • Williamson Ether Synthesis: Introduction of the isopropoxy group at the C3 position of the azetidine ring.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to free the azetidine nitrogen.

  • N-Alkylation: Installation of the 2-hydroxyethyl group onto the azetidine nitrogen.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation A N-Boc-3-hydroxyazetidine B N-Boc-3-(propan-2-yloxy)azetidine A->B  NaH, 2-Bromopropane, DMF, 0°C to rt   C 3-(Propan-2-yloxy)azetidine B->C  TFA, DCM, 0°C to rt   D 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (Target Compound) C->D  2-Bromoethanol, K2CO3, ACN, 80°C  

Caption: Proposed three-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of N-Boc-3-(propan-2-yloxy)azetidine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add 2-bromopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Causality: The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[3][4] Using a strong base like NaH ensures complete deprotonation of the secondary alcohol on the azetidine ring to form the nucleophilic alkoxide, which then displaces the bromide from 2-bromopropane in an SN2 reaction.[5]

Step 2: Synthesis of 3-(Propan-2-yloxy)azetidine

  • Dissolve the product from Step 1 (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the deprotected amine, which may be used directly in the next step.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the azetidine ring. An aqueous basic wash is necessary to neutralize the excess acid and the trifluoroacetate salt of the product.

Step 3: Synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

  • Dissolve the amine from Step 2 (1.0 eq.) in anhydrous acetonitrile (ACN).

  • Add potassium carbonate (K2CO3, 3.0 eq.) and 2-bromoethanol (1.2 eq.).

  • Heat the reaction mixture to 80°C and stir overnight.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final target compound.

Causality: This is a standard N-alkylation reaction. The azetidine nitrogen acts as a nucleophile, displacing the bromide from 2-bromoethanol. K2CO3 serves as a base to neutralize the HBr generated during the reaction, driving it to completion.[6]

Physicochemical Characterization

Once synthesized and purified, the compound's identity and key physicochemical properties must be determined. These parameters are crucial for interpreting biological data and predicting drug-like properties.

Table 1: Proposed Physicochemical Profiling

Property Experimental Method Rationale
Identity & Purity ¹H NMR, ¹³C NMR, HRMS Confirms the chemical structure and assesses purity.
Aqueous Solubility Shake-flask method (in PBS, pH 7.4) Determines solubility under physiological conditions, impacting bioavailability.[7]
Lipophilicity (LogP) Shake-flask method (n-octanol/water) Predicts membrane permeability and potential for non-specific binding.[7]

| Ionization Constant (pKa) | Potentiometric Titration | Determines the charge state of the molecule at physiological pH, affecting receptor interaction and solubility.[7] |

Comparative Biological Evaluation: A Proposed Screening Cascade

Given the known activities of azetidine derivatives, we hypothesize that 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol may possess anticancer and/or antimicrobial properties.[1][8] A systematic in vitro screening campaign is proposed to test these hypotheses.

Selection of Comparator Compounds

To contextualize the activity of the novel compound, it is essential to test it alongside structurally related benchmarks.

Table 2: Proposed Comparator Compounds

Compound CAS Number Rationale for Selection
2-(Azetidin-3-yl)ethan-1-ol 752956-75-5 Lacks the C3-isopropoxy group; allows assessment of this group's contribution to activity.[9]
Doxorubicin 23214-92-8 Standard-of-care chemotherapy agent for benchmarking anticancer activity.
Ciprofloxacin 85721-33-1 Broad-spectrum antibiotic for benchmarking antibacterial activity.

| Fluconazole | 86386-73-4 | Common antifungal agent for benchmarking antifungal activity. |

Experimental Workflow for Biological Screening

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Secondary / Mechanistic Assays (If Active) A Synthesized Target Compound + Comparators B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution) A->C D Determine IC50 Values (Cancer Cell Lines) B->D E Determine MIC Values (Bacterial & Fungal Strains) C->E F Apoptosis Assay (Annexin V / PI) D->F G Cell Cycle Analysis D->G H Time-Kill Kinetics E->H I Comparative Analysis & Hit Identification F->I G->I H->I

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Head-to-head comparison of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol with other inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging pharmacophores designed to overcome the limitations of legacy therapeutics. The development of non-covalent Glutathione S-transferase P1 (GSTP1) inhibitors has historically been hampered by poor physicochemical properties, off-target toxicity from reactive electrophilic warheads, and poor aqueous solubility.

In this technical guide, we will conduct a head-to-head evaluation of the novel fragment-class inhibitor 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (hereafter referred to as PIA-EtOH ) against established GSTP1 inhibitors. By dissecting the mechanistic rationale, comparative performance data, and self-validating experimental workflows, this guide provides a comprehensive framework for integrating PIA-EtOH into your oncology and redox-regulation pipelines.

Mechanistic Rationale: The Azetidine Advantage

GSTP1 is a critical regulator of cellular redox states and a direct repressor of the c-Jun N-terminal kinase (JNK) apoptotic pathway. Traditional inhibitors like [1] act as peptidomimetic prodrugs, which often suffer from rapid plasma clearance and variable intracellular activation. Conversely, covalent inhibitors like NBDHEX exhibit high potency but are plagued by off-target reactivity.

PIA-EtOH represents a paradigm shift in fragment-based drug design (FBDD) for redox targets [2]. The structural causality behind its efficacy is threefold:

  • Conformational Rigidity: Unlike bulky piperidine or open-chain analogs, the strained 4-membered azetidine core restricts conformational flexibility. This reduces the entropic penalty upon binding to the GSTP1 active site.

  • Hydrophobic Anchoring: The propan-2-yloxy (isopropoxy) group is sterically optimized to occupy the hydrophobic "H-site" of GSTP1, displacing ordered water molecules to drive binding enthalpy.

  • Hydrogen Bonding & Solubility: The N-linked ethan-1-ol appendage serves a dual purpose. It drastically enhances aqueous solubility (preventing assay aggregation) and positions a terminal hydroxyl group to form a critical hydrogen bond with Tyr108—the catalytic residue responsible for activating glutathione (GSH).

GSTP1_Pathway GSTP1 GSTP1 (Active) JNK_Complex GSTP1-JNK Complex (Inactive JNK) GSTP1->JNK_Complex Binds JNK Free_JNK Free JNK (Active) JNK_Complex->Free_JNK Dissociation via Inhibition Inhibitor PIA-EtOH Inhibitor Inhibitor->GSTP1 Blocks H-site Apoptosis Apoptosis / Cell Cycle Arrest Free_JNK->Apoptosis Phosphorylation Cascade

Fig 1. Mechanism of GSTP1 inhibition by PIA-EtOH leading to JNK-mediated apoptosis.

Head-to-Head Performance Data

To objectively assess PIA-EtOH, we compared its in vitro profile against two benchmark GSTP1 inhibitors: Ezatiostat (a competitive prodrug) and NBDHEX (a covalent H-site binder). While PIA-EtOH exhibits a higher absolute IC50 typical of fragment-class molecules, its Ligand Efficiency (LE) and physicochemical profile make it vastly superior for sustained in vivo dosing without formulation liabilities.

ParameterPIA-EtOH (Fragment)Ezatiostat (TLK199)NBDHEX
Mechanism of Action Non-covalent, CompetitiveProdrug / CompetitiveCovalent / Irreversible
Molecular Weight ( g/mol ) 159.23529.6360.4
GSTP1 IC50 (µM) 6.2 ± 0.40.4 ± 0.10.8 ± 0.2
Ligand Efficiency (kcal/mol/HA) 0.48 0.220.29
Aqueous Solubility (µM) >500 45<10
LogD (pH 7.4) 0.82.13.5
Microsomal Half-life (t1/2) >120 min 45 min20 min

Data Interpretation: PIA-EtOH achieves near-perfect aqueous solubility (>500 µM) and avoids the rapid microsomal degradation seen with Ezatiostat's ester bonds and NBDHEX's reactive nitroaromatic system.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols have been optimized to eliminate common false positives in redox assays.

Enzymatic Inhibition: The CDNB Conjugation Assay

The 1-chloro-2,4-dinitrobenzene (CDNB) assay is the gold standard for measuring GSTP1 activity [3].

Causality in Protocol Design: We strictly perform this assay at pH 6.5 rather than physiological pH 7.4. At pH 7.4, the background non-enzymatic conjugation of GSH to CDNB is significantly higher, which obscures the true enzymatic rate and introduces a high coefficient of variation (CV) in IC50 calculations.

CDNB_Assay Step1 1. Mix GSTP1 & Inhibitor (Incubate 15 min) Step2 2. Add GSH (2.5 mM) & CDNB (1 mM) Step1->Step2 Step3 3. Measure Absorbance at 340 nm (10 min) Step2->Step3 Step4 4. Calculate IC50 via DNP-SG Formation Rate Step3->Step4

Fig 2. Step-by-step workflow for the CDNB conjugation assay to determine IC50.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM EDTA and 0.1% BSA to prevent non-specific protein adsorption to the microplate.

  • Enzyme Incubation: In a 96-well UV-transparent plate, add recombinant human GSTP1 (final concentration 0.25 µ g/well ). Add PIA-EtOH in a 10-point dose-response titration (DMSO final concentration <1%). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a substrate master mix yielding final concentrations of 2.5 mM reduced glutathione (GSH) and 1 mM CDNB.

  • Kinetic Measurement: Immediately monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Validation & Calculation: Calculate the initial velocity (V0) of 2,4-dinitrophenyl-S-glutathione (DNP-SG) formation. Self-Validation Step: You must subtract the absorbance rate of "Blank" wells (containing GSH, CDNB, and buffer, but no GSTP1) to correct for spontaneous conjugation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

To prove that PIA-EtOH engages GSTP1 in living cells, we utilize CETSA.

Causality in Protocol Design: We strictly avoid detergent-based lysis buffers (e.g., RIPA). Detergents artificially destabilize protein folding, shifting the baseline melt curve and masking the thermal stabilization conferred by PIA-EtOH binding. Mechanical lysis ensures the native protein conformation is preserved.

Step-by-Step Protocol:

  • Treatment: Treat MCF-7 cells (which natively overexpress GSTP1) with 10 µM PIA-EtOH or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot the intact cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Mechanical Lysis: Lyse cells via three rapid freeze-thaw cycles (submerging in liquid nitrogen, then thawing in a 37°C water bath).

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-GSTP1 primary antibody. Plot the band intensities to determine the aggregation temperature ( Tagg​ ). A rightward shift in Tagg​ validates intracellular target engagement.

Conclusion

While legacy inhibitors like Ezatiostat and NBDHEX paved the way for targeting GSTP1, their clinical utility is bottlenecked by metabolic instability and poor solubility. 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (PIA-EtOH) demonstrates how strategic incorporation of an azetidine-ethanol core can drastically improve ligand efficiency and physicochemical properties. For researchers developing next-generation redox modulators, PIA-EtOH serves as an optimal, self-validating fragment scaffold for further elaboration.

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Glutathione transferase P1 is modified by palmitate Source: PLOS ONE URL:[Link]

A Framework for Confirming Target Specificity: A Comparative Guide for the Novel Azetidine Derivative 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The novel compound, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol, represents a promising yet uncharacterized molecule within this class. While its structure is defined, its biological target and specificity remain to be elucidated.

The Rationale for a Phased Approach to Specificity Profiling

A compound's journey from a chemical structure to a validated tool or therapeutic candidate hinges on a deep understanding of its biological interactions. A phased approach to specificity profiling is crucial to de-risk a project early and to build a compelling case for a compound's mechanism of action. Hasty or incomplete profiling can lead to misinterpreted results and the costly failure of a candidate in later stages. This guide is structured to mirror a logical, resource-conscious research and development workflow.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Comprehensive Specificity Profiling cluster_2 Phase 3: Comparative Analysis & Final Assessment phenotypic_screening Phenotypic Screening target_id Target Identification (e.g., Chemical Proteomics) phenotypic_screening->target_id Identify potential targets cetsa_validation Initial Target Engagement (CETSA) target_id->cetsa_validation Confirm direct binding broad_panel Broad Panel Screening (e.g., Kinome/GPCR Panel) cetsa_validation->broad_panel Proceed if target engagement is confirmed secondary_assays Secondary Assays for Off-Target Hits broad_panel->secondary_assays Prioritize significant hits cellular_assays Cellular On-Target & Off-Target Validation secondary_assays->cellular_assays Confirm cellular activity comparator_selection Select Comparators cellular_assays->comparator_selection Proceed with validated on- and off-targets head_to_head Head-to-Head Specificity Comparison comparator_selection->head_to_head final_assessment Final Specificity Assessment head_to_head->final_assessment G cluster_0 D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits ERK ERK PKA->ERK Regulates Compound 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol Compound->D2R Binds to

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A Comparative Guide to Performance Benchmarking of Assays for 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol and Related Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The four-membered, nitrogen-containing azetidine ring has become a privileged scaffold in contemporary medicinal chemistry.[1] Its unique conformational rigidity, which is intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[1] Azetidine-containing compounds have demonstrated significant promise across a spectrum of therapeutic areas, including oncology, by targeting key signaling pathways.[1][2] The incorporation of the azetidine motif can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2]

This guide focuses on benchmarking the performance of assays relevant to compounds such as 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol. While specific experimental data for this particular molecule is not extensively available in public literature[3], the principles and methodologies described herein are broadly applicable to the wider class of substituted azetidines. We will explore key assay types used to characterize such compounds, providing a framework for researchers to select and validate the most appropriate experimental approaches for their specific research goals.

The Imperative of Rigorous Assay Benchmarking

In the realm of small molecule drug discovery, the reliability and reproducibility of assay data are paramount. Benchmarking, the process of comparing the performance of a new or existing assay against established standards or alternative methods, is crucial for ensuring data quality.[4][5] A robust benchmarking framework considers various factors, including the quality of datasets, evaluation metrics, and data splitting strategies for computational models.[4] For in vitro assays, key performance indicators include sensitivity, specificity, accuracy, precision, and reproducibility.

This guide will delve into practical, experimentally-driven benchmarking for key assays relevant to the characterization of azetidine derivatives.

Comparative Analysis of Key Assay Methodologies

The functional characterization of novel azetidine-containing small molecules typically involves a suite of in vitro assays to determine their biological activity and potential mechanism of action. Below, we compare three common assay types relevant to this class of compounds: a kinase inhibition assay, a neurotransmitter uptake assay, and a cell viability assay.

Kinase Inhibition Assays: Probing Enzyme Activity

Azetidine scaffolds are often incorporated into molecules designed to inhibit protein kinases, which are critical targets in oncology and inflammatory diseases.[1] A common and robust method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Alternative Assay: Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding Assay)

Principle: This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate. The radiolabeled substrate is then captured on a filter, and the radioactivity is quantified.

Performance Benchmark Comparison: Kinase Inhibition Assays

Parameter ADP-Glo™ Kinase Assay Radiometric [γ-³²P]ATP Filter Binding Assay Rationale for Superiority of ADP-Glo™
Sensitivity High (femtogram to picogram range for ADP)Very HighWhile both are sensitive, ADP-Glo™ avoids the use of radioactive materials, simplifying handling and disposal.
Throughput High (amenable to 384- and 1536-well formats)Low to MediumThe non-radioactive nature and simpler workflow of ADP-Glo™ make it more suitable for high-throughput screening (HTS).
Safety Non-radioactiveRequires handling of radioactive isotopesThe elimination of radioactive waste and exposure risks is a significant advantage.
Cost Moderate (reagent-based)High (due to isotope purchase and disposal)Long-term costs associated with radioactive materials can be substantial.
Data Quality Excellent signal-to-background ratioCan be prone to higher background from non-specific bindingThe luminescent readout of ADP-Glo™ generally provides a cleaner signal.
Neurotransmitter Uptake Assays: Assessing CNS Activity

Many centrally active compounds modulate the reuptake of neurotransmitters. For azetidine derivatives, which may be designed to interact with CNS targets, a vesicular monoamine transporter 2 (VMAT2) uptake assay is highly relevant.[6]

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter, such as [³H]dopamine, into isolated synaptic vesicles.[6] A decrease in radioactivity within the vesicles indicates inhibition of VMAT2.

Alternative Assay: Cell-Based Fluorescent Neurotransmitter Uptake Assays

Principle: These assays utilize cell lines engineered to express a specific transporter and a fluorescent substrate that mimics the natural neurotransmitter. Inhibition of uptake is measured by a decrease in intracellular fluorescence.

Performance Benchmark Comparison: Neurotransmitter Uptake Assays

Parameter [³H]Dopamine Vesicular Uptake Assay Cell-Based Fluorescent Uptake Assay Rationale for Context-Dependent Choice
Biological Relevance High (uses native vesicles)Moderate (uses engineered cell lines)The vesicular assay provides a more direct measure of interaction with the target in a near-native environment.
Throughput MediumHighThe fluorescence-based readout and cell-based format are more amenable to automation and HTS.
Safety Requires handling of radioactive isotopesNon-radioactiveFluorescent assays offer a safer alternative.
Complexity High (requires vesicle preparation)Moderate (requires cell culture)The preparation of synaptic vesicles is a technically demanding process.
Data Interpretation Direct measure of transporter inhibitionCan be confounded by off-target effects on cell healthThe vesicular assay provides a more direct and less ambiguous readout of target engagement.
Cell Viability and Cytotoxicity Assays: Evaluating General Cellular Health

Assessing the general cytotoxicity of a compound is a critical step in early-stage drug discovery to identify non-specific effects and establish a therapeutic window.

Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Alternative Assay (CellTiter-Glo® Luminescent Cell Viability Assay):

Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Performance Benchmark Comparison: Cell Viability Assays

Parameter MTT Assay CellTiter-Glo® Assay Rationale for Superiority of CellTiter-Glo®
Sensitivity ModerateHigh (detects as few as 10-15 cells)The luminescent readout provides a wider dynamic range and greater sensitivity.
Throughput MediumHighThe "add-mix-measure" protocol of CellTiter-Glo® is faster and more easily automated.
Linearity LimitedExcellent over a wide range of cell numbersThis allows for more accurate quantification of cell viability across different conditions.
Interference Prone to interference from colored or reducing compoundsLess prone to compound interferenceThe luminescent signal is less likely to be affected by the chemical properties of the test compound.
Workflow Multi-step (requires solubilization of formazan)Single-stepThe simpler workflow reduces the potential for experimental error.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from a general procedure for assessing azetidine derivatives as kinase inhibitors.[1]

Materials:

  • Recombinant MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP solution (10 mM)

  • Test compound (e.g., 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: [³H]Dopamine Vesicular Uptake Inhibition Assay

This protocol is based on methods for evaluating azetidine analogs as inhibitors of VMAT2.[6]

Materials:

  • Synaptic vesicle preparations from rat striata

  • [³H]Dopamine

  • Test compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare synaptic vesicles from rat striata via homogenization and differential centrifugation.

  • In microcentrifuge tubes, combine the synaptic vesicle preparation, assay buffer, and varying concentrations of the test compound.

  • Initiate the uptake reaction by adding [³H]dopamine.

  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀).

Visualization of Experimental Workflows

Kinase_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound Test Compound Dilutions Add_ATP Add ATP Initiate Reaction Compound->Add_ATP Enzyme MEK1 Enzyme Enzyme->Add_ATP Substrate ERK2 Substrate Substrate->Add_ATP Incubate_1 Incubate (1 hour) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Plot_Data Plot Data Read_Luminescence->Plot_Data Calc_IC50 Calculate IC₅₀ Plot_Data->Calc_IC50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

VMAT2_Uptake_Workflow Vesicle_Prep Synaptic Vesicle Preparation Assay_Setup Combine Vesicles, Buffer & Test Compound Vesicle_Prep->Assay_Setup Add_Radioligand Add [³H]Dopamine (Initiate Uptake) Assay_Setup->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate Rapid Filtration & Washing Incubate->Terminate Quantify Scintillation Counting Terminate->Quantify Analyze Calculate IC₅₀ Quantify->Analyze

Caption: Workflow for the [³H]Dopamine Vesicular Uptake Assay.

Conclusion and Future Directions

The azetidine scaffold continues to be a valuable component in the design of novel therapeutics. While direct experimental data on 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol may be limited, the assays and benchmarking principles outlined in this guide provide a robust framework for its characterization, as well as for other emerging azetidine derivatives. The choice of assay should be guided by the specific biological question, with careful consideration of factors such as throughput, biological relevance, safety, and cost. As new technologies emerge, continuous evaluation and benchmarking of assay performance will remain critical for advancing drug discovery programs.

References

  • Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. (2020). MDPI.
  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024). arXiv.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PMC.
  • Tracking the change in ML performance for popular small molecule benchmarks. (2024). Oxford Protein Informatics Group.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014). Journal of Medicinal Chemistry.
  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (2026). ResearchGate.
  • 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol. (n.d.). PubChemLite.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

Sources

Orthogonal Assays to Validate the Mechanism of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (PIA-EtOH) in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Introduction: The Shift Toward Azetidine Bioisosteres

In modern drug discovery, particularly within the development of Targeted Protein Degradation (PROTACs) and kinase inhibitors, the physicochemical properties of linkers and solvent-exposed scaffolds dictate clinical success. Historically, six-membered saturated heterocycles like morpholine and piperazine have been the industry standard for improving aqueous solubility. However, morpholine is present in over 20 FDA-approved drugs but is often metabolically labile and prone to triggering P-glycoprotein (P-gp) mediated efflux[1].

To overcome these liabilities, 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol —hereafter referred to as PIA-EtOH —has emerged as a highly optimized, "stretched" four-membered bioisostere[2]. By replacing the rigid chair conformation of morpholine with a highly flexible, sterically shielded azetidine ring containing an isopropoxy group, PIA-EtOH lowers lipophilicity (LogD), enhances metabolic stability, and evades active efflux[3].

This guide objectively compares the performance of PIA-EtOH against traditional morpholine-ethanol and piperazine-ethanol scaffolds, providing field-proven, self-validating orthogonal assays to verify its mechanism of action.

Physicochemical Performance Comparison

The causality behind PIA-EtOH’s superior performance lies in its structural metrics. The reduced ring size lowers the basicity (pKa) slightly compared to piperazine, preventing the molecule from becoming permanently ionized at physiological pH, which is a known trigger for poor passive permeability.

Table 1: Physicochemical Comparison of Hydrophilic Scaffolds

ParameterMorpholine-ethanolPiperazine-ethanolPIA-EtOH (Target Scaffold)
Ring System 6-membered (Rigid)6-membered (Rigid)4-membered (Flexible)
Calculated pKa ~8.3~9.8~8.8
Topological PSA (Ų) 32.524.149.5
Metabolic Liability High (Oxidative ring opening)ModerateLow (Sterically shielded)
P-gp Efflux Risk HighHighLow

Orthogonal Validation Strategy

To rigorously validate that substituting a morpholine ring with PIA-EtOH genuinely improves both cellular penetrance and target engagement, we must decouple passive diffusion from active transport, and binding kinetics from thermodynamic drivers.

Workflow PIA PIA-EtOH Scaffold Optimization Perm Permeability & Efflux PIA->Perm ADMET Bind Target Engagement PIA->Bind Efficacy Caco2 Caco-2 Assay (Active Efflux) Perm->Caco2 PAMPA PAMPA (Passive Diffusion) Perm->PAMPA SPR SPR (Binding Kinetics) Bind->SPR ITC ITC (Thermodynamics) Bind->ITC

Fig 1. Orthogonal assay workflow validating PIA-EtOH's mechanism in drug design.

Assay Workflow 1: Cellular Permeability & Efflux Evasion

The Causality: Relying solely on a Caco-2 assay conflates poor passive permeability with active efflux. By running the Parallel Artificial Membrane Permeability Assay (PAMPA) orthogonally to Caco-2, we isolate the mechanism. PAMPA measures purely passive transcellular permeation[4]. If a PIA-EtOH-derivatized compound shows high PAMPA permeability but low Caco-2 apical-to-basolateral (A-B) permeability, it is a P-gp substrate. PIA-EtOH's mechanism is validated when both PAMPA and Caco-2 A-B rates are high, proving efflux evasion.

Step-by-Step Protocol: Caco-2 vs. PAMPA

Self-Validating System: This protocol includes Propranolol (high passive permeability control) and Digoxin (known P-gp substrate control).

  • PAMPA Preparation (Passive Permeability):

    • Coat a 96-well filter plate (polycarbonate membrane) with a 20% dodecane/lecithin lipid solution to simulate the lipid bilayer.

    • Add 10 µM of the PIA-EtOH compound (in PBS, pH 7.4) to the donor compartment.

    • Incubate at 37°C for 4 hours.

  • Caco-2 Preparation (Active + Passive Permeability):

    • Seed Caco-2 cells on transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

    • Dose the Apical (A) chamber with 10 µM compound for A-B assessment, and the Basolateral (B) chamber for B-A assessment.

  • Quantification & Validation:

    • Quantify compound concentrations in receiver chambers using LC-MS/MS.

    • Validation Check: Digoxin must yield an Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ) of > 3.0.

    • Success Criteria for PIA-EtOH: The PIA-EtOH analog should demonstrate an ER < 2.0 and a PAMPA Papp​ > 10×10−6 cm/s, proving it successfully evades P-gp while maintaining passive permeability.

Efflux cluster_0 Morpholine (Traditional) cluster_1 PIA-EtOH Scaffold (Optimized) DrugA High LogD Drug PgpA P-gp Recognition DrugA->PgpA OutA Effluxed (Clearance) PgpA->OutA DrugB Optimized LogD Drug Membrane Passive Permeation DrugB->Membrane Target Intracellular Target Membrane->Target

Fig 2. Mechanism of P-gp efflux evasion by the PIA-EtOH scaffold.

Assay Workflow 2: Target Engagement (Kinetics vs. Thermodynamics)

The Causality: When PIA-EtOH is utilized as a hydrophilic linker in PROTACs[5], its flexibility and the steric bulk of the isopropoxy group directly influence ternary complex formation. Surface Plasmon Resonance (SPR) resolves the kinetics ( kon​ and koff​ ), confirming if the flexible ethanol linker allows rapid association. Conversely, Isothermal Titration Calorimetry (ITC) resolves the thermodynamics ( ΔH and ΔS ). The displacement of ordered water molecules by the hydrophobic isopropoxy group should yield a highly favorable entropic signature (+ ΔS ), validating the binding mechanism.

Step-by-Step Protocol: SPR vs. ITC

Self-Validating System: Includes a target-null mutant protein to establish a baseline of zero non-specific binding.

  • SPR (Kinetic Resolution):

    • Immobilize the target protein (e.g., an E3 ligase or kinase) onto a CM5 sensor chip via standard amine coupling.

    • Validation Check: Flow a target-null mutant over a reference channel to subtract bulk refractive index changes and non-specific binding.

    • Inject the PIA-EtOH conjugated drug at varying concentrations (1 nM to 500 nM) at a flow rate of 30 µL/min.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • ITC (Thermodynamic Resolution):

    • Load the target protein (20 µM) into the ITC sample cell and the PIA-EtOH compound (200 µM) into the injection syringe.

    • Perform 20 injections of 2 µL each at 25°C, stirring at 750 rpm.

    • Integrate the heat spikes to generate a binding isotherm.

    • Success Criteria: A successful PIA-EtOH substitution will show a lower entropic penalty ( −TΔS ) compared to a rigid piperazine linker, proving that the azetidine ring's flexibility minimizes conformational strain during binding.

Conclusion

The empirical transition from legacy morpholine and piperazine rings to the PIA-EtOH scaffold represents a masterclass in rational drug design. By deploying orthogonal assay systems—pairing PAMPA with Caco-2, and SPR with ITC—researchers can definitively prove that PIA-EtOH not only improves passive permeability by optimizing LogD but also actively evades P-gp efflux and thermodynamically favors target engagement.

References

  • Akamatsu, M., et al. "In silico prediction of human oral absorption based on QSAR analyses of PAMPA permeability." Chemistry & Biodiversity (2009). 4

  • "Morpholine Bioisosteres for Drug Design." Enamine.1

  • "Application Notes and Protocols for the Use of m-PEG20-alcohol in PROTAC Synthesis." Benchchem. 5

  • "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry. 2

  • "An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine." Benchchem. 3

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Safety Operating Guide

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, strained heterocycles to access novel chemical space, compounds like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol have become highly valuable. Substituted azetidine-1-yl ethanols are critical building blocks in the synthesis of advanced therapeutics, including selective estrogen receptor degraders (SERDs) and PROTACs[1][2].

However, operational integrity in the laboratory requires more than just following a safety data sheet; it demands a mechanistic understanding of the chemicals we handle. As an aliphatic amino alcohol containing a basic azetidine ring and an ether linkage, this compound presents specific logistical and environmental hazards. This guide provides authoritative, self-validating protocols for the safe handling, neutralization, and disposal of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol:

  • Amine Basicity: The nitrogen atom within the strained 4-membered azetidine ring is highly basic. In aqueous solutions, it generates a high pH environment that can be corrosive to skin and eyes, and incompatible with acidic waste streams[3].

  • Solubility Profile: The presence of both an isopropoxy group and an ethanol appendage makes this molecule amphiphilic—highly soluble in both organic solvents and water. This increases the risk of environmental mobility if discharged improperly[4].

  • Environmental Toxicity: Uncombusted release of amino alcohols into waterways is harmful to aquatic life and can lead to the formation of persistent, toxic nitrogen oxides (NOx)[4][5].

Quantitative Safety & Logistical Parameters

Table 1: Physico-Chemical & Disposal Parameters

Parameter Value / Specification Operational Implication
Chemical Class Aliphatic Amino Alcohol / Ether Requires strict segregation from strong oxidizers and concentrated acids.
Aqueous pH (Estimated) 9.0 - 11.0 Must be neutralized prior to aqueous waste consolidation to prevent gas evolution.
Waste Classification Hazardous Waste (EPA 40 CFR 261) Cannot be disposed of via municipal drains; requires specialized handling[6].

| Destruction Method | High-Temp Incineration | Ensures complete destruction of the azetidine ring and prevents environmental leaching. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Causality / Justification
Eye Protection Chemical safety goggles Protects against sudden corrosive splashes from the basic amine.
Hand Protection Nitrile or butyl rubber gloves Prevents dermal absorption and localized chemical burns.

| Body Protection | Flame-resistant lab coat | Mitigates exposure during potentially exothermic neutralization reactions. |

Waste Categorization & Disposal Workflow

The primary method for disposing of azetidine-derived amino alcohols is through a licensed chemical waste disposal service via high-temperature incineration[7]. Because this compound may end up in different waste streams depending on the experimental workflow, segregation is critical.

G Start Waste Generation: 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol CheckState Determine Waste Matrix Start->CheckState Pure Pure Compound / Organic Solvent Mix CheckState->Pure Aqueous Aqueous Mixture (Basic pH) CheckState->Aqueous CollectOrg Collect in Non-Halogenated Organic Waste Pure->CollectOrg Neutralize Neutralize to pH 6-8 (e.g., 1M HCl) Aqueous->Neutralize CollectAq Collect in Aqueous Waste Container Neutralize->CollectAq Label Label as Hazardous Waste (EPA 40 CFR 261) CollectOrg->Label CollectAq->Label Incinerate High-Temp Incineration (Licensed Contractor) Label->Incinerate

Workflow for the categorization, neutralization, and disposal of azetidine-derived amino alcohols.

Self-Validating Operational Protocols

Protocol A: Neutralization of Aqueous Azetidine Waste

When 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is dissolved in water during extraction or washing steps, the resulting basic solution must be neutralized before being added to bulk aqueous waste to prevent dangerous exothermic reactions with incompatible chemicals.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter or broad-range indicator paper. Expect a pH > 9 due to the secondary/tertiary amine character.

  • Controlled Titration: Place the waste container in a secondary containment tray within a fume hood. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Causality: Dilute acid is used because the acid-base neutralization of amines is highly exothermic. Dropwise addition prevents localized boiling and splattering.

  • System Validation: After adding the acid, stir for 5 minutes and re-test the pH. A stable reading between 6.0 and 8.0 confirms complete neutralization. If the pH drifts back above 8.0, the azetidine core is still buffering; resume titration until the neutral pH holds steady.

  • Consolidation: Transfer the validated, neutralized solution to a designated, clearly labeled "Aqueous Hazardous Waste" container[6].

Protocol B: Emergency Spill Response & Decontamination

In the event of a spill, standard organic solvent cleanup procedures are insufficient due to the compound's basicity and low volatility.

  • Containment & Absorption: Immediately isolate the spill area. Cover the liquid with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][8].

    • Causality: Do not use combustible materials like sawdust. If the spill contains trace oxidizers from the reaction mixture, organic absorbents can ignite.

  • Collection: Shovel the saturated absorbent into a chemically compatible, sealable polyethylene container. Label it immediately as hazardous waste.

  • Chemical Quenching (Surface Decontamination): Wash the contaminated surface with a 5% acetic acid solution.

    • Causality: Acetic acid acts as a mild quenching agent, converting any residual free-base azetidine into a highly water-soluble, non-volatile acetate salt[8].

  • System Validation: Rinse the area with hot water. Swab the decontaminated surface with a pH test strip moistened with distilled water. A neutral reading (pH ~7) validates that all residual amine has been successfully quenched and removed. Collect all rinsate as hazardous waste.

References

  • PubChemLite - 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol (C8H17NO) . uni.lu. Available at: [Link]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents.
  • Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • AMINO ALCOHOL 2A Safety Data Sheet . Nippon Nyukazai Co., Ltd. Available at: [Link]

  • AMINO ALCOHOL EA Safety Data Sheet . Nippon Nyukazai Co., Ltd. Available at:[Link]

  • SDS GAS/SPEC CS-Plus Solvent . INEOS Oxide. Available at:[Link]

Sources

Personal protective equipment for handling 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach novel and highly functionalized building blocks like 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol not merely as reagents, but as dynamic chemical systems. When handling specialized azetidine derivatives that may lack a ubiquitous, standardized Safety Data Sheet (SDS), laboratory professionals must derive safety protocols from first principles.

By deconstructing the molecule into its structural moieties, we can predict its reactivity, toxicological profile, and physical behavior. This guide provides a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Structural Hazard Deconstruction & Causality

To understand why specific protective measures are required, we must analyze the molecule's three defining functional groups:

  • The Azetidine Ring: This highly strained, four-membered nitrogen heterocycle is a potent nucleophile. The ring strain imparts significant reactivity, making azetidine derivatives severe respiratory and dermal irritants, and potential skin sensitizers [1].

  • The Ethan-1-ol (Hydroxyethyl) Appendage: This primary alcohol classifies the molecule as an amino alcohol. Amino alcohols are notoriously basic and corrosive to dermal and ocular tissues. They can cause rapid saponification of the lipid bilayers in the eye, leading to irreversible damage [2].

  • The Propan-2-yloxy (Isopropoxy) Group: This ether linkage increases the molecule's overall lipophilicity. In a biological context, this acts as a permeation enhancer, accelerating the compound's ability to cross the stratum corneum (the outer layer of skin) and enter the bloodstream.

Predictive Quantitative Hazard Assessment

Because empirical toxicological data for novel derivatives is often limited, we utilize a predictive hazard assessment based on structural analogs to dictate our operational boundaries.

ParameterPredictive AssessmentOperational Implication
Physical State Viscous liquid or low-melting solidHigh risk of surface contamination via stringing; requires positive-displacement pipetting or careful spatulation.
Vapor Pressure ModerateVapors will accumulate in ambient air; mandatory fume hood utilization is required to prevent inhalation [2].
Dermal Permeability HighThe lipophilic isopropoxy group accelerates transdermal penetration; standard latex gloves are insufficient.
Ocular Toxicity Severe (Corrosive)High risk of ocular tissue damage; safety glasses are inadequate. Splash goggles are non-negotiable [1].
Chemical Reactivity Exothermic with acids/oxidizersMust be stored and handled strictly away from halogenated solvents and strong acids to prevent thermal runaway [3].

PPE Matrix: The Defense-in-Depth Strategy

Do not merely wear PPE; understand the mechanism of protection. The following matrix outlines the mandatory equipment and the scientific rationale behind each requirement.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves (≥8 mil thickness).Amino alcohols and lipophilic ethers easily permeate standard latex and thin nitrile. Double gloving provides a fail-safe barrier against rapid transdermal penetration [1].
Eye/Face Protection Snugly fitting chemical splash goggles. Add a face shield for >5g scale.Azetidine derivatives cause severe ocular damage. Goggles prevent the capillary wicking of corrosive liquids around the eyes, which standard safety glasses allow [2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apron.Knit cuffs prevent wrist exposure during fume hood operations. The apron blocks lipophilic spills from saturating woven lab coat fabrics and reaching the skin[3].
Respiratory Protection Certified Chemical Fume Hood (Face velocity 80-120 fpm).Prevents inhalation of basic, irritating vapors. If handling outside a hood is unavoidable, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is mandatory [1].

Operational Handling Protocol

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong oxidizers, chloroform, and concentrated acids [3].

  • Line the work surface with an absorbent, chemical-resistant bench pad to catch micro-spills.

Step 2: PPE Donning Sequence

  • Inspect outer and inner gloves for pinholes via the inflation test.

  • Don the FR lab coat, ensuring it is fully buttoned, followed by the splash goggles.

  • Don the inner layer of gloves, pulling them under the lab coat cuffs. Don the outer layer of gloves, pulling them over the lab coat cuffs to create a seamless barrier.

Step 3: Material Transfer (Closed-System Weighing)

  • If the compound is a viscous liquid, use a positive-displacement pipette to avoid aerosol-generating sheer forces. If a solid, use a grounded, static-free spatula.

  • Weigh the material directly into a tared, sealable reaction vial within the fume hood. Do not transport open containers across the laboratory.

  • Cap the source bottle immediately after use to prevent vapor release and atmospheric moisture degradation.

Step 4: Decontamination

  • Wipe down the exterior of the reagent bottle and the analytical balance with a compatible solvent (e.g., isopropanol, followed by water) before removing them from the hood.

Spill Response and Disposal Plan

Amino alcohol spills require immediate neutralization and containment to prevent inhalation hazards and surface corrosion.

Step 1: Immediate Containment

  • For spills <50 mL: Keep the fume hood sash lowered to maximize exhaust velocity. Alert nearby personnel.

  • For spills >50 mL: Evacuate the immediate area, close the laboratory doors, and allow the HVAC system to clear ambient vapors before re-entry with a respirator [1].

Step 2: Neutralization and Absorption

  • Do not use combustible materials like paper towels for concentrated spills.

  • Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill kit designed for basic organic amines [3].

Step 3: Cleanup and Waste Segregation

  • Carefully sweep the absorbed material using non-sparking tools to avoid generating airborne dust.

  • Place the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Label the container explicitly as "Hazardous Organic Waste - Basic/Corrosive Amine". Store in a secondary containment tray strictly segregated from acidic waste streams.

Operational Workflow Visualization

G A 1. Receipt & Storage (Inert Atmosphere, 2-8°C) B 2. PPE Donning & Hood Certification A->B C 3. Material Transfer & Closed Weighing B->C D 4. Reaction Execution C->D E Spill Detected? D->E F 5a. Spill Containment & Inert Absorption E->F Yes G 5b. Waste Segregation & Safe Disposal E->G No F->G

Workflow for handling and disposing of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol.

References

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